STING agonist-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H51N15O6 |
|---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-5-(1H-1,2,4-triazol-5-yl)benzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C43H51N15O6/c1-6-57-32(19-26(3)52-57)40(60)49-42-48-31-22-29(39-45-25-46-51-39)24-34(62-5)36(31)55(42)12-8-9-13-56-37-30(47-43(56)50-41(61)33-20-27(4)53-58(33)7-2)21-28(38(44)59)23-35(37)64-16-10-11-54-14-17-63-18-15-54/h8-9,19-25H,6-7,10-18H2,1-5H3,(H2,44,59)(H,45,46,51)(H,47,50,61)(H,48,49,60)/b9-8+ |
InChI Key |
RZBQZKAZIZWIRZ-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C8=NC=NN8)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C8=NC=NN8)OC |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the STING Pathway: A Technical Guide to Agonist-Mediated Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its activation triggers a potent anti-viral and anti-tumor immune response, making STING an attractive target for therapeutic intervention, particularly in the field of immuno-oncology. This technical guide provides an in-depth exploration of the mechanism of action of STING agonists, with a special focus on clarifying existing ambiguities surrounding specific named compounds and offering a broader understanding of the core signaling cascade, experimental evaluation, and key quantitative parameters.
Introduction: The Dual Identity of "Compound 31"
Initial inquiries into the mechanism of "STING agonist-31" reveal a critical ambiguity in publicly available data. The designation "Compound 31" is associated with at least two distinct molecules with opposing functions:
-
STING Inhibitor (Compound 31): Several studies describe a "Compound 31" as a specific inhibitor of STING. This molecule competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation and preventing the downstream signaling cascade.[1][2] It has a reported IC50 of 76 nM.[1][2]
-
This compound (also referred to as Compound 40): Conversely, a distinct molecule designated "this compound" is described as a potent activator of the STING pathway.[3] This non-nucleotide small molecule demonstrates significant antitumor efficacy.
This guide will proceed by first detailing the mechanism of the agonistic compound and then providing a comprehensive overview of the general mechanism of action for STING agonists, which is applicable to "this compound" and other molecules in its class.
Core Mechanism of Action: STING Agonist-Mediated Signaling
STING agonists, whether they are natural ligands like cyclic GMP-AMP (cGAMP) or synthetic small molecules, initiate a signaling cascade that bridges innate and adaptive immunity. The activation process can be summarized in the following key steps:
-
Binding and Conformational Change: The agonist binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane. This binding event induces a significant conformational change in the STING dimer.
-
Translocation: Upon activation, the STING protein complex translocates from the ER to the Golgi apparatus.
-
TBK1 Recruitment and Phosphorylation: In the Golgi, the activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates STING, creating a scaffold for further protein recruitment.
-
IRF3 Activation: The phosphorylated STING-TBK1 complex recruits and phosphorylates Interferon Regulatory Factor 3 (IRF3).
-
NF-κB Activation: Concurrently, the STING-TBK1 complex can also lead to the activation of the NF-κB signaling pathway.
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 and activated NF-κB translocate to the nucleus, where they drive the transcription of a wide array of pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β) and various cytokines and chemokines.
-
Immune Response: The secreted type I interferons act in an autocrine and paracrine manner to stimulate an anti-viral state and activate other immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response.
Figure 1: STING Agonist Signaling Pathway.
Quantitative Data for STING Agonists
The potency of STING agonists is typically quantified by their half-maximal effective concentration (EC50) in cellular assays. Below is a summary of publicly available data for "this compound" and other representative STING agonists.
| Compound | Target | Assay Type | EC50 | Reference |
| This compound | Human STING | Reporter Gene Assay | 0.24 µM | |
| Mouse STING | Reporter Gene Assay | 39.51 µM | ||
| diABZI | Human STING | IFN-β Secretion Assay | 130 nM | |
| Mouse STING | IFN-β Secretion Assay | 186 nM | ||
| SNX281 | Human STING | IFN-β Induction Assay | 6.6 µM | |
| 2'3'-cGAMP | Human STING | IFN-β Reporter Assay | ~10 µM (requires permeabilization) |
Key Experimental Protocols
The characterization of STING agonists involves a series of in vitro and in vivo assays to determine their potency, specificity, and efficacy.
In Vitro Characterization
A. STING Reporter Gene Assay
-
Principle: This assay utilizes a cell line (e.g., HEK293T or THP-1) that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE) promoter. Activation of the STING pathway leads to the production of type I interferons, which in turn activate the ISRE promoter and drive the expression of the reporter gene. The signal from the reporter gene is then quantified as a measure of STING activation.
-
Methodology:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the STING agonist and add them to the cells.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
Plot the dose-response curve and calculate the EC50 value.
-
B. Cytokine Secretion Assays (ELISA)
-
Principle: This assay directly measures the amount of a specific cytokine (e.g., IFN-β, IL-6, TNF-α) secreted by cells in response to STING agonist treatment.
-
Methodology:
-
Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1) in a 96-well plate.
-
Treat the cells with various concentrations of the STING agonist for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) using a commercially available kit specific for the cytokine of interest.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
C. Phosphorylation of STING Pathway Proteins (Western Blot)
-
Principle: This assay detects the phosphorylation of key signaling proteins in the STING pathway (e.g., STING, TBK1, IRF3) as a direct measure of pathway activation.
-
Methodology:
-
Treat cells with the STING agonist for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analyze the band intensities to determine the extent of phosphorylation.
-
In Vivo Efficacy Studies
-
Principle: The anti-tumor efficacy of STING agonists is evaluated in syngeneic mouse tumor models.
-
Methodology:
-
Implant tumor cells (e.g., CT26 colon carcinoma, 4T1 breast cancer) subcutaneously into immunocompetent mice.
-
Once the tumors are established, treat the mice with the STING agonist via a clinically relevant route of administration (e.g., intratumoral, intravenous).
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors and draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Figure 2: Experimental Workflow for STING Agonist Discovery.
Conclusion
The activation of the STING pathway by specific agonists represents a promising strategy in cancer immunotherapy. While the nomenclature of certain compounds like "Compound 31" requires careful consideration of the context, the fundamental mechanism of action for STING agonists is well-characterized. A systematic approach to their evaluation, employing a combination of in vitro and in vivo assays, is crucial for the identification and development of novel and effective therapeutics that can harness the power of the innate immune system to combat cancer.
References
Technical Guide: Analysis of the STING Agonist-31 Signaling Pathway
This technical guide provides a comprehensive overview of the signaling pathway activated by STING Agonist-31, a potent modulator of the innate immune system. It includes a detailed analysis of the molecular cascade, quantitative data on agonist activity, and step-by-step experimental protocols for researchers, scientists, and drug development professionals.
The STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral infection or cellular damage.[1] Activation of STING initiates a powerful downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate a broad immune response.[2][3][4]
STING agonists, such as the hypothetical this compound, are being extensively investigated as therapeutic agents, particularly in the field of cancer immunotherapy, due to their ability to robustly activate anti-tumor immunity.[5] These agents directly bind to and activate the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).
Upon binding of this compound, STING undergoes a conformational change and oligomerization. This complex then translocates from the ER to the Golgi apparatus. In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a homodimer and translocates to the nucleus, where it drives the transcription of the gene encoding IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB transcription factor, further promoting the expression of inflammatory genes.
Quantitative Analysis of this compound Activity
The potency of STING agonists is typically determined by measuring the downstream production of IFN-β in various cell types. The half-maximal effective concentration (EC50) is a key metric for comparing the activity of different agonists. The following table summarizes representative quantitative data for this compound in human peripheral blood mononuclear cells (PBMCs) and the human monocytic THP-1 cell line, based on known activities of potent agonists like 2'3'-cGAMP.
| Parameter | Cell Line | Value | Method |
| IFN-β Induction (EC50) | Human PBMCs | ~70 µM | ELISA |
| IFN-β Induction (EC50) | THP-1 Cells | ~124 µM | ELISA |
Note: Data is presented as an example based on the activity of the known STING agonist 2'3'-cGAMP and should be determined empirically for this compound.
Experimental Protocols
This section provides detailed methodologies for quantifying the activation of the STING pathway in response to this compound.
Protocol 1: Quantification of IFN-β Secretion via ELISA
This protocol measures the concentration of secreted IFN-β in cell culture supernatants, a primary downstream indicator of STING pathway activation.
Materials:
-
Human THP-1 cells or freshly isolated human PBMCs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Commercial Human IFN-β ELISA Kit (containing pre-coated plate, standards, detection antibody, etc.)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed THP-1 cells or PBMCs at a density of 5 x 10^5 cells/well in a 96-well plate. Include wells for a vehicle control (e.g., DMSO) and untreated cells.
-
Agonist Stimulation: Prepare serial dilutions of this compound in cell culture medium. Carefully remove the existing medium from the cells and add 100 µL of the agonist dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
-
ELISA Procedure: Perform the IFN-β sandwich ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards, controls, and collected supernatants to the pre-coated ELISA plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation
This protocol assesses the activation of key upstream signaling nodes by detecting the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser396).
Materials:
-
Cells capable of responding to STING agonists (e.g., THP-1, RAW 264.7)
-
This compound
-
Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), anti-TBK1, anti-IRF3, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at a predetermined effective concentration for various time points (e.g., 0, 1, 3, 6 hours) to capture peak phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use separate blots for phospho-proteins and total proteins.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands to determine the relative increase in phosphorylation upon agonist treatment.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]
An In-Depth Technical Guide to the Discovery and Synthesis of STING Agonists
Clarification on STING Agonist-31
Initial research indicates a likely misidentification in the query "this compound." Scientific literature, specifically a 2022 review in the journal Molecules, refers to a "Compound 31" as a potent STING inhibitor , not an agonist.[1] This compound binds to the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) binding pocket of STING, locking it in an inactive conformation and preventing downstream signaling.[1]
This guide will proceed by focusing on the broader topic of STING agonists , which are of significant interest in immuno-oncology and vaccine development, while also providing available details on the STING inhibitor, Compound 31.
Audience: Researchers, scientists, and drug development professionals.
Introduction to the cGAS-STING Pathway
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.[2] The pathway's activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor immune response.[3][4]
The therapeutic potential of activating this pathway has led to the extensive discovery and development of STING agonists. These molecules aim to mimic the natural activation of the pathway to stimulate a robust immune response, particularly for cancer immunotherapy, where they can enhance the immune system's ability to recognize and eliminate tumor cells.
The cGAS-STING Signaling Pathway
The activation of the STING signaling cascade follows a well-defined sequence of events:
-
cGAS Activation: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA. This binding event triggers a conformational change in cGAS, activating its enzymatic function.
-
cGAMP Synthesis: Activated cGAS synthesizes the cyclic dinucleotide (CDN) 2',3'-cGAMP from ATP and GTP. 2',3'-cGAMP serves as a second messenger in this pathway.
-
STING Activation: cGAMP binds to STING, which is an endoplasmic reticulum (ER) resident protein. This binding induces a conformational change in STING, leading to its oligomerization.
-
Translocation and TBK1 Recruitment: The STING oligomers translocate from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 forms dimers, which then translocate into the nucleus.
-
Gene Transcription: In the nucleus, IRF3 dimers induce the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.
This signaling cascade ultimately leads to the activation of a broad innate and adaptive immune response.
Discovery and Profile of Representative STING Agonists
The search for potent and clinically viable STING agonists has led to the development of several classes of molecules.
-
Cyclic Dinucleotides (CDNs): These are the first-generation STING agonists, designed as mimics of the natural ligand, cGAMP. While potent, they often suffer from poor membrane permeability and stability, limiting their systemic application. Many current clinical trials utilize CDN derivatives administered via intratumoral injection.
-
Non-CDN Small Molecules: To overcome the limitations of CDNs, significant effort has been directed towards identifying small, non-nucleotide molecules that can activate STING.
-
DMXAA (5,6-dimethylxanthenone-4-acetic acid): One of the earliest discovered small-molecule STING agonists. Interestingly, DMXAA is a potent activator of murine STING but has little to no effect on human STING, which has limited its clinical translation.
-
diABZI: This compound was identified as the first intravenous, systemically active non-CDN STING agonist with significant anti-tumor activity in mouse models. It activates STING by stabilizing the protein in an open conformation.
-
BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d]dioxole-5-carboxamide): Discovered through a cell-based high-throughput screen, BNBC is a specific agonist of human STING. It has been shown to induce a potent antiviral state and pro-inflammatory cytokine response in human cells.
-
SNX281: A systemically available small molecule STING agonist designed using physics-based simulations and artificial intelligence. It functions through a unique self-dimerizing mechanism within the STING binding site, where the ligand dimer mimics the size and shape of a CDN.
-
Quantitative Data Summary
The following tables summarize key quantitative data for representative STING agonists based on available literature.
Table 1: In Vitro Potency of STING Agonists
| Compound | Assay Type | Cell Line | Readout | EC50 / IC50 | Reference |
| BNBC | ISG54 Luciferase Reporter | HepG2/hSTING | Luciferase Activity | ~5 µM | |
| SNX281 | IFN-β Induction | THP-1 | IFN-β Secretion | 6.6 µM | |
| diABZI | IFN-β Induction | THP-1 | IFN-β Secretion | ~250 nM | |
| DMXAA | IFN-β Induction | J774 (murine) | IFN-β Secretion | ~20 µM |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| Compound | Animal Model | Tumor Model | Dosing & Route | Outcome | Reference |
| SNX281 | Syngeneic Mice | Colon Cancer (CT26) | Single IV Dose | Durable tumor regression | |
| diABZI | Syngeneic Mice | Colon Cancer (CT26) | IV Administration | Systemic anti-tumor activity | |
| cGAMP-loaded NPs | Syngeneic Mice | Melanoma (B16F10) | Intratumoral | Synergistic anti-tumor response | |
| Compound 10 (CDN) | Syngeneic Mice | Colon Tumor | Not Specified | 80% tumor eradication |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of STING agonists.
Protocol 1: ISG54 Luciferase Reporter Assay
This cell-based assay is used for high-throughput screening and initial characterization of STING pathway agonists.
Objective: To quantify the activation of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of an interferon-stimulated gene (ISG) promoter, such as ISG54.
Methodology:
-
Cell Line: Utilize a human cell line (e.g., HepG2 or THP-1) engineered to stably express human STING, cGAS, and the ISG54 promoter-driven luciferase reporter construct.
-
Cell Seeding: Plate the reporter cells in 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., BNBC) to the cells. Include a positive control (e.g., 2',3'-cGAMP) and a negative control (e.g., DMSO vehicle).
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: STING Phosphorylation Assay (Western Blot)
This biochemical assay confirms direct target engagement and activation of STING and downstream signaling proteins.
Objective: To detect the phosphorylation of STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser396) following agonist treatment.
Methodology:
-
Cell Culture and Treatment: Culture human monocytic THP-1 cells or other relevant immune cells. Treat the cells with the STING agonist (e.g., SNX281) for a short time course (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STING, TBK1, and IRF3. Also, probe for total STING, TBK1, and IRF3 as loading controls.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Analyze the band intensities to determine the level of phosphorylation relative to the total protein at each time point.
Experimental Workflow for STING Agonist Discovery
The discovery and validation of a novel STING agonist typically follows a multi-step workflow.
STING Inhibitor: Compound 31
As mentioned, "Compound 31" is described as a competitive STING inhibitor.
-
Discovery: It was identified through computer docking studies as a compound that could compete with cGAMP for the ligand-binding pocket on STING.
-
Mechanism of Action: Compound 31 binds to the CDN-binding pocket with high affinity (IC50 = 76 nM), which is a higher affinity than the natural ligand cGAMP. This binding locks STING in an open, inactive conformation, thereby inhibiting its activation and preventing the downstream production of type I interferons and inflammatory cytokines.
-
Therapeutic Potential: As a STING inhibitor, Compound 31 represents a promising lead for treating diseases associated with aberrant STING activation, such as certain autoimmune and inflammatory conditions.
Conclusion
The cGAS-STING pathway is a pivotal signaling cascade in innate immunity, and its modulation holds immense therapeutic promise. STING agonists, from first-generation CDNs to systemically active small molecules, are at the forefront of immuno-oncology research, with the potential to turn "cold" tumors "hot" and enhance the efficacy of other cancer treatments. Conversely, the development of STING inhibitors like Compound 31 offers a therapeutic strategy for autoimmune diseases driven by chronic STING activation. Continued research into the discovery, synthesis, and delivery of novel STING modulators will be crucial for translating the full potential of this pathway into clinical benefits for patients.
References
An In-depth Technical Guide on the Binding Affinity of Agonists to Human STING
A Note on "STING agonist-31": Initial searches for a specific molecule designated "this compound" did not yield a known STING agonist with corresponding binding affinity data. However, the literature frequently refers to a "Compound 31" which has been characterized as a potent STING inhibitor with an IC50 of 76 nM[1]. It competitively binds to the cGAMP binding pocket, locking STING in an inactive conformation[1][2]. This guide will therefore focus on the binding affinities of several well-characterized human STING agonists to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the binding affinities of various agonists to the human Stimulator of Interferon Genes (STING) protein. It includes quantitative binding data, detailed experimental protocols for key binding assays, and visualizations of the STING signaling pathway and experimental workflows.
Quantitative Binding Affinity of Human STING Agonists
The binding affinity of agonists to human STING is a critical parameter in the development of novel immunotherapies. Various agonists, including both cyclic dinucleotides (CDNs) and non-CDN small molecules, have been characterized using a range of biophysical and cellular assays. The table below summarizes key binding and activity data for several prominent STING agonists.
| Compound Name | Agonist Type | Assay Type | Quantitative Metric | Value | Cell Line/System |
| 2',3'-cGAMP | Endogenous CDN | HTRF Binding Assay | Ki | ~5 nM | Human STING Protein |
| diABZI | Non-CDN | IFN-β Secretion | EC50 | 3.1 ± 0.6 µM | THP-1 cells |
| MSA-2 | Non-CDN | Direct Binding | Kd | 8 nM | Human STING Protein |
| SNX281 | Non-CDN | Radioligand Competition | IC50 | 4.1 ± 2.2 µM | Human STING C-terminal domain |
| SNX281 | Non-CDN | IFN-β Induction | EC50 | 3.5 - 9.9 µM | Human PBMCs |
The STING Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and IRF3, and subsequent transcription of type I interferons and other pro-inflammatory cytokines.
Caption: A diagram of the cGAS-STING signaling pathway.
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity is a multi-faceted process that can be approached using various techniques. Below are detailed methodologies for three commonly employed assays for characterizing STING-agonist interactions.
HTRF assays are a popular choice for studying protein-ligand interactions due to their sensitivity and homogeneous format.
Experimental Workflow:
Caption: Workflow for a typical HTRF STING binding assay.
Detailed Protocol:
-
Compound Plating: Dispense individual compounds or standards into the wells of a white 384-well plate[3].
-
Protein Addition: Add 6His-tagged human STING WT protein to each well[3].
-
Reagent Addition: Add a premixed solution of STING WT ligand-d2 reagent and anti-6His-Tb antibody to the wells.
-
Incubation: Incubate the plate for 3 hours at room temperature, ensuring it is protected from light.
-
Signal Measurement: Measure the HTRF signal using an HTRF-compatible plate reader. The signal is inversely proportional to the binding of the test compound.
TSA or DSF is used to assess the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates a direct binding interaction.
Experimental Workflow:
Caption: Workflow for a Thermal Shift Assay to determine ligand binding.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified STING protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl). Add a fluorescent dye, such as SYPRO Orange, that binds to the hydrophobic regions of unfolded proteins.
-
Ligand Addition: Add the STING agonist or a control compound (e.g., DMSO) at various concentrations to the reaction mixture.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate. Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) in the presence of the agonist compared to the control indicates ligand binding and stabilization of the protein.
SPA is a homogeneous radioisotopic assay technique used for measuring molecular interactions. It is particularly useful for quantifying the binding of a radiolabeled ligand to its target.
Detailed Protocol:
-
Bead Preparation: Streptavidin-coated SPA beads containing a scintillant are used. Biotinylated, purified STING protein is immobilized onto the surface of these beads via the strong streptavidin-biotin interaction.
-
Binding Reaction: A radiolabeled STING agonist (e.g., [3H]2',3'-cGAMP) is added to the bead suspension. If the radiolabeled agonist binds to the STING protein on the bead, the radioisotope is brought into close proximity with the scintillant.
-
Competition: For competition assays to determine the affinity of an unlabeled agonist, the unlabeled compound is added at varying concentrations to compete with the radiolabeled ligand for binding to STING.
-
Signal Detection: The energy from the radioactive decay of the bound ligand excites the scintillant in the bead, causing it to emit light. This light is then detected by a scintillation counter. Unbound radiolabeled ligand in the solution is too far from the beads to excite the scintillant, eliminating the need for a separation step.
-
Data Analysis: The amount of light emitted is proportional to the amount of radiolabeled ligand bound to the STING protein. For competition assays, an IC50 value for the unlabeled agonist can be determined by measuring the decrease in light emission as its concentration increases.
References
- 1. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy [frontiersin.org]
- 3. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to STING and its Role in Immunity
An in-depth technical guide on the target validation of STING agonists, with a focus on the methodologies and data interpretation essential for researchers, scientists, and drug development professionals.
The Stimulator of Interferon Genes (STING) protein is a central mediator of the innate immune system. Located in the endoplasmic reticulum (ER), STING acts as a sensor for cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are critical for orchestrating an effective anti-pathogen and anti-tumor immune response.
The therapeutic potential of activating this pathway has led to the development of numerous STING agonists. Validating that a novel compound, such as a hypothetical "STING agonist-31," directly binds to and activates STING is a critical step in its preclinical development. This guide outlines the core methodologies for such a target validation campaign.
The STING Signaling Pathway
Upon binding of its ligand, cyclic GMP-AMP (cGAMP), which is produced by cGAMP synthase (cGAS) in response to cytosolic dsDNA, STING undergoes a significant conformational change. This change facilitates its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons. Concurrently, the STING-TBK1 complex can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: The cGAS-STING signaling pathway, a key component of the innate immune system.
Target Validation Experimental Workflow
A robust target validation workflow is essential to confirm that a compound's biological activity is a direct result of its interaction with the intended target. This process typically moves from demonstrating direct physical binding to confirming target engagement in a complex cellular environment and, finally, to observing the expected physiological outcomes.
Caption: A tiered workflow for the target validation of a novel STING agonist.
Detailed Experimental Protocols
Biochemical Assay: Surface Plasmon Resonance (SPR)
-
Objective: To quantify the binding affinity and kinetics of this compound to purified STING protein.
-
Methodology:
-
Recombinant human STING protein (cytosolic domain) is immobilized on a sensor chip surface.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The change in mass on the sensor surface due to the binding of the agonist is detected in real-time as a change in the refractive index, measured in response units (RU).
-
A dissociation phase follows, where a buffer without the agonist is flowed over the chip, and the dissociation of the compound is measured.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cellular Assay: THP-1 Dual Reporter Cells
-
Objective: To measure the activation of STING-dependent signaling pathways in a cellular context.
-
Methodology:
-
THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter for the IRF pathway and a secreted embryonic alkaline phosphatase (SEAP) reporter for the NF-κB pathway, are used.
-
Cells are plated in 96-well plates and treated with a dose-response curve of this compound.
-
After a suitable incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The activity of the two reporter proteins is quantified using their respective detection reagents and a luminometer or spectrophotometer.
-
The EC50 (half-maximal effective concentration) for the activation of both pathways is calculated.
-
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound directly binds to and stabilizes STING protein within intact cells.
-
Methodology:
-
Intact cells (e.g., THP-1 monocytes) are treated with either vehicle control or this compound.
-
The treated cells are then heated to a range of temperatures, creating a "melt curve." The binding of a ligand typically stabilizes the target protein, increasing its melting temperature.
-
After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.
-
The amount of soluble STING protein remaining at each temperature is quantified by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
-
Quantitative Data Summary
The data generated from these experiments are crucial for comparing the potency and efficacy of different STING agonists.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Assay | Result |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 150 nM |
| Target Engagement (ΔTm) | Cellular Thermal Shift Assay (CETSA) | +4.2 °C |
| IRF Pathway Activation (EC50) | THP-1 Dual Reporter Assay | 250 nM |
| NF-κB Pathway Activation (EC50) | THP-1 Dual Reporter Assay | 310 nM |
Table 2: Functional Cytokine Release from Human PBMCs
| Cytokine | Assay | EC50 | Max Response (pg/mL) |
| IFN-β | ELISA | 280 nM | 2,500 |
| TNF-α | ELISA | 450 nM | 1,800 |
| IL-6 | ELISA | 500 nM | 1,200 |
Logical Framework for Target Validation
Downstream Effects of STING Agonist Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core downstream effects following the activation of the Stimulator of Interferon Genes (STING) pathway by a representative agonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed overview of the signaling cascade, cellular consequences, and methodologies for studying these effects. For the purposes of this guide, quantitative data from well-characterized synthetic cyclic dinucleotide (CDN) STING agonists will be used as a representative example, as "STING agonist-31" is not a widely documented specific agent.
Core Signaling Pathway
Activation of the STING pathway is a pivotal event in the innate immune response to cytosolic DNA, originating from pathogens or cellular damage.[1] Upon activation by a STING agonist, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This initiates a signaling cascade that primarily involves two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[2][3]
The recruitment and activation of TANK-binding kinase 1 (TBK1) leads to the phosphorylation and activation of IRF3.[4] Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Concurrently, STING activation also leads to the activation of the IκB kinase (IKK) complex, resulting in the activation of NF-κB, which in turn promotes the expression of various pro-inflammatory cytokines and chemokines.
Cellular and Physiological Consequences
The downstream effects of STING activation are pleiotropic, impacting a wide range of cellular processes and physiological outcomes, most notably in the context of anti-tumor immunity.
Cytokine and Chemokine Production
A primary consequence of STING activation is the robust production of type I interferons and a variety of pro-inflammatory cytokines and chemokines. This cytokine storm is critical for initiating and shaping the subsequent immune response.
Table 1: Representative Cytokine and Chemokine Induction by a STING Agonist
| Cytokine/Chemokine | Fold Induction (mRNA) | Protein Concentration (pg/mL) |
| IFN-β | 100 - 1000 | 500 - 5000 |
| CXCL10 | 50 - 500 | 1000 - 10000 |
| CCL5 | 20 - 200 | 500 - 2500 |
| TNF-α | 10 - 100 | 200 - 2000 |
| IL-6 | 10 - 80 | 300 - 3000 |
Note: Values are representative and can vary based on the specific STING agonist, cell type, and experimental conditions.
Immune Cell Activation and Recruitment
The secreted cytokines and chemokines act as powerful signaling molecules that recruit and activate various immune cell populations. This leads to the transformation of an immunologically "cold" tumor microenvironment, characterized by a lack of immune cell infiltration, into a "hot" and inflamed state that is more susceptible to immune-mediated killing.
Table 2: Effects of STING Agonist on Immune Cell Populations in the Tumor Microenvironment
| Immune Cell Type | Change in Population | Functional Consequence |
| Dendritic Cells (DCs) | Increased infiltration and maturation | Enhanced antigen presentation and T cell priming. |
| CD8+ T Cells | Increased infiltration and activation | Enhanced cytotoxic killing of tumor cells. |
| Natural Killer (NK) Cells | Increased infiltration and activation | Direct killing of tumor cells. |
| Macrophages | Polarization towards M1 phenotype | Enhanced pro-inflammatory and anti-tumor functions. |
| Regulatory T Cells (Tregs) | Decreased infiltration | Reduction of immunosuppression within the tumor. |
Anti-Tumor Efficacy
The culmination of these downstream effects is a potent anti-tumor response. In preclinical models, intratumoral administration of STING agonists has been shown to induce significant tumor regression and, in some cases, complete eradication of tumors. Furthermore, this can lead to the development of systemic anti-tumor immunity, capable of controlling distal, untreated lesions.
Table 3: Representative Anti-Tumor Efficacy of a STING Agonist in a Syngeneic Mouse Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | 0 | 0 |
| STING Agonist | 60 - 90 | 20 - 60 |
| Anti-PD-1 Antibody | 30 - 50 | 10 - 30 |
| STING Agonist + Anti-PD-1 | 80 - 100 | 50 - 90 |
Note: Data are representative of outcomes in preclinical models and can vary based on the tumor model, STING agonist, and dosing regimen.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of STING agonist activation.
Western Blot Analysis of STING Pathway Activation
This protocol details the detection of key phosphorylated proteins in the STING signaling cascade.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) and allow them to adhere. Treat cells with the STING agonist at various concentrations and time points. Include vehicle-treated and untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Also, probe for total STING, TBK1, and IRF3, as well as a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR Analysis of Interferon-Stimulated Gene (ISG) Expression
This protocol quantifies the mRNA expression of genes induced by type I interferons.
Experimental Workflow:
Methodology:
-
Cell Treatment: Treat cells with the STING agonist as described for the Western blot analysis.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., IFNB1, CXCL10, CCL5, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol allows for the detection of cytokine production at the single-cell level.
Experimental Workflow:
Methodology:
-
Cell Stimulation: Stimulate immune cells (e.g., peripheral blood mononuclear cells or splenocytes) in vitro with the STING agonist in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD3, CD4, CD8 for T cells).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to quantify the percentage of cytokine-producing cells within different immune cell subsets.
In Vivo Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and administer the STING agonist (e.g., intratumorally or systemically) according to the desired dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and survival. At the end of the study, tumors and draining lymph nodes can be harvested for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
Conclusion
The activation of the STING pathway by specific agonists triggers a potent cascade of downstream events, culminating in a robust anti-tumor immune response. This technical guide provides a foundational understanding of the core signaling pathway, the key cellular and physiological consequences, and detailed protocols for the experimental validation of these effects. A thorough understanding of these downstream effects is critical for the continued development and optimization of STING agonists as a promising class of cancer immunotherapeutics.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of STING Agonist Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This role has positioned STING as a promising therapeutic target for a range of diseases, including cancer and infectious diseases. The development of small-molecule STING agonists is a major focus of current drug discovery efforts. Understanding the structural basis of STING activation by these agonists is paramount for the rational design of new and improved therapeutics. This technical guide provides an in-depth overview of the structural biology of STING in complex with its agonists. While specific data for a molecule designated "agonist-31" is not publicly available, this document summarizes the current knowledge derived from studies of other well-characterized STING agonists, providing a framework for understanding the structural and mechanistic principles that likely govern the interaction of any novel agonist with STING.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer.[1][2][3] The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA, leading to its activation and the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][4] cGAMP then binds to the STING dimer located on the endoplasmic reticulum (ER) membrane. This binding event induces a significant conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines. This signaling cascade ultimately leads to the establishment of an antiviral state and the activation of the adaptive immune system.
Caption: Figure 1. The cGAS-STING Signaling Pathway.
Structural Determination of STING-Agonist Complexes: A General Workflow
The determination of the three-dimensional structure of STING in complex with an agonist is crucial for understanding its mechanism of action and for guiding structure-based drug design. The two primary methods for high-resolution structural determination are X-ray crystallography and cryogenic electron microscopy (cryo-EM). The general workflow for both techniques involves several key steps, from protein expression and purification to structure determination and refinement.
Caption: Figure 2. General Workflow for Structural Determination.
Quantitative Data Summary
The binding affinity and cellular activity of STING agonists are critical parameters for their development as therapeutics. Below is a summary of representative quantitative data for various classes of STING agonists. It is important to note that these values can vary depending on the specific assay conditions and the STING variant used.
Table 1: Binding Affinities of STING Agonists
| Agonist Class | Representative Agonist | STING Variant | Assay Method | Dissociation Constant (Kd) | Reference |
| Cyclic Dinucleotides | 2',3'-cGAMP | Human (WT) | Isothermal Titration Calorimetry (ITC) | ~72 nM | |
| c-di-GMP | Human (WT) | ITC | ~5 µM | ||
| Non-CDN Agonists | diABZI | Human (WT) | Surface Plasmon Resonance (SPR) | ~200 nM | |
| SNX281 | Human (WT) | Radioligand Binding Assay (IC50) | 4.1 µM | ||
| Ziyuglycoside II | Human (R232) | Biolayer Interferometry (BLI) | 14 µM |
Table 2: Cellular Activity of STING Agonists
| Agonist | Cell Line | Assay | EC50 / IC50 | Reference |
| 2',3'-cGAMP | THP1-Blue ISG | ISG Reporter | ~5 µg/mL | |
| diABZI | THP-1 | IFN-β Induction | ~1 µM | |
| ADU-S100 | J774 | IL-1β Secretion | ~10 µM | |
| SNX281 | THP-1 | IFN-β Induction | ~300 nM |
Detailed Experimental Protocols
Expression and Purification of Human STING (Cytosolic Domain)
This protocol describes a general method for the expression and purification of the C-terminal domain (CTD, residues 139-379) of human STING, which is commonly used for structural and biophysical studies.
1. Gene Cloning and Expression Vector:
- The DNA sequence encoding human STING (residues 139-379) is cloned into a bacterial expression vector, such as pET-28a, containing an N-terminal hexahistidine (6xHis) tag followed by a TEV protease cleavage site.
2. Protein Expression:
- The expression vector is transformed into E. coli BL21(DE3) cells.
- A single colony is used to inoculate a starter culture of LB medium containing kanamycin (50 µg/mL) and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium, and the cells are grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Protein expression is induced by the addition of 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
- The culture is then incubated at 18°C for 16-20 hours with shaking.
3. Cell Lysis and Lysate Clarification:
- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol).
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.
4. Affinity Chromatography:
- The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).
- The His-tagged STING protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).
5. Tag Removal and Size-Exclusion Chromatography:
- The eluted protein is dialyzed against a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM DTT.
- The 6xHis tag is cleaved by incubation with TEV protease overnight at 4°C.
- The cleaved protein is passed through a Ni-NTA column again to remove the uncleaved protein and the His-tagged TEV protease.
- The flow-through containing the untagged STING protein is concentrated and further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.
- Fractions containing pure, dimeric STING are pooled, concentrated, and flash-frozen in liquid nitrogen for storage at -80°C.
X-ray Crystallography of STING-Agonist Complex
This protocol provides a general outline for the crystallization and structure determination of a STING-agonist complex.
1. Crystallization:
- Purified STING protein is concentrated to 5-10 mg/mL.
- The STING protein is incubated with a 2-5 fold molar excess of the agonist for 1 hour on ice.
- The complex is subjected to sparse-matrix screening for crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods at 20°C.
- Initial crystallization hits are optimized by varying the precipitant concentration, pH, and additives.
2. Data Collection:
- Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol) before being flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
3. Structure Determination and Refinement:
- The diffraction data are processed and scaled using software such as XDS or HKL2000.
- The structure is solved by molecular replacement using a previously determined STING structure (e.g., PDB ID: 4KSY) as a search model.
- The model is refined through iterative cycles of manual model building in Coot and automated refinement using software like PHENIX or Refmac5.
- The agonist molecule is modeled into the electron density map, and water molecules are added.
- The final model is validated for its geometric quality and fit to the experimental data.
Cryo-Electron Microscopy of STING-Agonist Complex
This protocol outlines the general steps for determining the structure of a full-length STING-agonist complex using single-particle cryo-EM.
1. Sample Preparation:
- Full-length STING is purified in a similar manner to the CTD, with the inclusion of a mild detergent (e.g., digitonin or GDN) throughout the purification process to maintain the solubility of the transmembrane domains.
- The purified full-length STING is incubated with a molar excess of the agonist.
2. Grid Preparation and Data Collection:
- A small volume (3-4 µL) of the STING-agonist complex at a concentration of 1-5 mg/mL is applied to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).
- The grid is blotted to remove excess liquid and rapidly plunged into liquid ethane using a vitrification device (e.g., Vitrobot).
- The frozen-hydrated grids are imaged on a Titan Krios or a similar high-end transmission electron microscope equipped with a direct electron detector.
3. Image Processing and 3D Reconstruction:
- The raw movie frames are corrected for beam-induced motion and dose-weighted.
- The contrast transfer function (CTF) of each micrograph is estimated.
- Particles are automatically picked from the micrographs.
- The picked particles are subjected to 2D classification to remove junk particles and to obtain initial 2D class averages.
- An initial 3D model is generated, which is then used for 3D classification and refinement.
- The final 3D map is refined to the highest possible resolution.
4. Model Building and Refinement:
- A model of the STING-agonist complex is built into the cryo-EM density map.
- The model is refined using real-space refinement programs.
- The final model is validated for its fit to the cryo-EM map and its stereochemistry.
Concluding Remarks
The structural elucidation of STING in complex with its agonists has provided invaluable insights into the molecular mechanisms of STING activation. These studies have revealed the key conformational changes that occur upon ligand binding, leading to the oligomerization of STING and the initiation of downstream signaling. This knowledge is instrumental in the ongoing efforts to develop novel STING agonists with improved potency, selectivity, and drug-like properties. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field, providing a solid foundation for the continued exploration of STING biology and the development of next-generation immunotherapies.
References
In Vitro Characterization of STING Agonist-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of STING (Stimulator of Interferon Genes) agonist-31, a novel small molecule agonist of the STING pathway. This document outlines the core biological activities, experimental methodologies, and signaling pathways associated with this compound, offering a comprehensive resource for its evaluation and application in research and drug development. STING agonist-31 is also identified in scientific literature as Compound 40.[1][2][3]
Core Efficacy and Potency
This compound has been demonstrated to be a potent activator of both human and murine STING.[1][2] The compound's efficacy is highlighted by its ability to induce downstream signaling cascades, including the Interferon Stimulated Gene (ISG) and Nuclear Factor-kappa B (NF-κB) pathways.
Table 1: In Vitro Activity of this compound
| Target Species | Assay Type | Parameter | Value (μM) | Reference |
| Human STING (h-STING) | Cellular Activity | EC50 | 0.24 | |
| Murine STING (m-STING) | Cellular Activity | EC50 | 39.51 |
Signaling Pathway Activation
This compound functions by engaging the STING protein, which is located on the endoplasmic reticulum. This binding event initiates a conformational change and dimerization of STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory cytokines.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize this compound.
STING Activation Reporter Assay
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an interferon-inducible promoter.
-
Cell Culture: Use a human monocytic cell line (e.g., THP-1) stably transfected with a luciferase reporter gene downstream of an ISG promoter. Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the reporter cells in 96-well plates. Prepare serial dilutions of this compound and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. Plot the dose-response curve and calculate the EC50 value using non-linear regression.
NF-κB Signaling Pathway Activation Assay
This assay is similar to the STING activation reporter assay but utilizes a reporter construct driven by an NF-κB response element.
-
Cell Line: Use a cell line (e.g., HEK293T) co-transfected with human STING and an NF-κB-luciferase reporter plasmid.
-
Assay Procedure: Follow the same steps as the STING Activation Reporter Assay (seeding, treatment, incubation, lysis, and reading).
-
Data Analysis: Analyze the data to determine the dose-dependent activation of the NF-κB pathway by this compound and calculate the EC50 value.
Western Blot for Pathway Component Phosphorylation
This method is used to directly observe the activation of key proteins in the STING signaling cascade.
-
Cell Treatment: Plate cells (e.g., primary human PBMCs or THP-1 cells) and treat with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total TBK1 and IRF3.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Summary
This compound is a potent activator of the STING pathway, demonstrating significant activity in human cells. Its ability to induce both interferon-stimulated gene and NF-κB signaling pathways makes it a valuable tool for research into innate immunity and a promising candidate for further development in immuno-oncology and other therapeutic areas. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization and validation of this and similar STING agonists.
References
The Role of STING Agonists in Innate Immune Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of STING agonists in activating innate immunity, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes and workflows. While the specific compound "STING agonist-31" appears to be a misnomer in publicly available literature, this guide focuses on well-characterized and clinically relevant STING agonists, providing a comprehensive resource for researchers and drug developers in the field.
The cGAS-STING Signaling Pathway: A Central Hub of Innate Immunity
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune signaling axis that senses cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are pivotal in activating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs)[1][2][3].
Classes of STING Agonists
STING agonists can be broadly categorized into two main classes:
-
Cyclic Dinucleotides (CDNs): These are natural or synthetic molecules that mimic the endogenous STING ligand, 2'3'-cGAMP. Examples include:
-
2'3'-cGAMP: The natural high-affinity ligand for human STING.
-
ADU-S100 (MK-1454): A synthetic CDN that has been evaluated in clinical trials[2].
-
-
Non-Cyclic Dinucleotides (non-CDNs): These are small molecules that activate STING through various mechanisms, often with improved pharmacological properties compared to CDNs. An example includes:
-
diABZI: A potent non-nucleotide STING agonist that has demonstrated systemic anti-tumor activity in preclinical models[4].
-
Quantitative Data on STING Agonist Activity
The following tables summarize key quantitative data for representative STING agonists from preclinical studies.
Table 1: In Vitro Activity of STING Agonists
| STING Agonist | Cell Line | Assay | EC50 | Reference(s) |
| 2'3'-cGAMP | THP-1 | IFN-β Induction | ~70 - 124 µM | |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 53.9 ± 5 µM | |
| ADU-S100 (MK-1454) | THP-1 Dual™ | IRF3 Luciferase | 3.03 µg/mL | |
| ADU-S100 (MK-1454) | THP-1 Dual™ | NF-κB SEAP | 4.85 µg/mL | |
| diABZI | THP-1 | IFN-β Induction | 3.1 ± 0.6 μM | |
| diABZI | THP-1 Dual™ | IRF Luciferase | 0.144 ± 0.149 nM | |
| E7766 | Human PBMCs | IFN-β Expression | 0.15 - 0.79 µmol/L | |
| MSA-2 | THP-1 | IFN-β Secretion | 8 ± 7 nM (dimer) |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| STING Agonist | Tumor Model | Administration | Key Findings | Reference(s) |
| ADU-S100 (MK-1454) | CT26 Colon Carcinoma | Intratumoral | 90% of animals showed long-lasting, antigen-specific anti-tumor activity. | |
| ADU-S100 (MK-1454) | Esophageal Adenocarcinoma | Intratumoral | >30% reduction in mean tumor volume. | |
| diABZI | Colorectal Cancer | Intravenous | Significant inhibition of tumor growth. | |
| DMXAA | KPC Pancreatic Cancer | Intratumoral | Increased survival of tumor-bearing mice. | |
| cGAMP | Colon 26 Adenocarcinoma | Intraperitoneal | Potent antitumor activity. | |
| MSA-1 | MC38 Colon Adenocarcinoma | Intratumoral | Dose-dependent long-lived antitumor activity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are outlines of key experimental protocols.
In Vitro STING Activation Assay (THP-1 Dual™ Reporter Cells)
Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity.
Methodology:
-
Cell Seeding: Seed THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonist.
-
Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate to the cell culture supernatant and measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50 value.
Cytokine Secretion Measurement by ELISA
Objective: To measure the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) secreted by immune cells upon STING agonist stimulation.
Methodology:
-
Cell Culture: Culture primary immune cells (e.g., human PBMCs) or immune cell lines (e.g., THP-1) in appropriate media.
-
Stimulation: Treat the cells with the STING agonist at various concentrations for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA using a commercially available kit specific for the cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance using a plate reader.
-
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.
Dendritic Cell (DC) Maturation by Flow Cytometry
Objective: To assess the ability of a STING agonist to induce the maturation of dendritic cells.
Methodology:
-
DC Generation: Generate bone marrow-derived dendritic cells (BMDCs) from mice.
-
Stimulation: Treat the BMDCs with the STING agonist for 24 hours.
-
Staining: Stain the cells with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, and MHC class II.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing high levels of the maturation markers.
In Vivo Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a preclinical model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) into the flank of syngeneic mice.
-
Treatment: Once tumors reach a palpable size, administer the STING agonist via the desired route (e.g., intratumoral, intravenous, intraperitoneal).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Survival Monitoring: Monitor the survival of the mice over time.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
Visualizing Workflows and Relationships
Conclusion
STING agonists represent a powerful class of immunomodulatory agents with significant potential for cancer immunotherapy. Their ability to robustly activate the innate immune system, leading to the production of type I interferons and the subsequent priming of an adaptive anti-tumor T-cell response, makes them a compelling therapeutic strategy. This guide provides a foundational understanding of the mechanism of action, quantitative activity, and experimental evaluation of STING agonists. As research in this area continues to evolve, the development of novel agonists with improved potency, selectivity, and delivery mechanisms will be crucial for translating the promise of STING activation into effective clinical therapies.
References
Cellular Targets of STING Agonists: A Technical Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the cellular mechanisms and targets of STING agonists. Due to the limited availability of public data on "STING agonist-31," this document provides a detailed overview based on well-characterized STING agonists, serving as a representative guide to the core principles of STING pathway activation.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage and cancer. Activation of STING triggers a potent inflammatory response, including the production of type I interferons (IFNs) and other cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor immune response. STING agonists, molecules designed to activate this pathway, have emerged as a promising class of therapeutics in oncology and infectious diseases. This guide details the cellular targets and mechanisms of action of these agonists, providing insights into their therapeutic potential.
Core Cellular Target: STING Protein
The primary and direct cellular target of STING agonists is the STING protein itself, an endoplasmic reticulum (ER)-resident transmembrane protein. Natural STING agonists are cyclic dinucleotides (CDNs), such as cyclic GMP-AMP (cGAMP), which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA (dsDNA). Synthetic STING agonists, including various CDN analogs and non-CDN small molecules, are designed to mimic the action of natural CDNs.
Upon binding to the ligand-binding domain of the STING dimer, the agonist induces a conformational change. This structural shift is the critical first step in the signaling cascade.
Downstream Signaling Cascade
Activation of STING by an agonist initiates a well-defined signaling pathway that culminates in the production of type I interferons and other pro-inflammatory cytokines.
Key Downstream Cellular Targets and Events:
-
TBK1 (TANK-binding kinase 1): Following agonist binding and conformational change, STING translocates from the ER to the Golgi apparatus. During this trafficking, STING recruits and activates TBK1.
-
IRF3 (Interferon Regulatory Factor 3): Activated TBK1 phosphorylates the transcription factor IRF3. This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus.
-
NF-κB (Nuclear Factor kappa B): The STING pathway also leads to the activation of the NF-κB signaling pathway, another crucial transcription factor for inflammatory responses.
-
Gene Transcription: In the nucleus, activated IRF3 and NF-κB drive the transcription of a wide array of genes, most notably type I interferons (IFN-α and IFN-β). They also induce the expression of numerous other pro-inflammatory cytokines and chemokines.
The following diagram illustrates the core STING signaling pathway activated by an agonist.
Caption: Core STING signaling pathway upon agonist binding.
Cellular Effects and Immune Cell Targets
The cytokines and chemokines produced following STING activation act on various immune cells, which can be considered secondary targets of STING agonists. These include:
-
Dendritic Cells (DCs): Type I IFNs promote the maturation and activation of DCs, enhancing their ability to present antigens to T cells.
-
Natural Killer (NK) Cells: Type I IFNs also activate NK cells, which are crucial for killing infected or cancerous cells.
-
T Cells: By promoting DC maturation, STING activation leads to enhanced priming and activation of antigen-specific CD8+ T cells, a key component of the anti-tumor immune response.
-
Macrophages: STING activation can also influence macrophage polarization and function.
Quantitative Data on STING Agonist Activity
The potency of STING agonists is typically quantified through various in vitro and in vivo assays. The following table summarizes representative quantitative data for a well-characterized synthetic STING agonist, diABZI.
| Parameter | Cell Line / System | Value | Reference |
| EC50 (IFN-β Induction) | THP1-Dual™ Cells | 28.9 nM | |
| EC50 (ISG Induction) | THP1-Dual™ Cells | 17.5 nM | |
| Binding Affinity (KD) | Recombinant Human STING | Not Publicly Available | - |
| In vivo Tumor Growth Inhibition | B16-F10 Melanoma Model | Dose-dependent |
Experimental Protocols
The identification and characterization of STING agonist cellular targets and their downstream effects rely on a variety of established experimental protocols.
STING Binding Affinity Assay (Fluorescence Polarization)
This assay measures the direct binding of a fluorescently labeled STING agonist to the purified STING protein.
Methodology:
-
A constant concentration of a fluorescently labeled STING agonist (e.g., a Cy5-labeled CDN) is incubated with increasing concentrations of purified recombinant STING protein in a suitable binding buffer.
-
The mixture is incubated to reach binding equilibrium.
-
The fluorescence polarization of the solution is measured using a plate reader.
-
As more STING protein binds to the fluorescent agonist, the rotational motion of the agonist slows, leading to an increase in fluorescence polarization.
-
The binding affinity (KD) is determined by fitting the resulting binding curve to a one-site binding model.
Cellular STING Activation Reporter Assay
This assay quantifies the activation of the STING pathway in a cellular context.
Methodology:
-
A reporter cell line, such as THP-1 monocytes engineered to express a secreted luciferase gene under the control of an IRF3-inducible promoter (e.g., THP1-Dual™ cells), is used.
-
The cells are seeded in 96-well plates and treated with a dilution series of the STING agonist.
-
After an incubation period (typically 18-24 hours), the cell supernatant is collected.
-
A luciferase substrate is added to the supernatant, and the resulting luminescence is measured with a luminometer.
-
The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
The following diagram outlines the workflow for a cellular STING activation reporter assay.
Caption: Workflow for a cellular STING activation reporter assay.
Phospho-Flow Cytometry for TBK1/IRF3 Phosphorylation
This technique allows for the direct measurement of the phosphorylation of key signaling intermediates within cells.
Methodology:
-
Immune cells (e.g., PBMCs or a relevant cell line) are stimulated with the STING agonist for various short time points (e.g., 0, 15, 30, 60 minutes).
-
The stimulation is stopped by immediately fixing the cells with a fixative agent (e.g., paraformaldehyde).
-
The cells are then permeabilized to allow antibodies to access intracellular proteins.
-
Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of TBK1 and IRF3.
-
The fluorescence intensity of individual cells is analyzed by flow cytometry. An increase in fluorescence indicates an increase in the phosphorylation of the target protein.
Conclusion
STING agonists represent a powerful therapeutic modality with the potential to modulate the immune system for the treatment of cancer and infectious diseases. Their primary cellular target is the STING protein, and their mechanism of action involves the activation of the TBK1-IRF3 signaling axis, leading to the production of type I interferons and a robust inflammatory response. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel STING agonists. As research progresses, a deeper understanding of the nuanced interactions between these agonists and the intricate network of cellular targets will be crucial for optimizing their therapeutic efficacy and safety.
An In-Depth Technical Guide to STING Agonist Species Specificity: Human (hSTING) vs. Mouse (mSTING)
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A detailed examination of the structural, conformational, and functional differences between human and murine STING that dictate agonist specificity, impacting the translation of preclinical research to clinical applications.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon (IFN) response. This has made STING a highly attractive target for cancer immunotherapy. However, the development of STING agonists has been significantly hampered by profound species-specific differences between human (hSTING) and mouse (mSTING) orthologs. Famously, the mSTING-selective agonist DMXAA showed great promise in murine tumor models but failed in human clinical trials, highlighting the critical need to understand these differences.[1][2] This guide provides a comprehensive overview of the key structural and functional disparities, summarizes the species-specific activities of prominent STING agonists, and details the experimental protocols required to assess this specificity.
Structural and Conformational Divergence Between hSTING and mSTING
While hSTING and mSTING share a high degree of sequence similarity (approximately 68% identity and 81% similarity), subtle variations in their three-dimensional structures lead to significant functional differences.[3][4]
-
The Ligand-Binding Domain (LBD) "Lid": The most well-characterized difference lies in the "lid" region that covers the ligand-binding pocket. A single amino acid substitution—Glycine at position 230 in hSTING (G230) versus an Isoleucine in the equivalent position in mSTING (I229)—is a primary determinant of DMXAA sensitivity.[1] The bulky isoleucine side chain in mSTING creates a steric barrier that traps DMXAA in the binding pocket, leading to sustained activation. In contrast, the lack of a side chain in hSTING's glycine residue results in a more porous lid, allowing DMXAA to exit freely. Mutating hSTING G230 to an isoleucine (G230I) is sufficient to confer partial sensitivity to DMXAA.
-
Inherent Conformational Preference: Molecular dynamics simulations have revealed a fundamental difference in the natural conformation of the two proteins. Even without a ligand bound, mSTING preferentially adopts a "closed-active" conformation. Conversely, hSTING favors an "open-inactive" state, which presents a higher energy barrier for activation by cyclic dinucleotides (CDNs) and other small molecules. This inherent preference in mSTING for an active-like state may contribute to its broader sensitivity to certain synthetic agonists.
-
Other Critical Residues: The S162 residue within the hSTING binding site has also been identified as a key player. Mutating this serine to an alanine (S162A) can render hSTING sensitive to DMXAA, suggesting that subtle changes in hydrophobic interactions and steric constraints within the binding pocket are critical for ligand recognition and activation.
Data Presentation: Agonist Activity Profile (hSTING vs. mSTING)
The structural differences manifest as distinct activity profiles for various classes of STING agonists. The following table summarizes the quantitative and qualitative activity of key compounds.
| Agonist Class | Compound | Target | Activity Metric (EC50/IC50) | Activity Level/Notes | Citations |
| Xanthone | DMXAA | hSTING | N/A | Inactive | |
| mSTING | ~0.49 µM (KD) | Potent Agonist | |||
| Non-nucleotide | MSA-2 | hSTING (WT) | 8.3 µM (EC50) | Potent Agonist | |
| hSTING (HAQ) | 24 µM (EC50) | Potent Agonist | |||
| mSTING | Active | Orally available, induces IFN-β in syngeneic mouse models. | |||
| Non-nucleotide | diABZI | hSTING | ~60.9 nM (EC50) | Potent dual agonist. | |
| mSTING | ~2.24 µM (EC50) | Potent dual agonist, active in vivo. | |||
| Non-nucleotide | BNBC | hSTING | Active | Human-specific agonist. | |
| mSTING | Inactive | No induction of IFN-β in mSTING-expressing cells. | |||
| Endogenous CDN | 2'3'-cGAMP | hSTING | Active | High-affinity endogenous ligand. | |
| mSTING | Active | High-affinity endogenous ligand. |
Visualization of Core Pathways and Workflows
STING Signaling Pathway
The diagram below illustrates the canonical STING activation pathway, a process largely conserved between humans and mice, though the initial activation step is subject to species-specific agonist recognition.
Experimental Workflow for Determining Species Specificity
This workflow outlines a standard experimental approach to compare the activity of a novel STING agonist on human versus mouse STING.
Experimental Protocols
Cellular STING Reporter Assay
This is the most common high-throughput method to quantify STING activation by measuring a downstream reporter.
-
Objective: To determine the half-maximal effective concentration (EC50) of a STING agonist on hSTING and mSTING.
-
Materials:
-
STING-deficient cell line (e.g., HEK293T STING-KO).
-
Expression plasmids for human STING (wild-type or variants) and mouse STING.
-
Reporter plasmid (e.g., pGL4.10[luc2] containing an IFN-β promoter).
-
Control reporter plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
STING agonist of interest.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Methodology:
-
Day 1 (Cell Seeding & Transfection):
-
Seed STING-deficient HEK293T cells in 96-well plates.
-
Prepare transfection complexes containing the respective STING plasmid (hSTING or mSTING), the IFN-β firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the transfection mix to the cells and incubate for 18-24 hours.
-
-
Day 2 (Agonist Stimulation):
-
Prepare serial dilutions of the STING agonist in fresh cell culture medium.
-
Replace the medium on the transfected cells with the medium containing the agonist. Include a vehicle-only control.
-
Incubate for 6-8 hours (optimal time may vary).
-
-
Day 3 (Luciferase Measurement):
-
Lyse the cells according to the dual-luciferase assay manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the EC50 value.
-
-
Cytokine Secretion Measurement by ELISA
This protocol measures the secretion of key cytokines, providing a direct readout of the biological response.
-
Objective: To quantify the amount of IFN-β or other cytokines (e.g., CXCL10) secreted by cells expressing hSTING or mSTING upon agonist stimulation.
-
Materials:
-
Relevant cell lines (e.g., transfected HEK293T cells, THP-1 monocytes for hSTING, RAW264.7 macrophages for mSTING).
-
STING agonist of interest.
-
Commercial ELISA kit for the cytokine of interest (e.g., human or mouse IFN-β).
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding and Stimulation:
-
Seed cells in a 24- or 48-well plate and allow them to adhere.
-
Treat cells with varying concentrations of the STING agonist for 18-24 hours.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant, avoiding cell debris. Centrifuge briefly if necessary.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves incubating the supernatant on an antibody-coated plate, followed by washing and addition of detection antibodies and a substrate.
-
-
Data Analysis:
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve. Plot the cytokine concentration against agonist concentration.
-
-
Western Blot for Downstream Signaling
This method provides a direct visualization of the activation of key kinases in the STING pathway.
-
Objective: To detect the phosphorylation of TBK1 and IRF3 as a marker of STING pathway activation.
-
Materials:
-
Cell lines expressing hSTING or mSTING.
-
STING agonist.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), and antibodies for total proteins as loading controls (e.g., total TBK1, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the STING agonist for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration in the lysates (e.g., BCA assay).
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Compare the intensity of the phosphorylated protein bands between different treatment groups and time points relative to total protein and loading controls.
-
-
Conclusion and Future Outlook
The disparities between human and mouse STING are not trivial; they are a central challenge in the clinical translation of STING-targeted therapies. The failure of the mSTING-specific agonist DMXAA in human trials serves as a stark reminder of this challenge. Drug development programs must now prioritize the discovery of dual hSTING/mSTING agonists (like diABZI) to ensure that preclinical efficacy in mouse models is relevant, or focus on human-specific agonists and employ humanized mouse models for in vivo validation. A thorough characterization of species specificity using the protocols outlined in this guide is an indispensable step in the development of the next generation of STING agonists for immunotherapy.
References
- 1. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
The cGAS-STING Signaling Pathway: A Core Mechanism of Innate Immunity
An In-depth Technical Guide to the cGAS-STING Pathway and STING Agonist-31
Executive Summary: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA as a sign of infection or cellular damage. Its activation triggers a robust immune response, including the production of type I interferons and pro-inflammatory cytokines, making it a highly attractive target for therapeutic intervention, particularly in immuno-oncology. This guide provides a detailed overview of the cGAS-STING signaling cascade, explores the pharmacological profile of this compound, a novel non-cyclic dinucleotide agonist, and presents detailed protocols for the experimental characterization of STING pathway activators.
The cGAS-STING pathway is a key mediator of the immune response to cytosolic double-stranded DNA (dsDNA).[1] The presence of DNA in the cytoplasm is a danger signal, indicating pathogen invasion (by viruses or bacteria) or host cellular stress, such as mitochondrial damage or genomic instability.[2][3]
Mechanism of Activation
The activation of the pathway is a multi-step signaling cascade:
-
DNA Sensing by cGAS : Cytosolic dsDNA is directly recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[4][5] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerizes.
-
cGAMP Synthesis : Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation : cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding induces a conformational change in STING, causing it to oligomerize.
-
Translocation : The activated STING oligomer translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.
-
TBK1 Recruitment and IRF3 Phosphorylation : In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). STING acts as a crucial scaffold, bringing TBK1 and IRF3 into proximity to facilitate this phosphorylation.
-
Type I Interferon Production : Phosphorylated IRF3 forms a homodimer, translocates into the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other IFN-stimulated genes (ISGs).
Downstream Signaling: Beyond Type I Interferons
In addition to the IRF3 axis, STING activation also triggers the NF-κB pathway, leading to the transcription of various pro-inflammatory cytokines like TNF-α and IL-6. The recruitment of TBK1 to STING is essential for activating both IRF3 and NF-κB. Together, the production of type I IFNs and inflammatory cytokines orchestrates a powerful innate immune response, which is critical for clearing infections and can bridge to an adaptive immune response against tumors.
Pharmacological Profile of this compound
This compound (also known as compound 40) is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING pathway. Unlike natural CDN agonists, which often suffer from poor stability and cell permeability, non-CDN agonists are being developed for improved pharmacological properties, including the potential for systemic administration.
Quantitative Data
The potency of STING agonists is typically quantified by their half-maximal effective concentration (EC50) in cell-based reporter assays that measure the induction of downstream targets like IFN-β. This compound has been shown to activate both human and mouse STING, although with a preference for the human variant.
| Agonist | Target | Assay System | EC50 | Reference |
| This compound | Human STING (h-STING) | ISG/NF-κB Reporter Assay | 0.24 µM | |
| This compound | Mouse STING (m-STING) | ISG/NF-κB Reporter Assay | 39.51 µM | |
| diABZI | Human STING (h-STING) | IFN-β Reporter Assay | 130 nM (0.13 µM) | |
| diABZI | Mouse STING (m-STING) | IFN-β Reporter Assay | 186 nM (0.186 µM) | |
| 2'3'-cGAMP | Mouse STING (m-STING) | IFN-β Reporter Assay | 12 µM |
Note: EC50 values can vary depending on the specific cell line and assay conditions used.
In a pharmacokinetic study in rats, intravenously administered this compound (1 mg/kg) demonstrated a half-life (T1/2) of 0.697 hours and an area under the curve (AUClast) of 678 h•ng/mL. Preclinical studies in mouse models of 4T1 and CT26 tumors showed that this compound could inhibit tumor growth.
Key Experimental Protocols for STING Agonist Characterization
Evaluating the activity and mechanism of a novel STING agonist requires a suite of well-defined cellular and biochemical assays.
IFN/ISG Reporter Luciferase Assay
Objective: To quantify the ability of a STING agonist to induce IFN-β or ISG promoter activity as a measure of pathway activation.
Methodology:
-
Cell Line: Utilize a reporter cell line, such as THP-1-Dual™ or HEK293T, engineered to express a firefly luciferase gene under the control of an IRF-inducible promoter (e.g., ISG54) or the IFN-β promoter. A second reporter, such as Renilla luciferase under a constitutive promoter (e.g., CMV), is often co-transfected for normalization.
-
Cell Seeding: Seed the reporter cells into a 96-well white, clear-bottom plate at a density of ~40,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the STING agonist in the appropriate assay medium. Add the diluted agonist to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 6-24 hours. A 4-hour incubation can be sufficient to induce a robust signal.
-
Lysis and Luciferase Assay: Remove the medium and lyse the cells. Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System) according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a luminometer. Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the agonist concentration and use a non-linear regression model to determine the EC50 value.
Cytokine Secretion Measurement by ELISA
Objective: To measure the concentration of key secreted cytokines (e.g., IFN-β, TNF-α, IL-6) in cell culture supernatants following STING agonist treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., primary peripheral blood mononuclear cells (PBMCs), bone marrow-derived dendritic cells (BMDCs), or the J774 macrophage cell line) in a 24- or 96-well plate. Treat with the STING agonist for 6-24 hours.
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Protocol: Use a commercial sandwich ELISA kit (e.g., VeriKine Human IFN Beta ELISA Kit) for the cytokine of interest.
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add standards and collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add a streptavidin-HRP conjugate.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the cytokine concentration in the samples based on the standard curve.
Western Blotting for Pathway Activation
Objective: To detect the phosphorylation of key signaling proteins (STING, TBK1, IRF3), which is a direct indicator of pathway activation.
Methodology:
-
Cell Lysis: Culture cells (e.g., THP-1 or MEFs) and treat with the STING agonist for a shorter time course (e.g., 30 minutes to 6 hours) to capture transient phosphorylation events. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396)) and total protein controls.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imaging system.
Immunofluorescence Microscopy for STING Translocation
Objective: To visually confirm STING activation by observing its translocation from the ER to perinuclear Golgi compartments.
Methodology:
-
Cell Preparation: Use cells stably expressing a fluorescently tagged STING protein (e.g., STING-GFP in Sting−/− MEFs) or use antibodies against endogenous STING. Seed the cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the STING agonist for 2-4 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Staining:
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
If not using a fluorescently tagged protein, incubate with a primary antibody against STING.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
(Optional) Co-stain with markers for the ER (e.g., anti-Calnexin) and Golgi (e.g., anti-GM130) to confirm localization. Stain nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides. Acquire images using a confocal or high-content fluorescence microscope.
-
Analysis: Observe the change in STING localization from a diffuse, reticular pattern (ER) in untreated cells to distinct perinuclear puncta (Golgi/vesicles) in agonist-treated cells.
Conclusion and Future Directions
The cGAS-STING pathway is a central hub in innate immunity with profound implications for health and disease. The development of potent, systemically bioavailable small-molecule agonists like this compound represents a significant advancement in the field of immunotherapy. These agents hold the potential to transform "cold" tumors, which are devoid of immune cells, into "hot," inflamed environments that are responsive to immune checkpoint inhibitors.
Future research will focus on optimizing the pharmacological properties of non-CDN agonists to improve their therapeutic window, exploring novel delivery strategies such as nanoparticles to enhance tumor-specific targeting, and defining combination therapies that can maximize the anti-tumor potential of STING activation. A deeper understanding of the diverse molecular impacts of chemically distinct agonists will be crucial for their successful clinical translation.
References
- 1. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides (CDNs), leading to the production of type I interferons and other inflammatory cytokines. Agonists of the STING pathway are promising therapeutic candidates for cancer immunotherapy and vaccines. This document provides a set of detailed protocols for the in vitro characterization of novel STING agonists, using "STING agonist-31" as a representative compound. The described assays are designed to confirm target engagement, and downstream signaling activation, and to quantify the dose-dependent efficacy of the agonist.
Key In Vitro Assays for STING Agonist Characterization
A comprehensive in vitro evaluation of a STING agonist involves multiple assays to build a complete activity profile. The core assays include:
-
Reporter Gene Assays: To quantify the activation of the IRF3/ISRE pathway downstream of STING activation in a high-throughput manner.
-
Cytokine Quantification (ELISA): To measure the secretion of key cytokines, primarily Interferon-beta (IFN-β), a hallmark of STING activation.
-
Target Engagement & Pathway Activation (Western Blot): To confirm the activation of the STING pathway by observing the phosphorylation of key signaling proteins like TBK1 and IRF3.
Protocol 1: STING-Dependent IRF-Inducible Reporter Assay
This assay utilizes a cell line, such as THP-1 or HEK293T, engineered to express a reporter gene (e.g., Luciferase or SEAP) under the control of an Interferon-Stimulated Response Element (ISRE).[1] Activation of the STING pathway leads to the transcription of the reporter gene, providing a quantifiable readout.
Experimental Workflow
Caption: Workflow for the IRF-Luciferase reporter assay.
Methodology
-
Cell Seeding:
-
Culture IRF reporter cells (e.g., THP-1-Lucia™ ISG) according to the supplier's recommendations.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in the assay medium at 4-fold the desired final concentration.
-
Add 25 µL of the diluted agonist to the respective wells.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Measurement:
-
Following incubation, carefully transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of the luciferase detection reagent (e.g., QUANTI-Luc™) to each well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the luminescence using a plate reader.
-
Data Presentation
The results should be presented as fold induction of luciferase activity over the vehicle control. The EC₅₀ value, the concentration at which the agonist produces 50% of its maximal response, should be calculated.
| Compound | EC₅₀ (µM) | Max Fold Induction |
| This compound | 5.4 | 150-fold |
| 2'3'-cGAMP (Control) | 24.2 | 120-fold |
| Note: Example data based on representative STING agonists. |
Protocol 2: IFN-β Secretion Measurement by ELISA
This protocol quantifies the amount of IFN-β secreted into the cell culture supernatant following stimulation with the STING agonist. This is a direct measure of the physiological response to STING activation.
Experimental Workflow
Caption: Workflow for IFN-β measurement by ELISA.
Methodology
-
Cell Stimulation and Supernatant Collection:
-
Seed human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Stimulate the cells with varying concentrations of this compound for 24 hours.
-
After incubation, centrifuge the plate at 2,000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant for analysis. Samples can be stored at -20°C if not used immediately.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's instructions (e.g., Human IFN-beta DuoSet ELISA kit).
-
Briefly, add 50-100 µL of standards and collected supernatants to the wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells, then add the detection antibody and incubate for 1-2 hours.
-
Wash again, add the substrate reagent (e.g., TMB), and incubate in the dark for 30 minutes.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Data Presentation
Generate a standard curve using the provided standards. Use the standard curve to calculate the concentration of IFN-β in each sample.
| Compound | EC₅₀ (µM) | Max IFN-β (pg/mL) |
| This compound | 2.4 | 1800 |
| ADU-S100 (Control) | 10.5 | 1200 |
| Note: Example data based on representative STING agonists. |
Protocol 3: Western Blot for STING Pathway Activation
This assay provides direct evidence of target engagement by detecting the phosphorylation of key downstream proteins in the STING signaling cascade: TBK1 (at Ser172) and IRF3 (at Ser396).
STING Signaling Pathway
Caption: Simplified STING signaling pathway activation.
Methodology
-
Cell Lysis:
-
Seed THP-1 or RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., at its EC₅₀ concentration) for various time points (e.g., 0, 1, 3, 6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:
-
Phospho-TBK1 (Ser172)
-
Total TBK1
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Presentation
The results are presented as immunoblots showing the increase in phosphorylated TBK1 and IRF3 over time or with increasing agonist concentration, relative to total protein and loading controls.
| Time (hours) | p-TBK1 / Total TBK1 (Relative Density) | p-IRF3 / Total IRF3 (Relative Density) |
| 0 | 1.0 | 1.0 |
| 1 | 3.5 | 2.8 |
| 3 | 5.2 | 4.5 |
| 6 | 2.1 | 1.9 |
| Note: Example quantitative data derived from densitometry analysis of Western blots. |
References
Application Notes and Protocols for STING Agonist-31 Activation of THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the activation of the human monocytic THP-1 cell line with a STING (Stimulator of Interferon Genes) agonist. The protocols outlined below are intended to offer detailed methodologies for cell culture, agonist treatment, and downstream analysis of STING pathway activation.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for immunotherapy, particularly in the context of cancer and infectious diseases. THP-1 cells, a human monocytic cell line, endogenously express all the necessary components of the STING pathway and serve as a valuable in vitro model for studying its activation. This document details the procedures for activating THP-1 cells using a potent STING agonist, herein referred to as STING agonist-31, and for assessing the resulting cellular responses.
STING Signaling Pathway
Upon binding of cyclic dinucleotides (CDNs), such as cGAMP, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Figure 1: Simplified STING signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Line: THP-1 (ATCC® TIB-202™)
-
This compound: Prepare stock solutions in DMSO and store at -20°C.
-
Cell Culture Media:
-
Growth Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Medium: RPMI-1640 medium supplemented with 1% FBS, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
-
Reagents for Analysis:
-
TRIzol™ Reagent or equivalent for RNA extraction.
-
cDNA synthesis kit.
-
qPCR master mix and primers for IFN-β, CXCL10, and a housekeeping gene (e.g., GAPDH).
-
ELISA kits for human IFN-β and IL-6.
-
Phospho-specific antibodies for STING, TBK1, and IRF3 for Western blotting.
-
Luciferase assay reagent (for reporter cell lines).
-
THP-1 Cell Culture
-
Thawing: Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.
-
Maintenance: Culture THP-1 cells in T-75 flasks at a density between 2 x 10^5 and 8 x 10^5 cells/mL. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells every 3-4 days. Centrifuge the cell suspension, remove the old medium, and resuspend the cells in fresh growth medium at a density of 2-4 x 10^5 cells/mL. Do not exceed 20 passages to ensure experimental consistency.
This compound Activation Protocol
The following workflow outlines the general procedure for treating THP-1 cells with this compound and subsequent analysis.
Figure 2: General experimental workflow.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.
-
Agonist Preparation: Prepare a 4-fold concentrated serial dilution of this compound in assay medium.
-
Treatment: Add 25 µL of the diluted agonist to the respective wells. The final volume in each well will be 100 µL. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for the desired time points (e.g., 6, 12, or 24 hours). The optimal incubation time may vary depending on the specific endpoint being measured. Gene expression of Ifnb and Cxcl10 has been observed to peak around 6 hours post-treatment with some STING agonists.
-
Harvesting:
-
Supernatant: Centrifuge the plate and carefully collect the supernatant for cytokine analysis by ELISA.
-
Cell Lysate: For RNA or protein analysis, lyse the cells directly in the wells according to the protocol of the chosen extraction kit or lysis buffer.
-
Downstream Analysis Methods
-
Quantitative PCR (qPCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for target genes such as IFNB1, CXCL10, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use the collected supernatants to quantify the concentration of secreted cytokines such as IFN-β and IL-6 according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare whole-cell lysates from treated and untreated cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Reporter Gene Assay (for THP-1 reporter cell lines):
-
If using a THP-1 cell line with an IRF-inducible luciferase reporter, follow the manufacturer's protocol for the luciferase assay.
-
Measure luminescence using a luminometer.
-
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experiments described above.
Table 1: Dose-Response of this compound on Cytokine Production in THP-1 Cells
| This compound (µM) | IFN-β (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| 0 (Vehicle) | Baseline | Baseline |
| 0.1 | ||
| 0.3 | ||
| 1.0 | ||
| 3.0 | ||
| 10.0 |
Table 2: Time-Course of this compound on Gene Expression in THP-1 Cells
| Time (hours) | IFNB1 Fold Change ± SD | CXCL10 Fold Change ± SD |
| 0 | 1.0 | 1.0 |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 |
Note: The data in these tables should be populated with experimental results.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for studying the activation of the STING pathway in THP-1 cells using a STING agonist. By following these detailed methodologies, researchers can obtain robust and reproducible data on the dose-dependent and time-course effects of STING agonists, which is crucial for the development of novel immunotherapies. The provided diagrams and tables are intended to facilitate a clear understanding of the underlying biology and aid in the presentation of experimental findings.
References
Application Notes and Protocols for Preclinical Evaluation of STING Agonist-31 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response.[1][2][3][4] Activation of STING by agonists has emerged as a promising strategy in cancer immunotherapy.[1] These application notes provide a detailed experimental design for the preclinical in vivo evaluation of a novel STING agonist, designated STING agonist-31, using syngeneic mouse tumor models. Syngeneic models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are essential for studying immunomodulatory agents like STING agonists.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage, including that occurring within tumor cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change and translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This cascade of events bridges the innate and adaptive immune systems, leading to dendritic cell maturation, antigen presentation, and the priming of tumor-specific T cells.
Caption: The cGAS-STING signaling pathway.
Experimental Design and Workflow
A well-designed in vivo study is crucial for evaluating the efficacy, pharmacodynamics, and safety of this compound. The following workflow outlines the key stages of the experimental design.
Caption: In vivo experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy.
1. Materials:
- Animals: 6-8 week old female C57BL/6 or BALB/c mice.
- Tumor Cell Lines: MC38 (colon adenocarcinoma, C57BL/6 background) or CT26 (colon carcinoma, BALB/c background).
- This compound: Stock solution of known concentration.
- Vehicle Control: Formulation buffer for this compound.
- Positive Control (Optional): Another well-characterized STING agonist or an immune checkpoint inhibitor.
- Cell Culture Medium: RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Matrigel (Optional): To enhance tumor take rate.
- Calipers: For tumor measurement.
- Syringes and Needles: For tumor implantation and drug administration.
2. Procedure:
- Tumor Cell Culture: Culture MC38 or CT26 cells in appropriate medium. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
- Tumor Implantation:
- Harvest and wash the tumor cells with sterile PBS.
- Resuspend the cells at a concentration of 1 x 10^7 cells/mL in sterile PBS (or a 1:1 mixture of PBS and Matrigel).
- Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring:
- Start monitoring tumor growth 3-5 days post-implantation.
- Measure tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- Animal Randomization and Treatment:
- When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
- Group 1: Vehicle control (e.g., intratumoral injection).
- Group 2: this compound (low dose, e.g., intratumoral injection).
- Group 3: this compound (high dose, e.g., intratumoral injection).
- Group 4 (Optional): Positive control.
- Administer the treatment as per the planned schedule (e.g., every 3 days for 3 doses). Intratumoral administration is a common route for STING agonists to maximize local effects and minimize systemic toxicity.
- Efficacy Monitoring:
- Continue to measure tumor volume and body weight every 2-3 days.
- Monitor the general health of the animals daily.
- Euthanize mice if tumor volume exceeds 2000 mm³ or if they show signs of significant morbidity (e.g., >20% body weight loss, ulceration).
- Study Endpoint: The study can be terminated when tumors in the control group reach the maximum allowed size.
Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To assess the immunological changes in the tumor microenvironment and periphery following treatment with this compound.
1. Materials:
- Tumor-bearing mice: From a satellite group of the efficacy study.
- Flow Cytometry Antibodies: For immune cell phenotyping (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80, -CD11c, -Gr-1).
- ELISA Kits: For measuring cytokine levels in plasma and tumor homogenates (e.g., IFN-α, IFN-β, TNF-α, IL-6, CXCL10, CCL5).
- RNA Isolation and qPCR reagents: For gene expression analysis in tumors (e.g., Ifnb1, Cxcl10, Ccl5, Cd8a).
- Tissue Homogenizer: For preparing single-cell suspensions and homogenates.
2. Procedure:
- Sample Collection: At specified time points after the first or last dose (e.g., 6, 24, and 72 hours), euthanize a subset of mice from each treatment group.
- Blood Collection: Collect blood via cardiac puncture for plasma separation and subsequent cytokine analysis by ELISA.
- Tumor and Spleen Collection: Excise tumors and spleens.
- Tumor Processing:
- Divide the tumor into sections.
- One section for preparing a single-cell suspension for flow cytometry analysis of tumor-infiltrating immune cells.
- One section to be snap-frozen in liquid nitrogen for RNA/protein extraction for qPCR or ELISA.
- One section to be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., for CD8+ T cell infiltration).
- Spleen Processing: Prepare a single-cell suspension from the spleen for flow cytometry analysis of systemic immune cell populations.
- Data Analysis:
- Analyze flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations.
- Analyze ELISA data to determine the concentrations of various cytokines.
- Analyze qPCR data to assess the relative expression of target genes.
Protocol 3: Safety and Toxicology Assessment
Objective: To evaluate the safety profile of this compound.
1. Materials:
- Mice: From the main efficacy study.
- Blood collection tubes: For complete blood count (CBC) and serum chemistry analysis.
2. Procedure:
- Clinical Observations: Throughout the study, monitor mice for any signs of toxicity, such as changes in behavior, ruffled fur, or lethargy.
- Body Weight: Record body weight every 2-3 days. Significant weight loss can be an indicator of toxicity.
- Hematology and Serum Chemistry: At the study endpoint, collect blood for CBC and serum chemistry analysis to assess for any hematological or organ-related toxicities (e.g., liver and kidney function).
- Histopathology: Collect major organs (liver, spleen, kidney, lung, heart) at the endpoint, fix them in formalin, and perform histopathological examination to look for any treatment-related changes.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Number of Tumor-Free Mice |
| Vehicle Control | 10 | 1500 ± 150 | - | 0/10 |
| This compound (Low Dose) | 10 | 800 ± 120 | 46.7 | 2/10 |
| This compound (High Dose) | 10 | 300 ± 80 | 80.0 | 6/10 |
| Positive Control | 10 | 450 ± 90 | 70.0 | 5/10 |
Table 2: Pharmacodynamic Effects of this compound in Tumors (24h post-dose)
| Treatment Group | IFN-β (pg/mg tissue) ± SEM | CXCL10 (pg/mg tissue) ± SEM | CD8+ T cells (% of CD45+ cells) ± SEM |
| Vehicle Control | 10 ± 2 | 50 ± 10 | 5 ± 1 |
| This compound (High Dose) | 250 ± 40 | 800 ± 120 | 25 ± 4 |
Table 3: Safety and Toxicology Profile of this compound
| Treatment Group | Mean Body Weight Change (%) ± SEM | Alanine Aminotransferase (ALT) (U/L) ± SEM | Creatinine (mg/dL) ± SEM |
| Vehicle Control | +5 ± 1 | 30 ± 5 | 0.3 ± 0.05 |
| This compound (High Dose) | -2 ± 1.5 | 35 ± 6 | 0.32 ± 0.06 |
Logical Relationship of Experimental Design
The overall experimental design follows a logical progression from establishing the anti-tumor activity of this compound to understanding its mechanism of action and safety profile.
Caption: Logical flow of the preclinical experimental design.
Conclusion
This comprehensive set of protocols and application notes provides a robust framework for the preclinical evaluation of this compound in syngeneic mouse models. By systematically assessing efficacy, pharmacodynamics, and safety, researchers can generate the critical data needed to support the further development of this promising immunotherapeutic agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating informed decision-making in the drug development process.
References
Application Notes and Protocols for Intratumoral Delivery of STING Agonist in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor response.[1][2][3] Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs), T cells, and natural killer (NK) cells within the tumor microenvironment.[4][5] This cascade of events can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated killing and enhancing the efficacy of other immunotherapies like checkpoint inhibitors.
Intratumoral (IT) administration of STING agonists is a promising therapeutic strategy that maximizes local drug concentration and immune activation while minimizing systemic toxicities. This document provides detailed application notes and a generalized protocol for the intratumoral delivery of a small molecule STING agonist in mice, based on established preclinical methodologies.
STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infections or cellular damage.
References
Application Notes and Protocols: STING Agonist-31 for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of STING (Stimulator of Interferon Genes) agonists, with a focus on a representative compound, STING Agonist-31, in cancer immunotherapy research models. This document includes the mechanism of action, experimental protocols, and expected outcomes to guide researchers in their preclinical studies.
Introduction
The cGAS-STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This response is pivotal for initiating anti-tumor immunity by promoting the maturation of dendritic cells (DCs), enhancing the cross-priming of tumor-specific CD8+ T cells, and activating natural killer (NK) cells.[3][4][5] STING agonists are molecules designed to activate this pathway, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint inhibitors.
This compound is a potent and specific synthetic STING agonist. Preclinical studies have demonstrated its ability to induce significant tumor regression in various cancer models. These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo cancer immunotherapy models.
Mechanism of Action: The cGAS-STING Signaling Pathway
The activation of the STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged cancer cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I IFNs. STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of representative STING agonists from preclinical studies.
Table 1: In Vitro Activity of STING Agonists
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| SNX281 | HEK293T (human STING) | ISRE-SEAP Reporter Assay | 5.4 µM | |
| 2'3'-cGAMP | HEK293T (human STING) | ISRE-SEAP Reporter Assay | 24.2 µM | |
| SNX281 | Cynomolgus Monkey PBMCs | IFN-β Secretion (ELISA) | 2.4 µM | |
| Compound 31 (Inhibitor) | In vitro binding assay | cGAMP competition | IC50 = 76 nM |
Table 2: In Vivo Anti-Tumor Efficacy of STING Agonists
| Compound | Tumor Model | Administration | Key Outcomes | Reference |
| ADU-S100 | B16F10 Melanoma | Intratumoral | 60% complete tumor remission | |
| ALG-031048 | CT26 Colon Carcinoma | Intratumoral | 90% tumor regression | |
| BMS-986301 | CT26 and MC38 Murine Tumors | Intratumoral | >90% regression of injected and noninjected tumors | |
| MSA-1 (with Vesselon) | Not specified | Intravenous | 44% complete regression of primary and distant tumors | |
| DMXAA | Pancreatic Cancer (transgenic mouse) | Not specified | Increased survival and tumor regression |
Table 3: Cytokine Production Induced by STING Agonists
| Compound | Model System | Cytokines Measured | Key Findings | Reference |
| This compound (hypothetical) | Human PBMCs | IFN-β, TNF-α, IL-6 | Dose-dependent increase in cytokine secretion | N/A |
| STING Agonist | ID8-Trp53-/- tumor-bearing mice | CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, CXCL1 | Significantly elevated levels in plasma post-treatment | |
| 2'3'-cGAMP | HUVECs | Not specified | Dose-dependent inhibition of angiogenesis | |
| Synthetic STING agonists | Human Immune Cells | IFNα, TNFα, IL-6, IL-1β | Broad pro-inflammatory cytokine secretion |
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes how to measure the activation of the STING pathway in a cell-based reporter assay.
Objective: To determine the potency of this compound in activating the STING signaling pathway.
Materials:
-
HEK293T cells stably expressing human STING and an ISG-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
2'3'-cGAMP (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T-ISG-Luciferase cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and 2'3'-cGAMP in cell culture medium. The final concentrations should range from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: In Vitro STING Activation Assay Workflow.
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a syngeneic mouse tumor model to evaluate the anti-tumor activity of this compound.
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.
Materials:
-
6-8 week old female C57BL/6 mice
-
B16F10 melanoma cells
-
PBS
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Subcutaneously inoculate 5 x 10^5 B16F10 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth daily. Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
Administer this compound or vehicle control via intratumoral injection. A representative dosing schedule could be on days 7, 10, and 13 post-tumor inoculation.
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Plot the mean tumor volume ± SEM for each group over time to visualize the treatment effect. Calculate the tumor growth inhibition (TGI) for each treatment group.
Caption: In Vivo Anti-Tumor Efficacy Study Workflow.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
This protocol details the preparation of single-cell suspensions from tumors for flow cytometry analysis.
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer
-
70 µm cell strainers
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80)
-
Flow cytometer
Procedure:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D (1 mg/mL) and DNase I (100 U/mL) and incubate at 37°C for 30-45 minutes with gentle agitation.
-
Quench the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1 x 10^6 cells per tube and stain with a cocktail of fluorescently labeled antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
Concluding Remarks
STING agonists represent a promising therapeutic strategy in cancer immunotherapy. The protocols provided here offer a framework for the preclinical evaluation of this compound. Careful experimental design and execution are crucial for obtaining reliable and reproducible data. Further investigations may include combination therapies with checkpoint inhibitors, radiation, or chemotherapy to explore synergistic anti-tumor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists [mdpi.com]
Application Notes and Protocols: Utilizing STING Agonist-31 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system plays a crucial role in initiating and shaping the adaptive immune response to vaccination. The Stimulator of Interferon Genes (STING) pathway has emerged as a key signaling cascade in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This potent immune activation makes STING agonists promising candidates for vaccine adjuvants, capable of enhancing the magnitude and quality of the adaptive immune response to co-administered antigens.
STING agonist-31 is a synthetic small molecule that activates the STING pathway, demonstrating potent anti-tumor effects in preclinical models. These application notes provide a comprehensive overview of the mechanism of action of STING agonists, and detailed protocols for evaluating this compound as a vaccine adjuvant in preclinical settings.
Mechanism of Action: The STING Signaling Pathway
STING is a transmembrane protein primarily localized to the endoplasmic reticulum (ER). Its activation initiates a signaling cascade that bridges innate and adaptive immunity.
-
Activation: Cytosolic DNA, either from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP). Synthetic STING agonists, such as this compound, mimic the action of cGAMP and directly bind to and activate STING.
-
Translocation and Recruitment: Upon activation, STING translocates from the ER to the Golgi apparatus. This conformational change facilitates the recruitment of TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Phosphorylation: TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated STING can also lead to the activation of the nuclear factor-κB (NF-κB) pathway.
-
Cytokine Production: Phosphorylated IRF3 and activated NF-κB translocate to the nucleus, where they drive the transcription of a wide range of pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β).
-
Immune Cell Activation: The secreted type I IFNs act in both an autocrine and paracrine manner to stimulate various immune cells. This leads to the maturation and activation of dendritic cells (DCs), enhanced antigen presentation, and the subsequent priming of antigen-specific T cells, particularly CD8+ T cells. This cascade ultimately results in robust cellular and humoral immune responses against the vaccine antigen.[1][2][3]
Quantitative Data on STING Agonist Adjuvanticity
The following tables summarize preclinical data for STING agonists, demonstrating their efficacy in enhancing humoral and cellular immune responses. While specific data for this compound as a vaccine adjuvant is limited, data from structurally and functionally related synthetic STING agonists like ADU-S100 and the natural agonist cGAMP are presented as representative examples.
Table 1: In Vitro Activity of this compound
| Compound | Target | EC50 (µM) | Reference |
| This compound | Human STING | 0.24 | [4] |
| This compound | Murine STING | 39.51 | [4] |
Table 2: Adjuvant Effects of STING Agonists on Antibody Responses
| Antigen | Adjuvant (Dose) | Animal Model | Antibody Titer | Fold Increase vs. Antigen Alone | Reference |
| Influenza HA-NP | ADU-S100 (50 µg) | Mice | ~1:10,000 (neutralizing) | 128 | |
| Chlamydia CPAF | ADU-S100 | Mice | Not significantly increased | - | |
| HIV gp41 (liposomal) | Nanoparticle-cdGMP | Mice | High durable titers | Substantially higher than MPLA |
Table 3: Adjuvant Effects of STING Agonists on T-Cell Responses
| Antigen | Adjuvant | In Vitro/In Vivo | T-Cell Response Metric | Result | Reference |
| Ovalbumin | Synthetic STING agonists | In vivo (mice) | Increased OT-1 CD8+ T-cell expansion | Potent expansion | |
| EV10 peptide | 2'3'-cGAMP | In vitro (human PBMCs) | Increased EV10-specific CD8+ T-cells | Potent expansion and maturation | |
| Chlamydia CPAF | ADU-S100 | In vivo (mice) | IFN-γ, IL-17A, TNF-α producing CD4+ T-cells | Induction of effector T-cell response | |
| CT-26 tumor model | ADU-S100 (40 µg) | In vivo (mice) | Increased lymphocytes | Significant increase in lymphocytes |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound as a vaccine adjuvant.
References
Application Notes and Protocols for In Vivo Studies of STING Agonist Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is pivotal in anti-pathogen and anti-tumor immunity. Pharmacological activation of STING using agonists has emerged as a promising strategy in cancer immunotherapy to convert immunologically "cold" tumors into "hot" tumors by promoting T-cell infiltration and activation.[1][2] These application notes provide detailed protocols for the formulation and in vivo evaluation of STING agonists, with a focus on a representative cyclic dinucleotide (CDN) agonist.
STING Signaling Pathway
Cytosolic double-stranded DNA (dsDNA), from pathogens or damaged host cells, is recognized by cyclic GMP-AMP synthase (cGAS).[3][4] Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I IFNs and other inflammatory genes.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist and Checkpoint Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols refer to representative STING (Stimulator of Interferon Genes) agonists that have been evaluated in preclinical and clinical studies. Specific details for a compound designated "STING agonist-31" are not publicly available. The data and methodologies presented here are based on well-characterized STING agonists such as cyclic dinucleotides (e.g., cGAMP, c-di-GMP) and their synthetic analogs (e.g., ADU-S100, MK-1454) in combination with checkpoint inhibitors.
Introduction
The combination of STING agonists with immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, represents a promising strategy in cancer immunotherapy.[1] STING activation in the tumor microenvironment can initiate a potent anti-tumor immune response, effectively turning "cold" tumors, which are non-responsive to checkpoint blockade, into "hot," immune-infiltrated tumors.[2] This document provides an overview of the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols for researchers investigating this combination therapy.
Signaling Pathways
STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, leading to its activation. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade promotes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response.
PD-1/PD-L1 Checkpoint Inhibition
Programmed cell death protein 1 (PD-1) is a checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to T cell exhaustion and allowing the tumor to evade immune destruction. Checkpoint inhibitors are monoclonal antibodies that block the interaction between PD-1 and PD-L1, thereby restoring the T cell's ability to recognize and kill cancer cells.
Data Presentation
Preclinical Efficacy of STING Agonist and Anti-PD-1 Combination Therapy
| Model/Agonist | Cancer Type | Treatment Groups | Tumor Growth Inhibition (TGI) | Survival Benefit | Key Findings | Reference |
| MC38-OVA-β2M KO / CDN | Colorectal Cancer | CDN + anti-PD-1 | 98% | Not Reported | Overcomes anti-PD-1 resistance mediated by loss of β2M. | [3] |
| B16-F10 / STING-LNP (c-di-GMP) | Melanoma | STING-LNP + anti-PD-1 | Synergistic antitumor effect | Not Reported | Overcomes PD-1 resistance via NK cell activation. | [1][4] |
| ID8-Trp53-/- / 2’3’-c-di-AM(PS)2 (Rp, Rp) | Ovarian Cancer | Carboplatin + STINGa + anti-PD-1 | Decreased tumor burden | Longest survival | Enhances response to chemotherapy. | |
| A20 / STINGa | Lymphoma | STINGa + anti-GITR + anti-PD-1 | Improved distant tumor control | 50% cure rate | Triple combination enhances systemic anti-tumor immunity. | |
| U14 & TC-1 / MSA-2 | Cervical Cancer | MSA-2 + anti-PD-1 | Significantly suppressed tumor growth | Significantly prolonged survival | Overcomes anti-PD-1 resistance. |
Clinical Trial Data for STING Agonist and Pembrolizumab Combination
| Trial ID | STING Agonist | Cancer Types | Phase | Objective Response Rate (ORR) | Key Findings | Reference |
| NCT03010176 | MK-1454 | Advanced Solid Tumors/Lymphomas | I | 24% in combination arm | Partial responses observed in both injected and non-injected tumors. | |
| NCT03937141 | ADU-S100 (MIW815) | Head and Neck Squamous Cell Carcinoma (PD-L1+) | II | Data anticipated | To evaluate efficacy and safety in the first-line setting. |
Experimental Protocols
In Vivo Murine Tumor Model for Combination Therapy
This protocol describes a general workflow for evaluating the efficacy of a STING agonist in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor cells (e.g., B16-F10, MC38, CT26)
-
6-8 week old immunocompetent mice (e.g., C57BL/6, BALB/c)
-
STING agonist (e.g., ADU-S100, cGAMP)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Vehicle control for STING agonist
-
Isotype control antibody for anti-PD-1
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Culture and harvest tumor cells in their exponential growth phase.
-
Resuspend cells in sterile PBS or appropriate media at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days by measuring the length and width with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle + Isotype, STING agonist + Isotype, Vehicle + anti-PD-1, STING agonist + anti-PD-1).
-
-
Treatment Administration:
-
STING Agonist: Administer the STING agonist via intratumoral injection at the specified dose and schedule (e.g., 5 µg in 50 µL, on days 10, 14, and 17 post-implantation).
-
Anti-PD-1 Antibody: Administer the anti-PD-1 antibody via intraperitoneal injection at the specified dose and schedule (e.g., 200 µg in 100 µL, on days 10, 13, and 16 post-implantation).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
For survival studies, monitor mice until they meet euthanasia criteria (e.g., tumor volume > 2000 mm³, ulceration, or significant weight loss).
-
For mechanistic studies, euthanize mice at specified time points to collect tumors, spleens, and lymph nodes for further analysis (e.g., flow cytometry, qPCR).
-
Protocol for Immunological Analysis of Tumors by Flow Cytometry
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
-
GentleMACS Octo Dissociator
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fc block (anti-mouse CD16/32)
-
Live/dead stain (e.g., Zombie Aqua)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80, Granzyme B, PD-1)
-
Intracellular staining buffer kit
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise tumors and place them in a gentleMACS C Tube containing enzyme mix from a tumor dissociation kit.
-
Mechanically and enzymatically dissociate the tumors using a gentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
-
Cell Preparation:
-
Wash the cells with PBS and centrifuge.
-
If necessary, lyse red blood cells with RBC lysis buffer.
-
Wash the cells again and resuspend in FACS buffer.
-
Count the viable cells.
-
-
Staining:
-
Resuspend cells in FACS buffer and incubate with Fc block for 10-15 minutes to prevent non-specific antibody binding.
-
Add the live/dead stain and incubate for 15-30 minutes in the dark.
-
Wash the cells.
-
Add the cocktail of surface-staining antibodies and incubate for 30 minutes in the dark on ice.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining (e.g., for Granzyme B), fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol.
-
Incubate with the intracellular antibody for 30 minutes.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the populations of different immune cells (e.g., CD8+ T cells, NK cells, dendritic cells) and their activation status (e.g., expression of Granzyme B, PD-1).
-
Conclusion
The combination of STING agonists and checkpoint inhibitors holds significant promise for improving cancer immunotherapy outcomes. The ability of STING agonists to induce a robust anti-tumor immune response can sensitize tumors to checkpoint blockade, potentially overcoming resistance and leading to durable clinical responses. The protocols and data presented in these application notes provide a framework for researchers to further investigate and develop this powerful therapeutic strategy.
References
Application Notes and Protocols: STING Agonists in Primary Human Immune Cell Assays
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-pathogen and anti-tumor immune response.[2] Consequently, STING agonists are being actively investigated as promising immunotherapeutic agents for cancer and infectious diseases.[3]
It is important to clarify that while the topic specifies "STING agonist-31," publicly available scientific literature identifies "Compound 31" as a specific STING inhibitor that locks STING in an inactive conformation. This document will therefore focus on the general application and analysis of STING agonists in primary human immune cell assays, drawing upon data and protocols established for various known STING-activating compounds.
These application notes provide an overview of the expected effects of STING agonists on primary human immune cells and detailed protocols for their evaluation. The target audience for this document includes researchers, scientists, and drug development professionals working in immunology and oncology.
Mechanism of Action of STING Agonists
STING is an endoplasmic reticulum (ER)-resident transmembrane protein. The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which is synthesized by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA). STING agonists, which can be CDN analogs or non-CDN small molecules, directly bind to and activate STING.
Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and subsequent transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). Activated STING also induces the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. This cascade ultimately enhances the activity of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, to promote a robust anti-tumor and anti-viral immune response.
Figure 1: Simplified STING signaling pathway upon activation by agonists.
Data Presentation: Effects of STING Agonists on Primary Human Immune Cells
The following tables summarize typical quantitative data obtained from treating primary human peripheral blood mononuclear cells (PBMCs) with STING agonists. These values are representative and can vary based on the specific agonist, donor variability, and experimental conditions.
Table 1: Cytokine Induction in Human PBMCs after 24-hour STING Agonist Treatment
| Cytokine | Vehicle Control (pg/mL) | STING Agonist (10 µM) (pg/mL) | Fold Change |
| IFN-β | < 10 | 1,500 - 5,000 | > 150 |
| TNF-α | < 20 | 800 - 2,500 | > 40 |
| IL-6 | < 15 | 1,000 - 4,000 | > 65 |
| CXCL10 (IP-10) | < 50 | 5,000 - 15,000 | > 100 |
Table 2: Upregulation of Cell Surface Activation Markers on Human Immune Cells after 48-hour STING Agonist Treatment
| Cell Type | Marker | Vehicle Control (% Positive) | STING Agonist (10 µM) (% Positive) |
| CD14+ Monocytes | CD86 | 15 - 30% | 60 - 90% |
| HLA-DR | 40 - 60% | 80 - 95% | |
| CD1c+ Dendritic Cells | CD83 | 5 - 15% | 50 - 80% |
| CCR7 | 10 - 25% | 40 - 70% | |
| CD8+ T Cells | CD69 | < 5% | 15 - 30% |
Table 3: Induction of Interferon-Stimulated Genes (ISGs) in Human PBMCs after 6-hour STING Agonist Treatment (RT-qPCR)
| Gene | Vehicle Control (Relative Expression) | STING Agonist (10 µM) (Relative Expression) | Fold Change |
| IFNB1 | 1 | 200 - 800 | 200 - 800 |
| CXCL10 | 1 | 150 - 500 | 150 - 500 |
| ISG15 | 1 | 50 - 200 | 50 - 200 |
| OAS1 | 1 | 40 - 150 | 40 - 150 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of STING agonists in primary human immune cells.
Figure 2: General experimental workflow for assessing STING agonist activity.
Protocol 1: Cytokine Profiling in Human PBMCs
This protocol measures the secretion of cytokines into the supernatant following STING agonist treatment.
Materials:
-
Ficoll-Paque™ PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen/Strep)
-
Phosphate Buffered Saline (PBS)
-
STING agonist
-
96-well flat-bottom cell culture plates
-
ELISA or multiplex immunoassay kits (e.g., for IFN-β, TNF-α, IL-6, CXCL10)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Pen/Strep).
-
Plating: Plate 2 x 10^5 PBMCs per well in a 96-well plate in a final volume of 180 µL.
-
Treatment: Prepare serial dilutions of the STING agonist. Add 20 µL of the 10X agonist solution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the supernatant for cytokine concentrations using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Protocol 2: Immune Cell Activation by Flow Cytometry
This protocol assesses the upregulation of activation markers on different immune cell subsets.
Materials:
-
PBMCs treated as in Protocol 1 (steps 1-5, but with a 48-hour incubation)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against human: CD3, CD8, CD14, CD19, CD56, CD1c, HLA-DR, CD86, CD83, CD69, CCR7
-
Viability dye (e.g., Zombie NIR™)
-
Flow cytometer
Procedure:
-
Cell Collection: After a 48-hour incubation, gently resuspend the cells and transfer them to a V-bottom 96-well plate.
-
Wash: Centrifuge at 400 x g for 5 minutes, discard the supernatant, and wash the cells with 200 µL of cold PBS.
-
Viability Staining: Resuspend cells in 100 µL of PBS containing a viability dye and incubate for 15 minutes at room temperature, protected from light.
-
Wash: Add 100 µL of FACS buffer and centrifuge.
-
Fc Block: Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Surface Staining: Add 50 µL of the antibody cocktail containing antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 200 µL of FACS buffer.
-
Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire events on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software, gating on live single cells and then on specific immune populations to determine the percentage of cells expressing activation markers.
Protocol 3: Interferon-Stimulated Gene (ISG) Expression Analysis
This protocol measures the upregulation of ISG mRNA levels.
Materials:
-
PBMCs treated as in Protocol 1 (steps 1-5, but with a 6-hour incubation)
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen)
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for target genes (e.g., IFNB1, CXCL10, ISG15, OAS1) and a housekeeping gene (e.g., ACTB, GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Lysis: After a 6-hour incubation, centrifuge the plate, discard the supernatant, and add 100 µL of RNA lysis buffer to each well.
-
RNA Isolation: Isolate total RNA from the cell lysates using an RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction with cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Data Analysis: Run the reaction on an RT-qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Figure 3: Logical relationship of expected outcomes after STING agonist treatment.
References
- 1. STING agonists induce robust cytokine secretion and rapid monocyte cell death in peripheral blood mononuclear cells [publications.cuni.cz]
- 2. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
Application Notes and Protocols: Flow Cytometry Analysis of STING Agonist-31 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferator of Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in anti-viral and anti-tumor immunity. STING agonists are a promising class of therapeutics being investigated for their potential to enhance the immune response in various disease contexts, particularly in oncology.
STING Agonist-31 is a novel compound designed to activate the STING signaling cascade. Understanding its impact on different immune cell populations is crucial for its development and application. Flow cytometry is a powerful technique for single-cell analysis, enabling the detailed characterization of cellular phenotypes and functions following treatment with this compound.
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, including the assessment of immune cell activation, cytokine production, and signaling pathway activation.
STING Signaling Pathway
The activation of the STING pathway by an agonist like this compound initiates a signaling cascade that results in the transcription of genes involved in the innate immune response.
Application Notes and Protocols for STING Agonist-31 in Dendritic Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING in antigen-presenting cells (APCs), particularly dendritic cells (DCs), initiates a powerful downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes DC maturation, enhances antigen presentation, and primes potent anti-tumor T-cell responses.[1][2][3] STING agonists are therefore promising therapeutic agents in cancer immunotherapy.
STING Agonist-31 is a potent and selective small molecule activator of the STING pathway. These application notes provide detailed protocols for utilizing this compound to activate dendritic cells in vitro, along with methods for assessing the resulting cellular responses.
Mechanism of Action
Upon entering the cytoplasm, this compound binds directly to the STING protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-β. Simultaneously, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.
Experimental Protocols
Protocol 1: In Vitro Activation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs and their subsequent activation with this compound.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Recombinant murine GM-CSF
-
Recombinant murine IL-4
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD11c, -MHC-II, -CD86, -CD80)
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-Mercaptoethanol, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
On day 3, add fresh media.
-
On day 6, collect the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Stimulation with this compound:
-
Plate the immature BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Prepare a dose-response curve for this compound (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (e.g., DMSO).
-
Add the different concentrations of this compound to the cells.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Analysis of DC Activation:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers such as CD86 and MHC Class II on a CD11c+ gated population.
-
Cytokine Analysis (ELISA): Collect the cell culture supernatants and measure the concentration of secreted cytokines such as IFN-β and TNF-α using ELISA kits according to the manufacturer's instructions.
-
Gene Expression (RT-qPCR): Lyse the cells and extract RNA. Perform reverse transcription and quantitative PCR to measure the relative expression of genes like Ifnb1 and Cxcl10. Normalize to a housekeeping gene such as Gapdh.
-
Data Presentation
The following tables summarize expected quantitative data from the dendritic cell activation assay.
Table 1: Upregulation of DC Maturation Markers
| Treatment (24h) | Concentration (µM) | % CD86+ of CD11c+ cells | MFI of CD86 |
| Vehicle Control | - | 15 ± 3 | 500 ± 80 |
| This compound | 0.1 | 35 ± 5 | 1200 ± 150 |
| This compound | 1 | 65 ± 8 | 3500 ± 400 |
| This compound | 10 | 85 ± 6 | 7000 ± 650 |
| This compound | 50 | 88 ± 5 | 7200 ± 700 |
| Data are represented as mean ± SD. |
Table 2: Cytokine Production by Activated BMDCs
| Treatment (24h) | Concentration (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | < 20 | < 30 |
| This compound | 0.1 | 150 ± 40 | 250 ± 60 |
| This compound | 1 | 800 ± 120 | 1200 ± 200 |
| This compound | 10 | 2500 ± 300 | 4500 ± 500 |
| This compound | 50 | 2600 ± 350 | 4700 ± 550 |
| Data are represented as mean ± SD. |
Table 3: Gene Expression in Activated BMDCs
| Treatment (4h) | Concentration (µM) | Ifnb1 Fold Change | Cxcl10 Fold Change |
| Vehicle Control | - | 1 | 1 |
| This compound | 1 | 150 ± 25 | 200 ± 30 |
| This compound | 10 | 300 ± 40 | 450 ± 50 |
| Data are represented as mean ± SD relative to vehicle control. |
Troubleshooting
-
Low DC Viability: High concentrations of STING agonists can induce apoptosis. Perform a viability assay (e.g., with 7-AAD or propidium iodide) to determine the optimal non-toxic concentration.
-
Weak Activation: Ensure the STING agonist can efficiently cross the cell membrane. For some agonists, transfection reagents may be necessary. Also, confirm the purity and activity of the recombinant cytokines used for BMDC differentiation.
-
High Background in Vehicle Control: The vehicle (e.g., DMSO) may have some stimulatory effects. Titrate the vehicle concentration to the lowest effective level. Ensure all reagents are endotoxin-free.
Conclusion
This compound is a powerful tool for activating dendritic cells, a key step in initiating an adaptive immune response. The protocols outlined here provide a framework for assessing the potency and efficacy of this compound in a preclinical setting. The ability to upregulate maturation markers, induce Type I IFN and other cytokines, and drive pro-inflammatory gene expression highlights its therapeutic potential in immuno-oncology.
References
- 1. STING Licensing of Type I Dendritic Cells Potentiates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Leveraging STING, Batf3 Dendritic Cells, CXCR3 Ligands, and Other Components Related to Innate Immunity to Induce a “Hot” Tumor Microenvironment That Is Responsive to Immunotherapy [mdpi.com]
Application Notes and Protocols for Nanoparticle Delivery Systems of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway in antigen-presenting cells (APCs) and other cells within the tumor microenvironment (TME) leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, bridges innate and adaptive immunity, promoting the maturation of dendritic cells (DCs), enhancing antigen presentation, and ultimately leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[3][4]
However, the therapeutic potential of STING agonists, such as cyclic dinucleotides (CDNs) like cGAMP and its analogs, is often limited by their poor membrane permeability, rapid degradation, and potential for systemic toxicity when administered freely.[5] Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations. By encapsulating STING agonists, nanoparticles can:
-
Enhance Stability and Bioavailability: Protect the agonist from enzymatic degradation in the bloodstream, prolonging its circulation time.
-
Improve Cellular Uptake: Facilitate entry into target cells, a critical step for accessing the cytosolic STING protein.
-
Enable Targeted Delivery: Accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect or by active targeting mechanisms, thereby reducing off-target side effects.
-
Provide Controlled Release: Modulate the release of the STING agonist within the TME for a sustained immune response.
These application notes provide an overview of different nanoparticle platforms for STING agonist delivery, detailed protocols for their preparation and evaluation, and a summary of key quantitative data to aid in the selection and development of effective cancer immunotherapies.
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway, which is the target for nanoparticle-delivered STING agonists.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Nanoparticle-STING Agonist Development
The following diagram outlines a typical workflow for the development and evaluation of nanoparticle-based STING agonist delivery systems.
Caption: Experimental workflow for STING agonist nanoparticle development.
Data Presentation: Comparative Analysis of Nanoparticle Formulations
The following tables summarize quantitative data from various studies on STING agonist-loaded nanoparticles, providing a comparative overview of their physicochemical properties and in vivo efficacy.
Table 1: Physicochemical Characterization of STING Agonist-Loaded Nanoparticles
| Nanoparticle Type | STING Agonist | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposome (DOTAP/Chol) | cGAMP | 172 ± 5 | 0.072 ± 0.02 | +7.1 ± 0.4 | >99 (lipophilic) <40 (hydrophilic) | N/A | |
| Liposome (Soy-PC/DOTAP) | cGAMP | 85 ± 27 | N/A | +14.8 ± 4.6 | 43.11 ± 5.42 | 2.15 ± 0.27 | |
| diABZI-Liposomes (dLNPs) | diABZI | 99.76 ± 0.23 | 0.225 ± 0.0076 | -6.74 ± 0.896 | 58.29 ± 0.53 | 17.49 ± 0.16 | |
| Lipid Calcium Phosphate (LCP-NP) | cGAMP | 82.57 ± 3.72 | N/A | Positive | High | N/A | |
| Biodegradable Mesoporous Silica (bMSN) | CDA | ~80 | N/A | N/A | >90 | N/A | |
| PLGA Nanoparticles | cGAMP | ~150-200 | <0.2 | Negative | N/A | N/A |
Table 2: In Vivo Antitumor Efficacy of STING Agonist-Loaded Nanoparticles
| Nanoparticle Type | STING Agonist | Tumor Model | Administration Route | Key Finding | Reference |
| Liposomal cGAMP | cGAMP | B16F10 Melanoma | Intratumoral | Significant tumor growth inhibition and prolonged survival compared to free cGAMP. | |
| diABZI-Liposomes (dLNPs) | diABZI | 4T1 Breast Cancer | Intravenous | Tumor volume decreased by 78.16% compared to PBS group. | |
| STING-Activating Nanoparticles (STANs) | cGAMP | RenCa Renal Carcinoma | Intravenous | Inhibited tumor growth and increased survival. | |
| Dual-STING-Activating Micelles (D-SAM) | cGAMP & PC7A | MC38 Colon Adenocarcinoma | Intratumoral | Superior tumor control compared to single agonists. | |
| YSK12-LNPs | STING Agonist | B16-F10 Lung Metastasis | Intravenous | Comparable antitumor effects to MC3-LNPs, but activated different immune cell populations. |
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of STING agonist-loaded nanoparticles, based on methodologies reported in the literature. Researchers should optimize these protocols for their specific nanoparticle composition and STING agonist.
Protocol 1: Preparation of STING Agonist-Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
Lipids (e.g., DOTAP, DOPE, Cholesterol, DSPE-PEG2000)
-
STING Agonist (e.g., cGAMP)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in chloroform in a round-bottom flask at a desired molar ratio.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of the STING agonist in the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids.
-
-
Sonication:
-
Sonicate the resulting suspension using a probe or bath sonicator to reduce the size of the multilamellar vesicles.
-
-
Extrusion:
-
Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated STING agonist by dialysis against the hydration buffer or by size exclusion chromatography.
-
-
Storage:
-
Store the final liposomal formulation at 4°C.
-
Protocol 2: Preparation of STING Agonist-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
STING Agonist (e.g., cGAMP)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve the STING agonist in a small volume of deionized water (aqueous phase).
-
Dissolve PLGA in DCM (organic phase).
-
Add the aqueous phase to the organic phase and emulsify using a high-speed homogenizer or probe sonicator to form a water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Add the primary emulsion to a larger volume of PVA solution.
-
Homogenize or sonicate the mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Lyophilize the washed nanoparticles to obtain a dry powder for storage.
-
Protocol 3: In Vitro Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
-
Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated drug by centrifugation.
-
Quantify the amount of STING agonist in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Disrupt the nanoparticles (e.g., with a suitable solvent) and quantify the amount of encapsulated STING agonist.
-
Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:
-
EE (%) = (Total drug - Free drug) / Total drug * 100
-
DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100
-
-
Protocol 4: In Vitro STING Activation Assay
Materials:
-
THP1-Dual™ ISG reporter cells (or other suitable reporter cell line)
-
Cell culture medium and supplements
-
Nanoparticle formulations and free STING agonist
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed THP1-Dual™ ISG cells in a 96-well plate at a suitable density.
-
-
Treatment:
-
Treat the cells with serial dilutions of the nanoparticle formulations and free STING agonist. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Measure the activity of secreted luciferase in the cell culture supernatant according to the manufacturer's instructions using a luminometer. The luciferase activity is proportional to the activation of IRF3, a downstream transcription factor in the STING pathway.
-
Protocol 5: In Vivo Antitumor Efficacy Study
Materials:
-
Syngeneic tumor-bearing mice (e.g., C57BL/6 mice with B16F10 melanoma tumors)
-
Nanoparticle formulations and control solutions (e.g., PBS, empty nanoparticles)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inoculate tumor cells into the flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer the nanoparticle formulations and controls via the desired route (e.g., intravenous or intratumoral injection) at a predetermined dosing schedule.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
Survival Monitoring:
-
Monitor the survival of the mice and euthanize them when tumors reach a predetermined endpoint or if they show signs of excessive morbidity.
-
-
Data Analysis:
-
Plot tumor growth curves and Kaplan-Meier survival curves to evaluate the antitumor efficacy of the different formulations.
-
-
(Optional) Immune Profiling:
-
At the end of the study or at specific time points, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry.
-
Conclusion
Nanoparticle delivery systems represent a powerful tool to enhance the therapeutic efficacy of STING agonists for cancer immunotherapy. By improving their stability, cellular uptake, and tumor-targeted delivery, nanoparticles can unlock the full potential of STING pathway activation, leading to robust and durable anti-tumor immune responses. The protocols and data presented here provide a foundation for researchers to design, fabricate, and evaluate novel nanoparticle-based STING agonist formulations for the next generation of cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Based Strategies to Enhance the Efficacy of STING Activators in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Agonist-31 in Organoid Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses.[1][2][3] STING agonists are emerging as a promising class of cancer immunotherapeutics.[1][2] Patient-derived organoids (PDOs) co-cultured with immune cells provide a powerful ex vivo platform to study the efficacy and mechanisms of such novel therapeutic agents in a patient-specific manner. These three-dimensional models recapitulate the genetic and phenotypic heterogeneity of patient tumors and allow for the investigation of complex tumor-immune interactions.
This document provides detailed application notes and protocols for the use of a representative STING agonist, herein referred to as STING Agonist-31, in organoid co-culture models to evaluate its immunomodulatory and anti-tumor effects.
Mechanism of Action: STING Pathway Activation
The cGAS-STING signaling pathway is a key sensor of cytosolic DNA, which can be a sign of cellular damage or pathogen invasion. Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other inflammatory cytokines and chemokines. STING activation also triggers the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This cascade of events promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately leading to a robust anti-tumor immune response.
References
Troubleshooting & Optimization
STING agonist-31 solubility and stability issues
Technical Support Center: STING Agonist-31
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, a cyclic dinucleotide (CDN), is hydrophilic and should be dissolved in sterile, nuclease-free water. For higher concentrations, dimethyl sulfoxide (DMSO) can be used. However, it is crucial to note that the final DMSO concentration in your cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
A2: Precipitation of STING agonists in cell culture medium can occur due to several factors. Firstly, natural CDNs are electronegative and hydrophilic, which can lead to poor solubility in physiological buffers.[1] Secondly, the presence of certain salts or proteins in the medium might reduce its solubility. To troubleshoot this, ensure your stock solution is fully dissolved before further dilution and consider preparing fresh dilutions for each experiment.
Q3: My this compound appears to be inactive in my in vitro experiments. What are the possible reasons?
A3: There are several potential reasons for the apparent inactivity of this compound. A primary concern with CDN-based STING agonists is their susceptibility to enzymatic degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which is present in serum.[1][2] Additionally, poor cell permeability of these hydrophilic molecules can limit their access to the cytosolic STING protein.[3] It is also important to verify the expression and functionality of the STING pathway in your specific cell line.[4]
Q4: What are the best practices for storing this compound to ensure its stability?
A4: To maintain the stability and activity of this compound, it should be stored under appropriate conditions. As a lyophilized powder, it is stable at -20°C for extended periods. Once reconstituted in a solvent, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for a few days.
Q5: Can I use this compound for in vivo studies, and what are the potential challenges?
A5: While this compound can be used for in vivo studies, researchers should be aware of the challenges associated with systemic administration. Natural CDNs have poor pharmacokinetic properties and are prone to rapid enzymatic degradation in the bloodstream. This can limit their bioavailability and efficacy. To overcome these limitations, various delivery strategies such as encapsulation in nanoparticles or liposomes have been explored to improve stability and targeted delivery.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in the stock solution or diluted working solution.
-
Inconsistent results between experiments.
-
Lower than expected activity in functional assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure vigorous vortexing and gentle warming (if permissible by the product datasheet) to completely dissolve the lyophilized powder. |
| Incorrect Solvent | Use nuclease-free water as the primary solvent. For higher concentrations, fresh, anhydrous DMSO can be used. |
| Precipitation upon Dilution | Prepare fresh dilutions for each experiment. When diluting a DMSO stock solution into aqueous buffer or media, add the stock solution dropwise while vortexing to prevent precipitation. |
| Low Quality Reagents | Use high-purity, sterile, and nuclease-free water and solvents to avoid contamination and degradation. |
Issue 2: Lack of STING Pathway Activation
Symptoms:
-
No induction of downstream targets such as phosphorylated TBK1 (p-TBK1) or phosphorylated IRF3 (p-IRF3).
-
No increase in the expression of Type I interferons (IFN-β) or other interferon-stimulated genes (ISGs).
Workflow for Diagnosing Inactivity:
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for common STING agonists, which can be used as a reference for designing experiments with this compound.
Table 1: Solubility of Common STING Agonists
| Compound | Solvent | Solubility |
| 2'3'-cGAMP | Water | 50 mg/mL |
| 2'3'-cGAMP | Water | ≥ 40 mg/mL |
| 2'3'-cGAMP | DMSO | 100 mg/mL |
Table 2: Potency of Various STING Agonists
| Compound | Cell Line | Assay | EC50 |
| SB 11285-NPs | THP-1 | IRF3 Induction | 3 nM |
| SB 11285-NPs | RAW Macrophages | IRF3 Induction | 3 nM |
| SNX281 | HEK293T | IFN-β Secretion | ~100 nM |
| diABZI-amine | THP1-Dual | IRF-inducible luciferase | 0.144 ± 0.149 nM |
| diABZI-V/C-DBCO | THP1-Dual | IRF-inducible luciferase | 1.47 ± 1.99 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free water or anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Store at -80°C.
Protocol 2: Assessment of STING Pathway Activation by Western Blot
-
Cell Treatment: Plate your cells of interest (e.g., THP-1 monocytes) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a positive control (e.g., 2'3'-cGAMP) for the desired time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Diagram
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects of STING Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential off-target effects of STING (Stimulator of Interferon Genes) agonists during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with synthetic STING agonists?
A1: Off-target effects of small molecule STING agonists can manifest in various ways, often complicating the interpretation of experimental results.[1] Common issues include unexpected cytotoxicity, activation of unintended signaling pathways, and paradoxical suppression of the immune response at high concentrations. These effects can arise from the structural similarity of STING to other proteins or the inherent promiscuity of some chemical scaffolds.[1]
Q2: How can I distinguish between on-target STING activation and off-target effects?
A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A key strategy is to perform dose-response curve analysis. The potency of your STING agonist in eliciting a specific phenotype should correlate with its potency for STING activation.[1] Additionally, using a structurally unrelated STING agonist that produces the same phenotype can strengthen the evidence for an on-target effect.[1] The use of STING knockout or knockdown cells is another definitive method to confirm that the observed effects are STING-dependent.
Q3: My STING agonist shows high potency in biochemical assays but weak activity in cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors. Poor cell permeability of the agonist is a frequent issue with some classes of STING agonists.[2] Additionally, the compound may be subject to rapid enzymatic degradation within the cellular environment. It is also possible that at the cellular level, negative feedback mechanisms or other cellular processes are dampening the STING pathway activation.
Q4: Can STING agonists induce off-target effects that are independent of STING?
A4: Yes, it is possible for small molecules to interact with multiple cellular targets. A STING agonist might bind to other proteins with similar structural motifs, leading to STING-independent signaling events. To investigate this, researchers can employ techniques like thermal shift assays or chemical proteomics to identify other potential binding partners of the compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
Symptoms:
-
Significant decrease in cell viability at concentrations expected to be non-toxic.
-
Morphological changes in cells indicative of apoptosis or necrosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps:
-
Dose-Response Analysis: Conduct a comprehensive dose-response curve for both cytotoxicity and STING activation (e.g., measuring IFN-β production).
-
Compare Potencies: If the concentration required to induce cytotoxicity is significantly lower than that required for robust STING activation, it suggests an off-target effect.
-
Utilize STING-Deficient Cells: Test the agonist in STING knockout or knockdown cell lines. If cytotoxicity persists in the absence of STING, it confirms an off-target mechanism.
-
Investigate Apoptosis Pathways: If the toxicity is STING-dependent, investigate the downstream pathways of STING that can lead to cell death, such as IRF3-mediated apoptosis.
Issue 2: Inconsistent or Lack of STING Pathway Activation
Symptoms:
-
No significant increase in downstream markers of STING activation (e.g., p-TBK1, p-IRF3, IFN-β).
-
High variability between experimental replicates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of STING activation.
Detailed Steps:
-
Agonist Verification: Confirm the identity and purity of your STING agonist using analytical methods like LC-MS and NMR. Ensure accurate concentration determination.
-
Positive Controls: Use a well-characterized STING agonist (e.g., 2'3'-cGAMP) to confirm that the STING signaling pathway is functional in your cell line.
-
Cell Line Validation: Verify the expression of key STING pathway components (cGAS, STING, TBK1, IRF3) in your chosen cell line via Western blot or qPCR. Some cell lines may have low or absent STING expression.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal stimulation time for observing downstream readouts.
-
Assess Cellular Permeability: If using a cell-based assay, consider the possibility of poor membrane permeability. Transfection reagents may be necessary for some agonists.
Quantitative Data Summary
| Parameter | STING Agonist A (Hypothetical) | STING Agonist B (Hypothetical) | Off-Target Kinase Inhibitor (Example) |
| STING Activation EC50 | 50 nM | 100 nM | > 10 µM |
| IFN-β Induction EC50 | 75 nM | 150 nM | Not Applicable |
| Cytotoxicity CC50 | 10 µM | > 50 µM | 1 µM |
| Selectivity Index (CC50/EC50) | 200 | > 500 | Not Applicable |
| Off-Target Kinase X IC50 | > 10 µM | > 10 µM | 20 nM |
Key Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
Objective: To detect the phosphorylation of key downstream proteins (TBK1 and IRF3) as a marker of STING pathway activation.
Methodology:
-
Cell Seeding: Plate cells (e.g., THP-1, RAW 264.7) at an appropriate density and allow them to adhere overnight.
-
Agonist Treatment: Treat cells with your STING agonist at various concentrations for a predetermined time (e.g., 1-3 hours). Include a vehicle control and a positive control (e.g., 2'3'-cGAMP).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: ELISA for IFN-β Secretion
Objective: To quantify the amount of secreted Type I interferon (IFN-β) in the cell culture supernatant following STING agonist treatment.
Methodology:
-
Cell Treatment: Seed cells in a multi-well plate and treat with your STING agonist for an extended period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure:
-
Use a commercially available IFN-β ELISA kit.
-
Coat the ELISA plate with the capture antibody.
-
Add standards and your collected supernatants to the wells.
-
Incubate, wash, and then add the detection antibody.
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the concentration of IFN-β in your samples based on the standard curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if your STING agonist directly binds to STING within the cellular environment and to identify potential off-targets.
Methodology:
-
Cell Treatment: Treat intact cells with your STING agonist or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing unbound, denatured protein) from the aggregated protein by centrifugation.
-
Protein Detection: Analyze the amount of soluble STING protein remaining at each temperature by Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting curve of STING in the presence of your agonist indicates direct binding. This method can be adapted to a high-throughput format to screen for off-target binding to other proteins.
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway.
References
Technical Support Center: STING Agonist-31 Delivery in Solid Tumors
Welcome to the technical support center for researchers utilizing STING (Stimulator of Interferon Genes) agonists in solid tumor models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering STING agonists to solid tumors?
A1: The clinical translation of STING agonists has been challenging due to their inherent physicochemical properties. Cyclic dinucleotide (CDN) agonists are hydrophilic and negatively charged, which limits their ability to cross cell membranes to reach the cytosolic STING protein.[1][2] They also have a short half-life in vivo due to rapid clearance and degradation by enzymes like ENPP1.[2][3] These factors necessitate high doses or direct intratumoral injection, which comes with its own set of limitations.[1]
Q2: What is the rationale for intratumoral versus systemic administration?
A2: Intratumoral (I.T.) injection is the most common delivery route in clinical trials for STING agonists. This approach delivers a high concentration of the agonist directly to the tumor microenvironment (TME), maximizing local immune activation while minimizing systemic exposure and potential toxicities. However, I.T. injection is only feasible for accessible tumors and may not address metastatic disease. Systemic administration (e.g., intravenous or subcutaneous) offers a solution for treating inaccessible or metastatic tumors but is challenging due to the risk of systemic inflammation (cytokine storm) and off-target effects. Novel delivery systems, such as nanoparticles, are being developed to improve the safety and efficacy of systemic delivery.
Q3: Why is my STING agonist not effective against all tumor types?
A3: The efficacy of STING agonist therapy can be influenced by the baseline immune status of the tumor microenvironment. "Cold" tumors, which lack T-cell infiltration, may be less responsive. Furthermore, some tumor cells downregulate or silence STING expression, rendering them directly resistant to the agonist's effects. However, even in tumors that lack STING expression, therapeutic effects can be mediated by STING activation in host immune and stromal cells within the TME, such as dendritic cells (DCs) and endothelial cells.
Q4: Why should I consider combining a STING agonist with an immune checkpoint inhibitor (ICI)?
A4: Combining STING agonists with ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, is a promising strategy. STING activation can turn "cold" tumors "hot" by promoting the production of chemokines (e.g., CXCL9, CXCL10) that recruit effector T-cells to the tumor. However, STING activation can also lead to the upregulation of immune checkpoint molecules like PD-L1 as a negative feedback mechanism. Combining the STING agonist with an ICI can block this inhibitory signal, leading to a more robust and durable anti-tumor T-cell response.
Troubleshooting Guides
Problem 1: No significant tumor regression observed after intratumoral (I.T.) injection.
| Possible Cause | Recommended Solution(s) |
| 1. Poor Agonist Retention and Rapid Clearance | Cyclic dinucleotide (CDN) agonists are small, hydrophilic molecules that can diffuse out of the tumor tissue rapidly (e.g., half-life <15 min). Solution: Consider using a delivery vehicle like a hydrogel, microparticle, or nanoparticle formulation to improve local retention and provide sustained release. |
| 2. Agonist Degradation | Natural CDNs are susceptible to degradation by phosphodiesterases like ENPP1. Solution: Use a synthetically modified, degradation-resistant CDN analog. Prepare agonist solutions fresh before each use and minimize freeze-thaw cycles. |
| 3. Low STING Expression in TME | The target tumor cells or key immune cells (e.g., DCs) may have low or silenced STING expression. Solution: Verify STING expression in your tumor model via Western blot or IHC. If STING expression is low, the therapeutic effect may be limited. Consider models with known STING expression. |
| 4. Immunosuppressive Tumor Microenvironment | The tumor may have a highly immunosuppressive microenvironment that counteracts the pro-inflammatory signals from STING activation. Solution: Combine the STING agonist with an immune checkpoint inhibitor (e.g., anti-PD-1) to block negative regulatory pathways. |
| 5. Suboptimal Dosing or Schedule | The dose may be too low to induce a potent immune response, or the dosing schedule may be inadequate. Solution: Perform a dose-escalation study to find the optimal therapeutic window. Experiment with different dosing schedules (e.g., single dose vs. multiple doses). |
Problem 2: Low or no induction of Type I interferons (e.g., IFN-β) and downstream chemokines (e.g., CXCL10).
| Possible Cause | Recommended Solution(s) |
| 1. Inefficient Cytosolic Delivery | The STING agonist is not reaching its target protein in the cytosol of tumor or immune cells. Solution: For in vitro experiments, use a transfection reagent or electroporation. For in vivo studies, utilize a nanoparticle-based delivery system designed for enhanced cellular uptake and endosomal escape. |
| 2. Incorrect Sample Collection Timing | IFN-β and chemokine expression can be transient. You may be missing the peak expression window. Solution: Perform a time-course experiment. For in vivo studies, harvest tumors and/or collect serum at multiple time points post-injection (e.g., 3, 6, 24, 48 hours) to capture peak expression. |
| 3. Defective Downstream Signaling Pathway | Components downstream of STING (e.g., TBK1, IRF3) may be deficient or inhibited in your model. Solution: Verify the integrity of the pathway by measuring the phosphorylation of key proteins (p-STING, p-TBK1, p-IRF3) via Western blot or flow cytometry. |
| 4. Assay Sensitivity Issues | The levels of cytokines may be below the detection limit of your assay. Solution: Ensure your ELISA kit or qRT-PCR primers are validated and sensitive enough. Concentrate supernatant for in vitro assays if necessary. Use a highly sensitive assay like a multiplex bead-based assay (e.g., Luminex). |
Data Presentation: Efficacy of STING Agonists
The following tables summarize quantitative data from preclinical studies, highlighting the impact of different STING agonists and delivery strategies.
Table 1: In Vivo Anti-Tumor Efficacy of STING Agonists
| STING Agonist | Delivery Method | Dose & Schedule | Tumor Model | Key Efficacy Outcome | Reference(s) |
| IACS-8779 | Intratumoral | 5-20 µg, q4-6 weeks | Canine Glioblastoma | >50% tumor volume reduction at higher doses. | |
| CDA (cyclic-di-AMP) | Intratumoral (in bMSN) | 5 µg, single dose | B16F10 Melanoma | 80% animal survival at day 35 (vs. 0% for free CDA). | |
| BMS-986301 | Intramuscular | 5 mg/kg, qw x3 | KPC Pancreatic Cancer | Prolonged survival, equivalent efficacy to intratumoral injection. | |
| ALG-031048 | Subcutaneous | 0.5 mg/kg, 2 doses | MC38-hPD-L1 Colon | 65.9% tumor volume reduction by Day 11 when combined with anti-PD-L1. | |
| ADU-S100 | Intratumoral | 100 µg, 2 doses | KPC Pancreatic Cancer | Significant reduction in injected and contralateral tumor volume. |
Table 2: Pharmacodynamic Response to STING Agonist Treatment
| Agonist / Formulation | Assay | Model | Time Point | Result | Reference(s) |
| CDA@bMSN | ELISA (Tumor) | B16F10 Melanoma | 3 hours | IFN-β: ~1200 pg/g (vs. ~200 for free CDA) | |
| CDA@bMSN | ELISA (Tumor) | B16F10 Melanoma | 24 hours | CXCL10: ~12000 pg/g (vs. ~2000 for free CDA) | |
| STING Agonist | ELISA (Tumor) | 4T1 Breast Cancer | - | Significant increase in IFN-β vs. vehicle. | |
| diABZI-4 | qRT-PCR (Lung) | C57BL/6J Mice | 1 day | ~1000-fold increase in IFN-β mRNA. | |
| DMXAA (40 mg/kg) | ELISA (Serum) | C57BL/6J Mice | 6 hours | ~1500 pg/mL IL-6 (vs. undetectable in control). | |
| ADU-S100 | Flow Cytometry (Tumor) | KPC Pancreatic Cancer | 2 days post-treatment | Increased CD8+ T-cell frequency and Granzyme B expression. |
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to your experiments.
Caption: The cGAS-STING signaling pathway activation by cytosolic DNA or exogenous agonists.
Caption: A typical experimental workflow for evaluating STING agonist efficacy in vivo.
References
- 1. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Toxicity of Systemic STING Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with systemic STING (Stimulator of Interferon Genes) agonists. The following information is intended to help address common issues related to toxicity and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the toxicity of systemic STING agonists?
A1: Systemic activation of the STING pathway can lead to an overproduction of pro-inflammatory cytokines and Type I interferons (IFN-I), such as IFN-α and IFN-β.[1][2] This can result in systemic inflammation, cytokine release syndrome (CRS), and potential damage to healthy tissues, as STING is widely expressed across various cell types.[3] Challenges in clinical development often revolve around mitigating these off-target effects while preserving anti-tumor efficacy.[2]
Q2: My systemic STING agonist shows high toxicity and low efficacy in vivo. What could be the cause?
A2: This is a common challenge. High toxicity with low efficacy can stem from poor pharmacokinetic properties, leading to widespread systemic activation rather than targeted action in the tumor microenvironment.[2] The first generation of STING agonists, typically cyclic dinucleotides (CDNs), often have poor membrane permeability and are rapidly cleared, necessitating high doses that can cause systemic side effects. Consider exploring advanced delivery strategies to improve tumor targeting.
Q3: What are the current strategies to reduce the systemic toxicity of STING agonists?
A3: Several strategies are being explored to minimize toxicity:
-
Localized Delivery: Intratumoral (i.t.) injection is the most common approach in clinical trials to confine the agonist's effects to the tumor microenvironment.
-
Advanced Delivery Systems: Encapsulating STING agonists in nanoparticles, liposomes, or polymers can improve their pharmacokinetic profile, enhance tumor targeting, and reduce systemic exposure.
-
Next-Generation Agonists: Development of novel, non-nucleotide agonists with different binding mechanisms may offer a better safety profile. For instance, some new agonists are designed to avoid the proton channel activity of STING associated with excessive inflammation.
-
Combination Therapies: Using lower, less toxic doses of STING agonists in combination with other treatments like immune checkpoint inhibitors (ICIs) may achieve synergistic effects without inducing severe toxicity.
Q4: How do I select an appropriate animal model for studying systemic STING agonist toxicity?
A4: It is crucial to use a model where the agonist is active. For example, the early synthetic STING agonist DMXAA was active in mice but failed in human clinical trials because it could not engage human STING. For novel agonists, it is essential to confirm activity against the human STING protein. Humanized mouse models expressing human STING can be valuable for preclinical evaluation.
Q5: What are the key biomarkers to monitor for STING pathway activation and toxicity?
A5: To confirm on-target activity, monitor the phosphorylation of key downstream proteins like STING (at Ser366 for human) and IRF3. For toxicity, measure systemic levels of pro-inflammatory cytokines such as IFN-β, TNF-α, and IL-6. In vivo, regularly monitor animal body weight, clinical signs of distress, and consider hematological analysis for signs of systemic inflammation.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Issue 1: Low or No STING Pathway Activation In Vitro
-
Question: Are your cells healthy and do they express functional STING?
-
Troubleshooting: Confirm cell viability with a standard method like Trypan Blue or an MTT assay. Verify STING protein expression by Western blot, as some cell lines may have low or absent expression.
-
-
Question: Is the STING agonist being delivered effectively to the cytosol?
-
Troubleshooting: Cyclic dinucleotide-based agonists are negatively charged and do not easily cross the cell membrane. Use a transfection reagent or electroporation to improve cytosolic delivery for in vitro experiments.
-
-
Question: Is your positive control working?
-
Troubleshooting: Always include a known STING agonist (e.g., 2'3'-cGAMP) to confirm that the downstream signaling pathway is intact in your cell line. Assess the phosphorylation of TBK1 and IRF3 as a direct readout of pathway activation.
-
Issue 2: High Cytotoxicity Observed In Vitro
-
Question: Is the agonist concentration too high?
-
Troubleshooting: High concentrations of STING agonists can lead to excessive inflammation and programmed cell death. Perform a dose-response curve to identify the optimal concentration that activates the pathway without causing excessive cell death. A typical starting range for CDNs is 0.1 µM to 50 µM.
-
-
Question: Are you observing STING-induced apoptosis or necroptosis?
-
Troubleshooting: STING signaling can induce various forms of programmed cell death. Consider co-treatment with apoptosis or necroptosis inhibitors to determine if they rescue the cells, which can help clarify the mechanism of cell death.
-
Issue 3: Lack of In Vivo Anti-Tumor Efficacy
-
Question: Is the dosing regimen optimal?
-
Troubleshooting: The timing and frequency of dosing can significantly impact efficacy. Chronic STING activation can lead to T-cell exhaustion and immunosuppressive effects. Evaluate different dosing schedules (e.g., intermittent vs. continuous) to find the most effective regimen.
-
-
Question: Is the tumor model appropriate?
-
Troubleshooting: The anti-tumor effects of STING agonists are highly dependent on the host immune system. Ensure you are using immunocompetent mouse models (e.g., C57BL/6, BALB/c). The efficacy can also depend on whether the tumor cells themselves express STING.
-
-
Question: Is the tumor microenvironment "cold"?
-
Troubleshooting: STING agonists are often used to turn immunologically "cold" tumors (lacking T-cell infiltration) into "hot" tumors. However, a highly immunosuppressive tumor microenvironment may still inhibit the resulting immune response. Consider combining the STING agonist with immune checkpoint inhibitors to overcome this resistance.
-
Quantitative Data on Toxicity Assessment
When evaluating the toxicity of a systemic STING agonist, it is crucial to collect quantitative data. The following table summarizes key parameters to measure. Note: Specific values are illustrative and will vary based on the agonist, dose, and animal model.
| Parameter Category | Key Metrics | Example Endpoint/Measurement | Rationale |
| Systemic Toxicity | Body Weight | Daily measurement | A >15-20% loss is a common humane endpoint. |
| Clinical Score | Score based on posture, activity, fur texture | Provides a semi-quantitative measure of overall health. | |
| Survival Rate | Kaplan-Meier survival curve | The primary measure of lethal toxicity. | |
| Cytokine Release | Serum Cytokines | IFN-β, TNF-α, IL-6 levels (pg/mL) via ELISA or CBA | Measures the magnitude of systemic inflammation. |
| Hematology | Complete Blood Count (CBC) | White blood cell, neutrophil, lymphocyte counts | Indicates systemic immune activation and potential inflammation. |
| Organ-Specific Toxicity | Liver Enzymes | Serum ALT, AST levels (U/L) | Assesses potential hepatotoxicity. |
| Kidney Function | Serum BUN, Creatinine levels (mg/dL) | Assesses potential nephrotoxicity. | |
| Histopathology | H&E staining of major organs (liver, spleen, lung, kidney) | Identifies tissue damage and immune cell infiltration. |
Detailed Experimental Protocols
Protocol: In Vivo Toxicity Assessment of a Systemic STING Agonist
This protocol provides a general framework for assessing the toxicity of a novel systemic STING agonist in a murine model.
-
Animal Model Selection:
-
Use 6-8 week old, healthy, immunocompetent mice (e.g., C57BL/6).
-
Ensure the selected strain is responsive to the specific STING agonist being tested.
-
House animals in accordance with institutional guidelines.
-
-
Dose Formulation:
-
Prepare the STING agonist in a sterile, biocompatible vehicle (e.g., sterile PBS, DMSO/saline mixture).
-
Ensure the final concentration of any solvent (like DMSO) is non-toxic.
-
Prepare fresh formulations on the day of injection to avoid degradation.
-
-
Experimental Groups:
-
Group 1 (Vehicle Control): Receive vehicle only.
-
Group 2-5 (Dose-Escalation): Receive increasing doses of the STING agonist (e.g., 1, 5, 10, 25 mg/kg).
-
Use a sufficient number of animals per group (n=5-10) for statistical power.
-
-
Administration:
-
Administer the agonist systemically, for example, via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Record the precise time of administration for each animal.
-
-
Monitoring and Data Collection:
-
Daily Monitoring:
-
Measure body weight for each animal.
-
Assess a clinical score based on activity, posture, and appearance.
-
Observe for any adverse reactions (e.g., lethargy, ruffled fur, labored breathing).
-
-
Blood Sampling:
-
Collect blood (e.g., via tail vein or retro-orbital bleed) at key time points post-injection (e.g., 2, 6, 24, and 48 hours) to assess cytokine release.
-
Process blood to collect serum for cytokine analysis (ELISA, Luminex).
-
-
Endpoint:
-
The study may conclude at a pre-determined time point (e.g., 14 days) or when animals reach humane endpoints (e.g., >20% body weight loss, severe clinical signs).
-
At the endpoint, collect terminal blood samples and harvest major organs (liver, spleen, lungs, kidneys) for histopathological analysis.
-
-
-
Data Analysis:
-
Plot mean body weight changes and survival curves (Kaplan-Meier).
-
Analyze cytokine levels at different time points to understand the kinetics of the inflammatory response.
-
Statistically compare treatment groups to the vehicle control (e.g., using ANOVA or t-tests).
-
Have a board-certified pathologist evaluate H&E stained tissue sections for signs of toxicity.
-
Visualizations
Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow
Caption: Experimental workflow for in vivo toxicity assessment.
Troubleshooting Logic
Caption: Troubleshooting flowchart for in vivo experiments.
References
- 1. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-31 inconsistent results in vitro
Welcome to the technical support center for STING agonist-31. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and issues that may arise when using this compound, helping you to ensure accurate and reproducible results.
Q1: I am not observing any, or very weak, STING pathway activation with this compound. What are the possible reasons?
A1: Several factors could contribute to the lack of expected activity. Below is a step-by-step guide to troubleshoot this issue.
-
Species Specificity: this compound shows significant species-dependent activity. It is a potent agonist for human STING (hSTING) but is substantially less active on murine STING (mSTING).[1] Ensure you are using a human cell line or a cell line engineered to express human STING.
-
Recommendation: Use human cell lines known to have a functional STING pathway, such as THP-1 (human monocytic leukemia cells) or HEK293T cells transiently or stably expressing human STING.[2] Avoid using standard murine cell lines like RAW 264.7 unless they have been specifically engineered to express human STING.
-
-
Compound Solubility and Stability: Like many small molecules, this compound may have specific solubility and stability characteristics that can impact its performance.
-
Recommendation: Refer to the manufacturer's datasheet for recommended solvents and storage conditions.[3] Prepare fresh dilutions from a concentrated stock solution for each experiment to avoid degradation. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.[1]
-
-
Cell Line Health and STING Expression: The health and inherent STING expression levels of your chosen cell line are critical for a robust response.
-
Recommendation: Regularly check your cell lines for mycoplasma contamination and ensure they are not passaged excessively. Confirm STING expression in your cell line by Western blot.
-
-
Assay Sensitivity and Timing: The method used to measure STING activation and the time points chosen for analysis can greatly influence the results.
-
Recommendation: For sensitive and direct measurement of STING pathway activation, consider using reporter assays (e.g., ISRE-luciferase in HEK293T cells) or measuring the phosphorylation of downstream targets like TBK1 and IRF3 via Western blot at early time points (e.g., 1-3 hours).[4] For endpoint assays measuring cytokine production (e.g., IFN-β or CXCL10 ELISA), longer incubation times (e.g., 6-24 hours) may be necessary.
-
Q2: I am observing high variability and inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:
-
Inconsistent Agonist Preparation: Improper handling of this compound can lead to variability in its effective concentration.
-
Recommendation: Always follow the handling instructions provided by the supplier. Ensure the compound is fully dissolved in the recommended solvent before further dilution in culture media. Vortex stock solutions thoroughly and prepare working dilutions fresh for each experiment.
-
-
Cellular Permeability Issues: Non-cyclic dinucleotide STING agonists can have variable cell permeability depending on the cell type and experimental conditions.
-
Recommendation: If poor uptake is suspected, consider using a transfection reagent or other delivery systems to facilitate intracellular delivery, though this should be optimized and controlled for potential off-target effects.
-
-
Assay Readout and Timing: The kinetics of the STING response can vary.
-
Recommendation: Perform a time-course experiment to identify the optimal endpoint for your chosen assay (e.g., phosphorylation of IRF3, IFN-β mRNA expression, or secreted IFN-β protein levels).
-
Q3: How can I be sure that the observed effects are specific to STING activation?
A3: It is crucial to include proper controls to confirm the specificity of this compound.
-
Genetic Knockout/Knockdown: The most definitive way to demonstrate STING-dependency is to use a STING-deficient cell line.
-
Recommendation: Compare the response to this compound in your wild-type cell line with a STING knockout or knockdown equivalent. The response should be significantly diminished or absent in the STING-deficient cells.
-
-
Use of a STING Inhibitor: A pharmacological approach can also be employed.
-
Recommendation: Pre-treat your cells with a known STING inhibitor before adding this compound. This should block the downstream signaling events you are measuring.
-
-
Inactive Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay System | Reference |
| EC50 | Human | 0.24 µM | hSTING-expressing cells | |
| EC50 | Mouse | 39.51 µM | mSTING-expressing cells |
Experimental Protocols
Protocol: Measuring STING Activation using an ISRE-Luciferase Reporter Assay in HEK293T Cells
This protocol is a standard method for quantifying the activation of the STING pathway, which culminates in the expression of interferon-stimulated genes (ISGs).
-
Cell Seeding:
-
Seed HEK293T cells co-transfected with plasmids expressing human STING and a firefly luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter into 96-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) as per the manufacturer's datasheet.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the agonist. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate cell viability assay).
-
Plot the normalized luciferase activity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to your experiments with this compound.
Caption: Canonical STING signaling pathway activation by a direct agonist.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Technical Support Center: Improving STING Agonist-31 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of STING Agonist-31, with a focus on enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule designed to activate the STimulator of INterferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][4] This response promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately primes T-cell-mediated immune responses against pathogens and cancer cells. The goal of STING agonist therapy in oncology is to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy.
Q2: Why does this compound exhibit low bioavailability?
A2: Many STING agonists, particularly those derived from cyclic dinucleotides (CDNs), face challenges with bioavailability due to several factors. These molecules are often hydrophilic and electronegative, which limits their ability to cross cell membranes and reach the cytosolic STING protein. Furthermore, they can be susceptible to enzymatic degradation by phosphodiesterases, such as ENPP1, leading to rapid clearance from the body. For poorly water-soluble STING agonists, low dissolution rates in the gastrointestinal tract can also significantly hinder their absorption after oral administration.
Q3: What are the primary strategies to improve the bioavailability of this compound?
A3: The main strategies focus on enhancing solubility, increasing permeability, and protecting the agonist from degradation. These can be broadly categorized into:
-
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve its dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form of the drug, which typically has higher solubility than its crystalline form.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral absorption of poorly soluble drugs by presenting the drug in a solubilized state.
-
Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its stability, enhance cellular uptake, and allow for targeted delivery.
-
-
Chemical Modification (Prodrugs): Modifying the chemical structure of the agonist to create a more lipophilic prodrug can improve its membrane permeability. The prodrug is then converted to the active drug within the cell.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in plasma concentrations of this compound after oral administration in animal studies.
-
Potential Cause: This is a common issue for poorly soluble compounds and can be attributed to inconsistent dissolution in the gastrointestinal (GI) tract, food effects, and variable first-pass metabolism.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods for all animals before dosing to minimize food-related effects on GI physiology.
-
Optimize Formulation: Move beyond simple aqueous suspensions. Consider developing a formulation designed to enhance solubility, such as a solid dispersion or a lipid-based formulation like SEDDS.
-
Increase Sample Size: A larger group of animals can help to statistically manage high variability.
-
Characterize the Compound: Thoroughly assess the physicochemical properties of this compound, including its solubility and permeability, to classify it according to the Biopharmaceutics Classification System (BCS). This will help in selecting the most appropriate formulation strategy.
-
Issue 2: this compound shows good in vitro activity but poor in vivo efficacy.
-
Potential Cause: This discrepancy often points to poor bioavailability. The drug may not be reaching the target tissue at a sufficient concentration to exert its effect. This could be due to poor absorption, rapid metabolism, or fast clearance.
-
Troubleshooting Steps:
-
Conduct Pharmacokinetic (PK) Studies: Perform a PK study to determine the plasma concentration profile of this compound after administration. This will provide crucial data on its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Evaluate Different Routes of Administration: If oral bioavailability is the primary issue, consider alternative administration routes such as intravenous (IV) or intratumoral (IT) injection to ensure the drug reaches its target.
-
Employ Advanced Delivery Systems: Utilize nanoparticle-based delivery systems to protect the agonist from degradation and improve its delivery to the target site. These systems can also be designed for targeted delivery to immune cells or the tumor microenvironment.
-
Data Presentation: Formulation Strategies for Bioavailability Enhancement
The following table summarizes hypothetical quantitative data for different formulation approaches aimed at improving the oral bioavailability of a STING agonist.
| Formulation Strategy | Drug Load (%) | Particle Size (nm) | Solubility in Simulated Gastric Fluid (µg/mL) | Oral Bioavailability (%) in Rats |
| Aqueous Suspension | 10 | >2000 | 0.5 | < 2 |
| Micronized Suspension | 10 | 200-500 | 2.1 | 8 |
| Amorphous Solid Dispersion | 20 | N/A | 15.8 | 25 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15 | 50-150 | 45.2 | 40 |
| Polymeric Nanoparticles | 5 | 100-200 | 12.5 | 35 (sustained release) |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least 3 days before the experiment.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral gavage (PO) administration of this compound in a specific formulation (e.g., 10 mg/kg).
-
-
Formulation Preparation: Prepare the IV solution by dissolving the compound in a suitable vehicle (e.g., saline with a co-solvent). Prepare the oral formulation (e.g., aqueous suspension, SEDDS) on the day of dosing and ensure homogeneity.
-
Dosing: Fast the animals overnight before dosing. Weigh each animal for accurate dose calculation. Administer the IV dose via the tail vein and the oral dose via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
Visualizations
Caption: The cGAS-STING signaling pathway activated by cytosolic DNA or a STING agonist.
Caption: A troubleshooting workflow for addressing low in vivo efficacy of this compound.
References
- 1. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Technical Support Center: STING Agonist-31 Reporter Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-31 reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a STING reporter assay?
A STING (Stimulator of Interferon Genes) reporter assay is a cell-based method used to measure the activation of the STING signaling pathway. These assays utilize a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), which is under the control of a promoter that is responsive to the transcription factors activated by STING signaling, most commonly Interferon Regulatory Factor 3 (IRF3) or NF-κB. When a STING agonist like this compound activates the pathway, it leads to the expression of the reporter gene, which can be quantified to determine the level of STING activation.
Q2: What are the key components of the STING signaling pathway?
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Key components include:
-
Cyclic GMP-AMP Synthase (cGAS): An enzyme that recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.
-
2'3'-cGAMP: Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).
-
STING: An endoplasmic reticulum (ER)-resident transmembrane protein that acts as a direct sensor for 2'3'-cGAMP.
-
TBK1 (TANK-binding kinase 1): A kinase that is recruited by STING upon activation.
-
IRF3 (Interferon Regulatory Factor 3): A transcription factor that is phosphorylated by TBK1.
-
Type I Interferons (IFNs): Phosphorylated IRF3 translocates to the nucleus to drive the expression of type I IFNs and other inflammatory cytokines.
Q3: What is "this compound"?
"this compound" is a specific chemical compound that acts as an agonist for the STING protein. Its chemical formula is C43H51N15O6. While not as widely referenced as other STING agonists like cGAMP or diABZI, it is a documented molecule available from some chemical suppliers. Researchers using this specific agonist should perform thorough dose-response experiments to determine its optimal concentration for STING activation in their specific reporter cell line.
Q4: What are the essential positive and negative controls for a STING reporter assay?
-
Positive Controls:
-
Known STING Agonist: A well-characterized STING agonist, such as 2'3'-cGAMP, should be used to confirm that the reporter system is responsive.[1]
-
Constitutively Active Reporter: A plasmid expressing the reporter gene under a strong, constitutive promoter (e.g., CMV) can be used to verify transfection efficiency and cell viability.
-
-
Negative Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound to account for any solvent effects.[2]
-
Unstimulated Cells: Cells that are not treated with any agonist to establish the baseline reporter signal.
-
STING-deficient cells: Using a STING knockout cell line can confirm that the observed signal is indeed STING-dependent.
-
Troubleshooting Guide
Low or No Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient STING Agonist Concentration | Perform a dose-response curve for this compound to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 50 µM). | A clear concentration-dependent increase in reporter signal should be observed. |
| Poor Cell Health or Low Viability | Ensure cells are healthy, in the logarithmic growth phase, and have a viability of >95%. Use cells with a low passage number. | Healthy cells will provide a more robust and reproducible signal. |
| Suboptimal Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and plate format. | Optimal cell density ensures a strong signal without being overshadowed by background noise from too few cells or inconsistent responses from over-confluent cells.[3] |
| Degraded Reagents | Use fresh luciferase substrate and other assay reagents. Avoid multiple freeze-thaw cycles. | Fresh reagents will yield a stronger and more stable luminescent signal. |
| Low Transfection Efficiency (for transient assays) | Optimize the transfection protocol, including the DNA-to-reagent ratio. Use a positive control vector (e.g., CMV-luciferase) to assess transfection efficiency. | Improved transfection efficiency will lead to higher reporter protein expression and a stronger signal. |
| Incorrect Incubation Times | Ensure adequate incubation time after transfection (typically 24-48 hours) and after agonist treatment (typically 6-24 hours). | Sufficient incubation allows for optimal reporter protein expression and pathway stimulation. |
High Background Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Constitutive Pathway Activation | Some cell lines may have high basal STING activity. Use a STING-deficient cell line as a negative control to confirm. | A significant difference in signal between the wild-type and STING-deficient cells will confirm constitutive activation. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can activate innate immune pathways. | Eradication of mycoplasma will reduce non-specific pathway activation and lower the background signal. |
| Autofluorescence/Autoluminescence of Media | Use phenol red-free media for luminescence-based assays. | Reduced background signal from the media. |
| Cross-talk Between Wells | Use white-walled or opaque plates for luminescence assays to minimize cross-talk. | A more accurate and lower background reading for each well. |
High Variability Between Replicates
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Allow adherent cells to settle on a level surface at room temperature for 15-20 minutes before incubation. | More consistent cell numbers across wells, leading to lower variability. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents for addition to multiple wells. | Reduced well-to-well variability in reagent volumes and concentrations. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to create a humidity barrier. | Minimized evaporation and temperature fluctuations in the experimental wells, leading to more consistent results. |
| Inconsistent Incubation Times | Ensure all plates are treated and processed with consistent timing. | Uniform treatment and reading times will reduce variability between plates and experiments. |
Quantitative Data Summary
Table 1: Recommended Cell Seeding Densities for STING Reporter Assays
| Cell Line | Plate Format | Recommended Seeding Density (cells/well) |
| THP-1 | 96-well | 5 x 10⁴ - 1 x 10⁵ |
| HEK293 | 96-well | 4 x 10⁴ |
| RAW 264.7 | 96-well | 5 x 10⁴ |
Note: Optimal seeding density should be empirically determined for your specific experimental conditions.
Table 2: Representative EC50 Values for Common STING Agonists
| STING Agonist | Cell Line | Reporter System | EC50 |
| 2'3'-cGAMP | THP-1 Dual | IRF3-Luciferase | 3.03 µg/mL |
| ADU-S100 | THP-1 Dual | IRF3-Luciferase | ~3 µg/mL |
| diABZI | THP1-Dual IRF | IRF-Luciferase | ~1.3 nM |
| IMSA101 | THP1-ISG-luc | ISG-Luciferase | 8 µM |
EC50 values can vary significantly based on the specific cell line, reporter construct, and assay conditions.
Experimental Protocols
Detailed Protocol for this compound Luciferase Reporter Assay in THP-1 Cells
This protocol is a general guideline and may require optimization for your specific experimental needs.
Materials:
-
THP-1 cells stably expressing an IRF3-luciferase reporter
-
Complete RPMI 1640 culture medium
-
This compound
-
2'3'-cGAMP (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Maintain THP-1 reporter cells in complete RPMI 1640 medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).
-
Prepare a positive control solution of 2'3'-cGAMP in culture medium.
-
Add 100 µL of the compound dilutions, positive control, or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the vehicle control wells from all other readings.
-
Normalize the data if a dual-luciferase system is used.
-
Plot the normalized luminescence values against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for a STING agonist reporter assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low signal in a STING reporter assay.
References
Technical Support Center: Optimizing STING Agonist-31 Dose-Response Curves
Note: Information on a specific compound named "STING agonist-31" is not publicly available. This guide is based on the well-characterized, non-cyclic dinucleotide STING agonist diABZI and provides general principles and protocols that can be adapted for novel small molecule STING agonists.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with STING agonists.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize the dosage of a new STING agonist?
A1: The most critical first step is to perform a dose-response curve to determine the optimal concentration that elicits maximal STING activation without causing excessive cytotoxicity. A typical starting range for small molecule STING agonists can be from 0.1 µM to 50 µM, but this should be empirically determined.[1]
Q2: How can I measure STING pathway activation?
A2: STING activation can be quantified through several robust methods:
-
Cytokine Secretion: Measuring downstream cytokines, particularly Interferon-beta (IFN-β) and CXCL10, in the cell culture supernatant via ELISA is a common and reliable readout.[1][2][3]
-
Protein Phosphorylation: Western blotting to detect the phosphorylated forms of key signaling proteins like STING (at Ser366 for human), TBK1 (at Ser172), and IRF3 (at Ser366) provides a direct measure of pathway activation.[1]
-
Reporter Gene Assays: Using a cell line engineered with a luciferase or fluorescent reporter gene under the control of an IFN-stimulated response element (ISRE) allows for a quantitative measure of type I interferon signaling.
-
Gene Expression Analysis: RT-qPCR can be used to quantify the mRNA levels of STING-dependent genes, such as IFNB1 and CXCL10.
Q3: What is a typical EC50 for a small molecule STING agonist?
A3: The half-maximal effective concentration (EC50) can vary significantly based on the specific agonist, the cell type, and delivery method. For many non-cyclic dinucleotide agonists like diABZI, the EC50 for in vitro STING activation often falls in the low micromolar range. However, for cyclic dinucleotides (CDNs), this can be in the high micromolar range if delivery is not optimized, highlighting the importance of efficient cytosolic entry.
Q4: Why is my STING agonist causing high levels of cell death?
A4: High concentrations of potent STING agonists can lead to excessive inflammation and subsequent programmed cell death. It is crucial to perform a cytotoxicity assay in parallel with your dose-response experiment to identify a concentration range that provides robust STING activation with minimal impact on cell viability.
Troubleshooting Guide
This guide addresses common issues encountered during STING agonist dose-response experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low STING Activation | 1. Low Endogenous STING Expression: The cell line may not express sufficient levels of STING protein. | - Verify STING protein expression by Western blot.- Use a cell line known to have a functional STING pathway (e.g., THP-1, RAW264.7).- Consider transiently transfecting your cells with a STING expression vector. |
| 2. Inefficient Agonist Delivery: Small molecule agonists, while generally more cell-permeable than CDNs, may still have delivery issues in certain cell types. | - For initial dose-response curves, consider using a permeabilizing agent like digitonin to ensure cytosolic access and confirm agonist activity. | |
| 3. Agonist Degradation: The compound may be unstable in culture media or susceptible to enzymatic degradation. | - Prepare fresh working solutions for each experiment from a properly stored stock (e.g., DMSO at -80°C).- Minimize freeze-thaw cycles of the stock solution. | |
| 4. Defective Downstream Signaling: Components of the STING pathway downstream of STING may be non-functional. | - Check for the expression and phosphorylation of downstream proteins like TBK1 and IRF3 in a positive control experiment. | |
| High Cell Death / Cytotoxicity | 1. Excessive STING Activation: High concentrations can lead to overstimulation and cell death. | - Reduce the concentration of the STING agonist. Refer to your dose-response and cytotoxicity data to select a non-toxic, effective concentration. |
| 2. Off-Target Effects: The compound may have off-target effects at higher concentrations. | - Perform a thorough literature search for your specific agonist.- Compare the dose-response for STING activation with the dose-response for cytotoxicity to identify a therapeutic window. | |
| High Variability Between Replicates | 1. Inconsistent Cell Health/Density: Variations in cell confluency or health can affect the response. | - Ensure uniform cell seeding density (aim for 70-80% confluency at the time of treatment).- Regularly check cells for consistent morphology and viability. |
| 2. Inaccurate Pipetting: Small volumes of concentrated agonist can be difficult to pipette accurately. | - Prepare a series of serial dilutions and use sufficient volumes for treatment to minimize pipetting errors. | |
| 3. Edge Effects in Multi-Well Plates: Evaporation from wells on the edge of the plate can concentrate the agonist and affect results. | - Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity. |
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response and Cytotoxicity Assay
This protocol outlines a method to simultaneously determine the dose-dependent activation of the STING pathway (via IFN-β ELISA) and assess cytotoxicity.
Materials:
-
This compound (or diABZI)
-
Cell line of interest (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Human IFN-β ELISA Kit
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates (one for ELISA supernatant, one for viability)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere and stabilize for 24 hours.
-
Agonist Preparation: Prepare a 2X serial dilution of the STING agonist in complete culture medium. A typical final concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium and add 100 µL of the agonist dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. For phosphorylation studies, a shorter incubation of 1-3 hours is often sufficient.
-
Supernatant Collection: After incubation, carefully collect 80 µL of the culture supernatant from each well for the IFN-β ELISA. Store at -20°C until analysis.
-
Cytotoxicity Assay: Perform a cell viability assay on the remaining cells in the plate according to the manufacturer's protocol.
-
IFN-β ELISA: Analyze the collected supernatants for IFN-β concentration using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration (Y-axis) against the log of the agonist concentration (X-axis) to generate a dose-response curve. Similarly, plot percent cell viability against the log of the agonist concentration.
Data Presentation Tables
Table 1: Example Dose-Response Data for STING Agonist
| Agonist Conc. (µM) | IFN-β Secretion (pg/mL) | Cell Viability (%) |
| 50 | 1850 | 65 |
| 25 | 2100 | 88 |
| 12.5 | 1950 | 95 |
| 6.25 | 1500 | 98 |
| 3.13 | 950 | 100 |
| 1.56 | 450 | 100 |
| 0.78 | 200 | 100 |
| 0 (Vehicle) | 50 | 100 |
Table 2: Key Parameters for Common STING Readout Assays
| Assay | Typical Incubation Time | Key Reagents | Downstream Analysis |
| IFN-β ELISA | 8-24 hours | ELISA Kit | Spectrophotometer (450 nm) |
| Western Blot (p-IRF3) | 1-3 hours | Phospho-specific antibodies, Lysis buffer with phosphatase inhibitors | Chemiluminescence imager |
| ISRE Reporter Assay | 6-18 hours | Luciferase substrate | Luminometer |
| RT-qPCR (IFNB1) | 4-8 hours | RNA extraction kit, cDNA synthesis kit, qPCR primers | Real-time PCR system |
Visualizations
Caption: STING signaling pathway activation by a synthetic agonist.
Caption: Experimental workflow for dose-response curve optimization.
Caption: Troubleshooting decision tree for no STING activation.
References
Cell viability issues with STING agonist-31 treatment
Welcome to the technical support center for STING (Stimulator of Interferon Genes) Agonist-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing cell viability issues that may arise during experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to cell death observed during treatment with STING Agonist-31.
Q1: Why am I observing high levels of cell death after treating my cells with this compound?
A1: High cytotoxicity is a known consequence of potent STING pathway activation. STING is a powerful innate immune sensor, and its hyperactivation can trigger various forms of regulated cell death (RCD) as a host defense mechanism or homeostatic control.[1][2] The specific outcome often depends on the cell type and the strength and duration of the stimulation.[1] Excessive activation can lead to an overstimulation of the inflammatory response, culminating in cell death.[3]
Q2: The observed cell death is rapid. Is it apoptosis, necrosis, or another form of cell death?
A2: STING activation can induce multiple cell death modalities, and the dominant pathway is often cell-type specific.[1]
-
Apoptosis: This is a common outcome. STING can trigger the intrinsic (mitochondrial) apoptosis pathway. This involves the activation of pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspases-3 and -7. The transcription factor IRF3, a key downstream effector of STING, can directly bind to BAX to stimulate apoptosis.
-
Necroptosis: In some contexts, particularly when apoptosis is inhibited, STING signaling can promote necroptosis. This form of programmed necrosis often requires synergistic signaling from Type I interferons (IFN) and TNF.
-
Pyroptosis: Primarily observed in monocytes, STING agonists can induce this inflammatory form of cell death, characterized by the activation of caspase-1, cleavage of gasdermin-D (GSDMD), and the release of pro-inflammatory cytokines IL-1β and IL-18.
-
ER Stress-Mediated Death: As STING is an endoplasmic reticulum (ER)-resident protein, its activation is closely linked with ER stress. Prolonged or intense ER stress can independently trigger apoptosis.
Q3: My T cells and B cells are highly sensitive to this compound, leading to significant cell death. Is this expected?
A3: Yes, this is an expected and frequently observed phenomenon. Several studies have shown that T cells and B cells are particularly vulnerable to STING-induced cell death.
-
T Cells: STING activation in T cells not only triggers a canonical Type I IFN response but also activates cell stress and death pathways. This can lead to the upregulation of pro-apoptotic genes and a reduction in cell proliferation.
-
B Cells: Both normal and malignant B cells have been shown to undergo rapid, mitochondria-mediated apoptosis upon stimulation with STING agonists. In contrast, some other immune cells, like Natural Killer (NK) cells, appear to be more resistant to the cytotoxic effects of STING agonists.
Q4: How can I mitigate the cytotoxicity of this compound while still achieving effective pathway activation?
A4: Optimizing your experimental conditions is crucial.
-
Perform a Dose-Response Curve: This is the most critical first step. Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration that provides robust pathway activation (measured by p-IRF3 or IFN-β secretion) with minimal toxicity.
-
Time-Course Experiment: High cell death may be time-dependent. Assess STING activation and cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to find a window where activation is high but cell death is still low.
-
Reduce Treatment Duration: A shorter exposure to the agonist may be sufficient to activate the pathway without triggering widespread cell death.
-
Consider the Cell Line: If your cell line has exceptionally high STING expression or is inherently sensitive, consider using a different cell line known to have a functional but less lethal response.
Q5: What are the essential experimental controls to include when troubleshooting cell viability?
A5: Proper controls are essential to pinpoint the source of toxicity.
-
Untreated Control: Cells cultured under the same conditions without the STING agonist. This provides a baseline for viability.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve the STING agonist.
-
Delivery Reagent Only Control: If you are using a transfection reagent to deliver the agonist, include a control with just the reagent to assess its independent cytotoxicity.
-
Positive Control for Pathway Activation: A known concentration of agonist that reliably activates the pathway in a reference cell line (e.g., THP-1).
-
Positive Control for Cell Death: A known cytotoxic agent (e.g., staurosporine) to ensure your viability and apoptosis assays are working correctly.
Data Summary
Table 1: Cell Death Mechanisms Induced by STING Activation
| Mechanism | Key Molecular Players | Commonly Affected Cell Types | References |
| Apoptosis | IRF3, BAX, BAK, Cytochrome c, Caspase-9, Caspase-3, Caspase-7 | T Cells, B Cells, Monocytes, some Tumor Cells | |
| Necroptosis | RIPK1, RIPK3, MLKL (often requires IFN/TNF synergy) | Macrophages, some Tumor Cells | |
| Pyroptosis | Caspase-1, Gasdermin-D (GSDMD), NLRP3 Inflammasome | Monocytes, Macrophages | |
| ER Stress | PERK, IRE1, CHOP | T Cells, Hepatocytes |
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Toxicity | 1. Excessive STING Activation due to high agonist concentration. 2. Prolonged treatment duration. 3. High sensitivity of the specific cell type (e.g., T cells). 4. Cytotoxicity of the delivery reagent. | 1. Perform a dose-response curve and select a lower, effective concentration. 2. Reduce the incubation time. 3. Acknowledge cell-type sensitivity; if possible, use a more resistant cell type for initial screening. 4. Optimize delivery reagent concentration and include a "reagent only" control. |
| No or Low STING Activation | 1. Low STING expression in the cell line. 2. Inefficient cytosolic delivery of the agonist. 3. Agonist degradation. 4. Defective downstream signaling components. | 1. Verify STING protein expression via Western blot. 2. Use a suitable transfection reagent or electroporation for charged agonists. 3. Prepare fresh agonist solutions for each experiment. 4. Check for the expression and phosphorylation of TBK1 and IRF3. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of agonist or reagents. 3. Edge effects in multi-well plates. | 1. Ensure a uniform, single-cell suspension and consistent seeding. 2. Calibrate pipettes and use careful technique. 3. Avoid using the outermost wells of the plate for treatment groups. |
Visualizations
Caption: STING signaling leads to both immune activation and multiple regulated cell death pathways.
Caption: A logical workflow to troubleshoot cell viability issues.
Caption: Workflow for assessing STING agonist-induced cytotoxicity and pathway activation.
Key Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Target cells in culture medium
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound. Remove old media and add fresh media containing the different concentrations of the agonist. Include "untreated" and "vehicle" controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium volume, e.g., 100 µL).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells (from a 6-well or 12-well plate)
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Harvest: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™. Centrifuge all cells together at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot for Pathway Activation and Apoptosis Markers
This protocol allows for the detection of key phosphorylated proteins in the STING pathway and cleaved proteins indicative of apoptosis.
-
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STING, anti-p-IRF3, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-Actin or GAPDH should be used as a loading control.
-
References
STING agonist-31 degradation in cell culture media
Frequently Asked Questions (FAQs)
Q1: My STING agonist-31 is showing reduced or no activity in my cell-based assays. Could it be degrading in the cell culture medium?
A1: Yes, loss of activity is a strong indicator that your STING agonist may be degrading. Several factors in standard cell culture conditions can contribute to the degradation of small molecules, including STING agonists. These factors include enzymatic activity, pH of the medium, temperature, and interactions with media components or plasticware.
Q2: What are the common degradation pathways for STING agonists in cell culture?
A2: The degradation pathway largely depends on the chemical nature of the STING agonist.
-
Cyclic dinucleotide (CDN) agonists: Natural CDNs are susceptible to enzymatic degradation by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is present on the cell surface and can be found in serum. This enzyme hydrolyzes the phosphodiester bonds, inactivating the agonist.[1][2][3]
-
Non-nucleotide agonists: The stability of these compounds varies widely based on their specific chemical structures. They can be susceptible to hydrolysis or other chemical modifications depending on the functional groups present.
Q3: How can I determine if this compound is degrading in my experiments?
A3: The most direct way to assess the stability of your compound is to perform a time-course analysis using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the agonist in your cell culture medium at 37°C and quantifying the amount of intact compound remaining at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[4][5]
Q4: Are there any general tips to improve the stability of STING agonists in cell culture?
A4: To improve stability, consider the following:
-
Replenish the agonist: If your compound is found to be unstable, you may need to change the medium and re-add the agonist at regular intervals during your experiment.
-
Use serum-free media (if possible): For CDN agonists, using serum-free media can reduce degradation by ENPP1. However, this may not be suitable for all cell types.
-
Optimize storage: Ensure your stock solution of the agonist is stored correctly, typically at -80°C, and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
Consider modified agonists: If you are using a CDN, consider synthetic analogs with modified phosphodiester bonds (e.g., phosphorothioate linkages) that are resistant to enzymatic degradation.
Troubleshooting Guides
If you are experiencing issues with your this compound experiments, use the following guides to troubleshoot potential degradation problems.
Issue 1: Inconsistent or No STING Pathway Activation
| Possible Cause | Recommended Solution |
| Compound Degradation | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. If degradation is confirmed, consider replenishing the compound by changing the medium at regular intervals. |
| Enzymatic Degradation (for CDNs) | If your agonist is a cyclic dinucleotide, the presence of serum containing ENPP1 could be the cause. Test the agonist's activity in serum-free or low-serum conditions, if compatible with your cell line. |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the plastic of culture plates, reducing the effective concentration. Consider using low-binding plates. Include a control where the compound is incubated in media without cells to assess loss due to adsorption. |
| Incorrect Agonist Concentration | The effective concentration of the agonist may be lower than anticipated due to degradation. A dose-response experiment can help determine the optimal concentration range for your specific cell line and experimental conditions. |
| Low STING Expression in Cell Line | Verify the expression of STING protein in your cell line by Western blot. Some cell lines may have low or absent STING expression. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Compound Stability | Ensure uniform experimental conditions for all replicates. Minor variations in temperature or pH can affect the rate of degradation. |
| Incomplete Dissolution | Ensure the stock solution of your agonist is fully dissolved before preparing working solutions. Vortexing or brief sonication of the stock solution can help. |
| Pipetting Errors | Use calibrated pipettes and proper techniques to ensure accurate and consistent dosing of the agonist in all wells. |
| Cell Seeding Density | High cell densities can lead to faster metabolism or degradation of the compound. Optimize and maintain a consistent cell seeding density for your assays. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the chemical stability of a compound under typical cell culture conditions using HPLC or LC-MS.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
37°C, 5% CO2 incubator
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS system
-
Quenching solvent (e.g., cold acetonitrile)
Methodology:
-
Prepare Agonist Solution: Prepare a solution of this compound in pre-warmed (37°C) complete cell culture medium at the highest concentration used in your experiments.
-
Aliquot Samples: Dispense the solution into sterile microcentrifuge tubes, one for each time point.
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator.
-
Collect Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The T=0 sample should be processed immediately after preparation.
-
Process Samples: To stop further degradation, immediately process the samples. For media containing protein, add 3 volumes of a cold quenching solvent like acetonitrile to precipitate proteins. Vortex and centrifuge at high speed.
-
Analyze: Transfer the supernatant to HPLC or LC-MS vials and analyze the concentration of the intact this compound.
-
Calculate Remaining Compound: Calculate the percentage of the agonist remaining at each time point relative to the concentration at T=0.
Protocol 2: Functional Assessment of this compound Stability
This protocol uses a functional readout (e.g., IFN-β production) to assess the stability of the agonist over time.
Materials:
-
This compound
-
A STING-responsive cell line (e.g., THP-1)
-
Complete cell culture medium
-
37°C, 5% CO2 incubator
-
ELISA kit for IFN-β or other relevant cytokines
-
96-well cell culture plates
Methodology:
-
Prepare Pre-incubated Media: Prepare solutions of this compound in complete cell culture medium. Incubate these solutions at 37°C for different durations (e.g., 0, 4, 8, 24 hours) to simulate degradation over time.
-
Cell Seeding: Seed your STING-responsive cells in a 96-well plate and allow them to adhere overnight.
-
Treat Cells: Remove the existing media from the cells and add the pre-incubated agonist solutions to the respective wells.
-
Incubate with Cells: Incubate the cells with the pre-incubated agonist solutions for a fixed period (e.g., 6-24 hours).
-
Collect Supernatant: After the incubation with cells, collect the supernatant from each well.
-
Measure Cytokine Production: Use an ELISA kit to measure the concentration of IFN-β or another downstream cytokine in the collected supernatants.
-
Analyze Data: Compare the cytokine levels induced by the agonist solutions that were pre-incubated for different durations. A decrease in cytokine production with longer pre-incubation times indicates functional degradation of the agonist.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting logic for agonist degradation.
References
Technical Support Center: Enhancing STING Agonist Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of STING agonists, such as STING agonist-31, in resistant tumor models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the cGAS-STING pathway in cancer immunity?
A1: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), which can originate from cancer cells due to genomic instability.[1][2] Upon binding dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to and activates STING, a protein located on the endoplasmic reticulum (ER).[1] This activation causes STING to translocate to the Golgi apparatus, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, enters the nucleus, and drives the transcription of type I interferons (IFN-I). This cascade leads to the activation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific CD8+ T cells, effectively turning an immunologically "cold" tumor "hot".
Q2: What are the primary mechanisms of tumor resistance to STING agonists?
A2: Tumors develop resistance to STING agonists through several mechanisms:
-
Intrinsic Pathway Silencing: Cancer cells can downregulate or silence core components of the pathway, such as cGAS or STING, preventing the initiation of an immune response.
-
Upregulation of Immune Checkpoints: STING activation can paradoxically induce negative feedback loops. The resulting inflammatory environment can lead to the upregulation of immune checkpoints like PD-L1 on tumor cells and PD-1 on T cells, causing T-cell exhaustion.
-
Induction of Immunosuppressive Enzymes: Activation of STING signaling can increase the expression of immunosuppressive enzymes such as indoleamine 2,3-dioxygenase (IDO) and cyclooxygenase-2 (COX2) in the tumor microenvironment (TME). IDO depletes tryptophan, which is essential for T-cell function, while COX2 produces prostaglandins that suppress immune activity.
-
Recruitment of Suppressive Immune Cells: In some contexts, STING activation can promote the proliferation of regulatory B cells (Bregs) or myeloid-derived suppressor cells (MDSCs) that dampen anti-tumor immunity.
-
Degradation of cGAMP: The ecto-enzyme ENPP1 can degrade cGAMP, reducing the signal available to activate STING and producing adenosine, which further suppresses T-cell function.
Section 2: Troubleshooting Guide for In Vivo Experiments
Q3: We are administering this compound intratumorally into our syngeneic mouse models, but we observe minimal or no tumor regression. What are the potential causes and how can we troubleshoot this?
A3: This is a common issue stemming from tumor resistance. Below is a logical workflow to diagnose the problem.
References
Technical Support Center: STING Agonist-31 Signaling Assays
Welcome to the technical support center for STING Agonist-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in signaling assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research and help you avoid common pitfalls such as assay saturation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway. Upon introduction into the cell, it directly binds to the STING protein located on the endoplasmic reticulum (ER).[1][2][3] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[2][4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.
Q2: What are the common readouts for measuring STING pathway activation?
A2: STING activation can be assessed through several methods, including:
-
Phosphorylation of STING and IRF3: Detecting the phosphorylated forms of STING (e.g., at Ser366 for human STING) and IRF3 by Western blot is a direct measure of pathway activation.
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, into the cell culture supernatant using ELISA is a robust and common method.
-
Reporter Gene Assays: Using cell lines engineered with a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter provides a quantitative measure of STING activation.
-
Gene Expression Analysis: Quantifying the mRNA levels of interferon-stimulated genes (ISGs) by RT-qPCR can also be used to assess pathway activation.
Q3: Why is it important to avoid saturation in my STING signaling assay?
A3: Assay saturation occurs when the signal generated by the assay reaches its maximum level and no longer increases proportionally with an increase in the analyte concentration. This can lead to an underestimation of the true biological response and inaccurate determination of dose-response relationships and potency (e.g., EC50 values). Avoiding saturation is crucial for obtaining reliable and reproducible data.
STING Signaling Pathway
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy | MDPI [mdpi.com]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
STING agonist-31 batch-to-batch variability solutions
Welcome to the technical support center for STING Agonist-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during experiments with this compound. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent synthetic small molecule activator of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1] Upon activation by agonists like this compound, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[2][3] This initiates a signaling cascade, leading to the phosphorylation of TBK1 and IRF3.[2][4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability can arise from several factors, primarily related to the chemical and physical properties of the compound. These can include minor differences in purity, the presence of trace impurities, variations in solid-state form (polymorphism), and differences in formulation or solvation. Such variations can affect the compound's solubility, stability, and ultimately its biological activity in cell-based assays.
Q3: How can I be sure that the STING pathway is being effectively activated in my positive control?
A3: To confirm pathway activation in your positive control, you should use a well-characterized STING agonist, such as 2'3'-cGAMP. Effective activation can be verified by assessing key downstream signaling events. This includes measuring the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot. You should observe a significant increase in the phosphorylation of these proteins in your stimulated, untreated control group compared to the unstimulated control. Additionally, measuring the secretion of IFN-β into the cell culture supernatant via ELISA is a robust method to confirm pathway activation.
Q4: My assay results show high variability between replicate wells. What are the likely causes?
A4: High variability between replicates is a common issue that can be attributed to several factors:
-
Pipetting Inaccuracies: Small errors in pipetting volumes of cells, agonist, or other reagents can lead to significant differences in the final results.
-
Uneven Cell Seeding: An inconsistent number of cells across wells will lead to variable responses.
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health.
-
Incomplete Compound Solubilization: If this compound is not fully dissolved, its effective concentration will vary between wells.
Q5: The IC50/EC50 value for this compound varies between my experiments. Why is this happening?
A5: Fluctuations in IC50 or EC50 values are often due to variations in experimental conditions. Key factors include:
-
Assay Conditions: Differences in cell density, agonist concentration, and incubation times can shift the dose-response curve.
-
Reagent Stability: Degradation of this compound or the positive control agonist upon storage or repeated freeze-thaw cycles will alter the results.
-
Cellular Factors: The passage number and overall health of your cells can impact their responsiveness to the agonist.
-
Data Analysis: Inconsistent methods for data normalization and curve-fitting can lead to different calculated IC50/EC50 values.
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
If you observe minimal or no response to this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Compound Integrity | Ensure proper storage of this compound as per the manufacturer's instructions to prevent degradation. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Viability and STING Expression | Confirm cell viability using a standard method like Trypan Blue exclusion. Verify STING protein expression in your cell line by Western blot, as some cell lines may have low or no STING expression. |
| Incubation Times | Optimize the incubation time for this compound. A time-course experiment can help identify the peak response time. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%). |
Issue 2: Inconsistent Results Across Different Batches of this compound
To address variability between different batches of this compound, a systematic approach to quality control and assay standardization is essential.
Table 1: Representative Quality Control Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 98.5% | ≥ 98.0% |
| Identity (by LC-MS) | Confirmed | Confirmed | Matches reference |
| EC50 in THP1-Dual™ Cells | 1.5 µM | 1.8 µM | ± 20% of reference |
| IFN-β Secretion (at EC80) | 850 pg/mL | 790 pg/mL | ± 20% of reference |
Note: This table contains representative data for illustrative purposes.
Experimental Workflow for Batch Comparison:
To systematically compare the activity of different batches of this compound, we recommend the following workflow:
Caption: Workflow for comparing batches of this compound.
Key Experimental Protocols
Protocol 1: IFN-β ELISA for STING Activation
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
Materials:
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
96-well cell culture plate
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Agonist Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
Protocol 2: ISG-Luciferase Reporter Assay
This assay utilizes a reporter cell line, such as THP1-Dual™ cells, which express a luciferase gene under the control of an interferon-stimulated gene (ISG) promoter.
Materials:
-
THP1-Dual™ ISG-reporter cells
-
Assay medium
-
This compound
-
White, clear-bottom 96-well microplate
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of approximately 40,000 cells per well in a 96-well plate in 75 µL of assay medium.
-
Agonist Preparation: Prepare serial dilutions of this compound in assay medium at 4-fold the final desired concentration.
-
Cell Treatment: Add 25 µL of the diluted agonist to the appropriate wells. Add 25 µL of assay medium to unstimulated control wells.
-
Incubation: Incubate at 37°C with 5% CO2 for 24 hours.
-
Luciferase Measurement: Add 100 µL of luciferase detection reagent to each well and incubate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Measure luminescence using a luminometer.
Mandatory Visualizations
STING Signaling Pathway
Caption: Simplified STING signaling pathway upon activation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low STING activity.
References
- 1. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 2. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Non-Cyclic Dinucleotide (CDN) STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-cyclic dinucleotide (CDN) STING agonists represent a significant advancement over traditional CDN agonists, offering improved pharmacokinetic properties and the potential for systemic administration. This guide provides an objective comparison of key non-CDN STING agonists, with a focus on diABZI and MSA-2, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: A Tale of Two Conformations
The STING protein exists in an inactive, open conformation in the endoplasmic reticulum. Upon binding its natural ligand, cyclic GMP-AMP (cGAMP), it undergoes a conformational change to a closed state, leading to downstream signaling and the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. Non-CDN agonists have evolved to activate STING through distinct structural interactions.
A key difference among non-CDN agonists lies in the conformation they induce in the STING protein. Notably, diABZI activates STING while maintaining an open conformation, a feature that distinguishes it from both the natural ligand cGAMP and other non-CDN agonists like MSA-2, which induce a closed conformation.[1][2] The implications of this difference are a subject of ongoing research.
Caption: Figure 1: STING Signaling Pathway Activation by Non-CDN Agonists
Comparative Performance of Non-CDN STING Agonists
The following table summarizes the in vitro and in vivo performance of selected non-CDN STING agonists based on available preclinical data. Direct comparison should be approached with caution as experimental conditions may vary between studies.
| Parameter | diABZI | MSA-2 | SR-717 |
| Chemical Class | Dimeric Amidobenzimidazole | Benzothiophene Oxobutanoic Acid | N/A |
| STING Binding Mode | Open Conformation | Closed Conformation | Closed Conformation |
| hSTING Activation (EC50) | 130 nM (in human PBMCs)[3] | 8.3 µM (WT isoform)[4] | 3.6 µM (EC80 for IFN-β induction)[2] |
| mSTING Activation (EC50) | 186 nM | N/A | N/A |
| In Vivo Efficacy (Monotherapy) | Complete tumor regression in CT26 model (3 mg/kg, i.v.) | Complete tumor regression in 80-100% of mice in MC38 model (50 mg/kg, s.c. or 60 mg/kg, p.o.) | Prolonged survival in a tumor model (30 mg/kg, i.p.) |
| Route of Administration | Intravenous | Oral, Subcutaneous, Intratumoral | Intraperitoneal |
| Key Features | Potent, systemically active, maintains open STING conformation. | Orally bioavailable, preferential activity in acidic tumor microenvironment. | Direct mimetic of cGAMP, induces closed STING conformation. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments.
In Vitro STING Activation Assay (THP-1 Reporter Cells)
This assay measures the ability of a compound to activate the STING pathway, leading to the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
Objective: To quantify the potency of STING agonists in a cellular context.
Methodology:
-
Cell Culture: Culture THP-1 dual reporter cells (engineered to express a secreted luciferase upon IRF3 activation) in appropriate growth medium.
-
Cell Seeding: Seed cells at a density of approximately 40,000 cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the STING agonist and add to the cells. Include a vehicle control and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Luminescence Measurement: Add a luciferase substrate to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the dose-response curve to determine the EC50 value.
Caption: Figure 2: Workflow for In Vitro STING Activation Assay
IFN-β Secretion Measurement (ELISA)
This protocol quantifies the amount of IFN-β secreted by cells following treatment with a STING agonist.
Objective: To measure the induction of a key downstream cytokine of the STING pathway.
Methodology:
-
Cell Culture and Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or other relevant cell types and treat with the STING agonist at various concentrations for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human IFN-β.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell supernatants and a standard curve of recombinant human IFN-β to the plate.
-
Incubate, then wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate, then wash the plate.
-
Add a substrate solution and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This experiment evaluates the ability of a STING agonist to inhibit tumor growth in an immunocompetent mouse model.
Objective: To assess the in vivo anti-tumor activity and potential for inducing an immune-mediated response.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice or MC38 colon adenocarcinoma in C57BL/6 mice) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, STING agonist).
-
Compound Administration: Administer the STING agonist via the desired route (e.g., intravenous, intraperitoneal, oral, or intratumoral) at a specified dose and schedule.
-
Tumor Measurement and Survival: Continue to measure tumor volume and monitor the overall health and survival of the mice.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry.
-
Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier) to assess the efficacy of the treatment.
Caption: Figure 3: Workflow for In Vivo Anti-Tumor Efficacy Study
Conclusion
Non-CDN STING agonists like diABZI and MSA-2 offer distinct advantages and mechanisms of action, providing a versatile toolkit for researchers in cancer immunotherapy. The choice of agonist for a particular application will depend on the desired pharmacokinetic profile, route of administration, and specific research question. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation and comparison of existing and novel non-CDN STING agonists, ultimately facilitating the development of more effective cancer therapies.
References
A Comparative Analysis of STING Agonist-31's Antitumor Effects
This guide provides a comprehensive comparison of the antitumor efficacy of STING (Stimulator of Interferon Genes) agonists, with a focus on preclinical data for prominent candidates. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of STING pathway activation in oncology.
Data Presentation: Comparative Antitumor Efficacy of STING Agonists
The following tables summarize the quantitative data from preclinical studies, comparing the antitumor effects of different STING agonists, both as monotherapies and in combination with other immunotherapies.
| Monotherapy | Tumor Model | Administration Route | Key Efficacy Metric | Result |
| BMS-986301 | CT26 (Colon Carcinoma) | Intratumoral | Complete Regression (Injected & Non-injected Tumors) | >90%[1] |
| MC38 (Colon Adenocarcinoma) | Intratumoral | Complete Regression (Injected & Non-injected Tumors) | >90%[1] | |
| ADU-S100 (MIW815) | CT26 (Colon Carcinoma) | Intratumoral | Complete Regression | 13%[1] |
| MC38 (Colon Adenocarcinoma) | Intratumoral | Complete Regression | 13%[1] | |
| 4T1 (Breast Cancer) | Intratumoral | Tumor Regression | Profound[2] | |
| B16 (Melanoma) | Intratumoral | Tumor Regression | Profound | |
| diABZI | CT26 (Colon Carcinoma) | Intravenous | Survival | Increased |
| Tumor Volume | Decreased | |||
| MSA-2 (oral prodrug) | MC38, CT26, B16-F10, LL-2 | Oral | Tumor Growth Inhibition | Synergistic with anti-PD-1 |
| Combination Therapy | Tumor Model | Administration Route | Combination Agent | Key Efficacy Metric | Result |
| BMS-986301 | CT26 (Colon Carcinoma) | Intratumoral | anti-PD-1 | Complete Regression (Injected & Non-injected Tumors) | 80% (vs. 0% with anti-PD-1 alone) |
| ADU-S100 (MIW815) | 4T1 (Breast Cancer) | Intratumoral | anti-PD-1 | Tumor Eradication (Injected & Distal Tumors) | Synergistic Effect |
| Peritoneal Carcinomatosis (Colon Cancer) | Intratumoral | anti-PD-1 | Tumor Burden Reduction | Greatly Reduced vs. either therapy alone | |
| MSA-2 | U14, TC-1 (Cervical Cancer) | Not Specified | anti-PD-1 | Tumor Growth Suppression | Remarkably Suppressive Effect |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating the antitumor effects of STING agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of STING agonist antitumor effects are provided below.
In Vivo Murine Tumor Model
This protocol describes the establishment and treatment of a syngeneic mouse tumor model to evaluate the in vivo efficacy of STING agonists.
1. Cell Culture and Implantation:
-
Syngeneic tumor cell lines (e.g., CT26 colon carcinoma, B16.F10 melanoma) are cultured in appropriate media and conditions.
-
Cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
A specific number of cells (e.g., 1 x 10^6 CT26 cells) are subcutaneously injected into the flank of immunocompetent mice (e.g., female BALB/c mice, 6-8 weeks old).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
3. Administration of STING Agonist:
-
Intratumoral (i.t.) Injection: The STING agonist (e.g., ADU-S100, BMS-986301) is diluted in a sterile vehicle (e.g., PBS). A specific dose (e.g., 5-50 µg) in a small volume (e.g., 50 µl) is injected directly into the tumor using a fine-gauge needle. Injections are typically repeated at specified intervals (e.g., days 10, 14, and 17 post-tumor inoculation).
-
Systemic Administration: For systemically delivered agonists, the compound is administered via intravenous (i.v.), intraperitoneal (i.p.), or oral routes at specified doses and schedules.
4. Endpoint Analysis:
-
Tumor growth is monitored throughout the study.
-
Survival of the animals is recorded.
-
At the end of the study, tumors are excised for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.
1. Tumor Digestion and Single-Cell Suspension Preparation:
-
Excised tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
The cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove debris.
-
Red blood cells are lysed using an appropriate buffer.
2. Staining for Flow Cytometry:
-
The single-cell suspension is washed with FACS buffer (e.g., PBS with 1% BSA).
-
Cells are incubated with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Cells are then stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80) and activation markers (e.g., CD69, PD-1, Granzyme B).
-
For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors), cells are fixed and permeabilized after surface staining, followed by incubation with intracellular antibodies.
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
The data is analyzed using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell populations within the tumor microenvironment.
Cytokine and Chemokine Analysis
This protocol describes methods to measure the levels of cytokines and chemokines in the tumor microenvironment or plasma.
1. Sample Collection:
-
Tumor Homogenates: A portion of the excised tumor is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected.
-
Plasma: Blood is collected from mice via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.
2. Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., IFN-β, TNF-α, IL-6) and chemokines (e.g., CXCL9, CXCL10) in the tumor homogenate supernatant or plasma is quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
qPCR (Quantitative Polymerase Chain Reaction): RNA is extracted from a portion of the tumor tissue. The RNA is then reverse-transcribed into cDNA. The expression levels of genes encoding for specific cytokines and chemokines are quantified by qPCR using gene-specific primers.
References
A Comparative Guide to STING Agonist Efficacy in Preclinical Mouse Models: DMXAA vs. Other Key Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating a potent anti-tumor immune response. This guide provides an objective comparison of the preclinical efficacy of the well-characterized murine STING agonist, DMXAA, with other notable STING agonists, supported by experimental data from various mouse models.
Overview of Compared STING Agonists
-
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A small molecule that acts as a potent agonist of murine STING but does not activate human STING.[1][2] It is known for its vascular-disrupting properties and its ability to induce a robust anti-tumor immune response in mice.[3][4]
-
cGAMP (Cyclic GMP-AMP): A natural endogenous ligand for STING.[3] Synthetic versions are used experimentally to activate the STING pathway in various preclinical models.
-
ADU-S100 (MIW815): A synthetic cyclic dinucleotide (CDN) STING agonist that is active against both human and murine STING, which has been evaluated in clinical trials.
Quantitative Efficacy Comparison in Mouse Tumor Models
The following tables summarize the anti-tumor efficacy of DMXAA and other STING agonists in various syngeneic mouse tumor models.
| STING Agonist | Mouse Model | Tumor Type | Dosing Regimen | Key Efficacy Outcomes | Reference |
| DMXAA | BALB/c | CT26 Colon Carcinoma | 25 mg/kg, single i.p. injection | Significant tumor growth inhibition; induction of tumor necrosis. | |
| DMXAA | C57BL/6 | B16F10 Melanoma | 18-25 mg/kg, i.p. | Tumor regression and increased survival. | |
| DMXAA | A/J | AE17 Mesothelioma | 25 mg/kg, three i.t. doses | 100% cure rate in mice with small or large tumors and induction of protective memory. | |
| cGAMP | FVB | MycCaP Prostate Cancer | Intratumoral injection | 50% tumor response rate in injected tumors. | |
| ADU-S100 | C57BL/6 | B16F10 Melanoma | Intratumoral injection | Suppression of tumor progression and increased survival. |
Comparative Immune Response Activation
| STING Agonist | Key Immunological Effects in Mouse Models | Reference |
| DMXAA | Induces production of TNF-α, IFN-β, and other cytokines/chemokines; promotes infiltration of NK cells, monocytes, and T cells into the tumor. Can repolarize M2-like macrophages to an M1 phenotype. However, at high doses, it may blunt cytotoxic T lymphocyte (CTL) function. | |
| cGAMP | Enhances anti-tumor CD8+ T cell responses. Similar to DMXAA, it can repolarize M2 macrophages towards an M1 phenotype. | |
| ADU-S100 | Induces robust Type I IFN responses systemically and within the tumor microenvironment. |
Signaling Pathway and Experimental Workflow
STING Signaling Pathway Activation
The diagram below illustrates the canonical STING signaling pathway activated by agonists like DMXAA and cGAMP.
Caption: Simplified STING signaling pathway initiated by a STING agonist.
General Experimental Workflow for Efficacy Studies in Mouse Models
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of STING agonists.
Caption: A generalized workflow for preclinical STING agonist efficacy studies.
Detailed Experimental Protocols
Below are representative methodologies for key experiments cited in the comparison of STING agonists.
In Vivo Tumor Growth Studies
-
Animal Models: Syngeneic mouse models such as BALB/c or C57BL/6 are commonly used. The choice of strain depends on the origin of the tumor cell line to ensure immune compatibility.
-
Tumor Cell Implantation: Tumor cells (e.g., 1 x 10^6 CT26 colon carcinoma cells or B16F10 melanoma cells) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. STING agonists are administered via various routes, including intraperitoneal (i.p.) or intratumoral (i.t.) injection, at specified doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. Animal survival is also tracked. At the end of the study, tumors and lymphoid organs may be harvested for further analysis.
Immune Response Analysis
-
Flow Cytometry: Single-cell suspensions from tumors, spleens, and draining lymph nodes are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD11b, F4/80) to quantify the infiltration and activation status of different immune cell populations.
-
Immunohistochemistry (IHC): Tumor tissues are sectioned and stained with antibodies to visualize the spatial distribution of immune cells within the tumor microenvironment.
-
Cytokine Measurement: Blood serum or tumor lysates are analyzed using ELISA or multiplex assays to quantify the levels of key cytokines and chemokines (e.g., IFN-β, TNF-α, CXCL10) induced by the STING agonist.
Conclusion
In preclinical mouse models, DMXAA demonstrates potent anti-tumor efficacy, largely through vascular disruption and robust activation of the innate immune system. Other STING agonists, such as cGAMP and ADU-S100, also show significant anti-tumor effects, primarily by driving a Type I interferon response and enhancing adaptive immunity. While DMXAA's utility is limited to murine models, the comparative data underscores the therapeutic potential of STING pathway activation. The choice of a specific STING agonist for further development will depend on factors including its activity on human STING, its ability to induce a durable and tumor-specific immune response, and its safety profile. Future research will likely focus on developing novel STING agonists with improved pharmacokinetic properties and a favorable therapeutic window for clinical translation.
References
- 1. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. DMXAA Causes Tumor Site-Specific Vascular Disruption in Murine Non-Small Cell Lung Cancer, and like the Endogenous Non-Canonical Cyclic Dinucleotide STING Agonist, 2′3′-cGAMP, Induces M2 Macrophage Repolarization | PLOS One [journals.plos.org]
- 4. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
Unlocking Synergistic Anti-Tumor Immunity: A Comparative Guide to STING Agonist and Anti-PD-1 Combination Therapy
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the strategic combination of innate and adaptive immune stimulation is emerging as a powerful approach to overcome treatment resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of preclinical and clinical data validating the synergistic effects of STING (Stimulator of Interferon Genes) agonists with anti-PD-1 (Programmed Cell Death Protein 1) therapy. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale, presents key experimental findings in a comparative format, and provides detailed experimental protocols to support further investigation.
The Mechanistic Rationale: A Two-Pronged Assault on Cancer
The synergy between STING agonists and anti-PD-1 therapy lies in their complementary mechanisms of action, which together orchestrate a robust and durable anti-tumor immune response.
STING Agonists: Igniting the Innate Immune Response
STING agonists work by activating the cGAS-STING pathway, a critical component of the innate immune system that senses cytosolic DNA. Upon activation, the STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This initial inflammatory cascade leads to the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), which then prime and activate tumor-specific T cells.
Anti-PD-1 Therapy: Unleashing the Adaptive Immune Response
Anti-PD-1 antibodies, a cornerstone of immune checkpoint blockade, function by disrupting the interaction between PD-1 on activated T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction serves as an "off switch" for T cells, allowing cancer to evade immune destruction. By blocking this inhibitory signal, anti-PD-1 therapy reinvigorates exhausted T cells within the tumor microenvironment, enabling them to recognize and eliminate cancer cells.
The combination of a STING agonist with an anti-PD-1 antibody creates a powerful one-two punch. The STING agonist "inflames" the tumor microenvironment, turning "cold" tumors with limited immune infiltration into "hot" tumors teeming with activated immune cells. The anti-PD-1 antibody then ensures that the newly recruited and activated T cells can effectively carry out their anti-cancer function without being suppressed.
Preclinical Evidence: A Comparative Analysis of STING Agonists
Multiple preclinical studies have demonstrated the potent synergy of various STING agonists with anti-PD-1 therapy in syngeneic mouse tumor models. Below is a comparative summary of key findings.
| STING Agonist | Tumor Model(s) | Key Findings with Combination Therapy | Reference |
| MSA-2 | U14 & TC-1 (Cervical Cancer) | Significantly suppressed tumor growth compared to either monotherapy. Markedly extended overall survival in the U14 model. Increased infiltration of CD3+ and CD8+ T cells in the tumor microenvironment. | [1][2] |
| BMS-986301 | CT26 & MC38 (Colorectal Cancer) | Induced complete tumor regression in >90% of injected and non-injected tumors. A single dose in combination with anti-PD-1 led to complete regression in 80% of tumors, whereas anti-PD-1 alone showed no complete regressions. | [3] |
Clinical Validation: A Look at MIW815 (ADU-S100) in Advanced Cancers
The combination of the STING agonist MIW815 (ADU-S100) and the anti-PD-1 antibody spartalizumab has been evaluated in a Phase Ib clinical trial in patients with advanced/metastatic solid tumors or lymphomas.
| Clinical Trial ID | Patient Population | Treatment Regimen | Key Efficacy Results | Reference |
| NCT03172936 | Advanced/metastatic solid tumors or lymphomas (n=106) | Intratumoral MIW815 (50–3,200 μg) weekly (3 weeks on/1 week off) or every 4 weeks + Intravenous spartalizumab (400 mg) every 4 weeks. | Overall Response Rate (ORR): 10.4%. Confirmed responses observed in anti-PD-1-naïve triple-negative breast cancer (TNBC) and previously immunotherapy-treated melanoma.[1] | [4] |
Experimental Protocols: A Guide for In Vivo Validation
Reproducible and rigorous experimental design is paramount in validating novel therapeutic combinations. Below is a generalized workflow for assessing the synergy of STING agonists and anti-PD-1 therapy in a syngeneic mouse model.
References
Benchmarking STING Agonist-31: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately mounting a robust anti-tumor immune response.[1] This guide provides a comparative analysis of a novel investigational molecule, STING agonist-31, against key clinical-stage STING agonists. The data presented for this compound is illustrative to provide a framework for benchmarking new chemical entities.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be evaluated based on several key parameters, including their ability to induce Type I interferon (IFN-β) production, the resulting cytokine profile, and their in vivo anti-tumor activity. The following table summarizes the performance of this compound in comparison to other well-characterized STING agonists in clinical development.
Table 1: Comparative Performance Data of STING Agonists
| Parameter | This compound (Hypothetical) | ADU-S100 (MIW815) | MK-1454 (Ulevostinag) | E7766 |
| Chemical Class | Non-Cyclic Dinucleotide (Non-CDN) | Cyclic Dinucleotide (CDN) | Cyclic Dinucleotide (CDN) | Macrocycle-bridged CDN |
| IFN-β Induction (EC50) | ~50 nM | 3.03 µg/mL (~4.4 µM) in THP-1 cells[2] | Potent induction of IFN-β[3] | 0.15 - 0.79 µmol/L in PBMCs[4] |
| In Vitro Cytokine Induction | Broad cytokine induction (IFN-β, TNF-α, IL-6) | Induces IFN-β and TNF-α[2] | Robust tumor cytokine upregulation | Transient increase in IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b |
| In Vivo Anti-Tumor Efficacy (Monotherapy) | Significant tumor growth inhibition | Modest, with single confirmed partial response in a Phase 1 trial | No complete or partial responses in a Phase 1 trial | Stable disease observed in some patients |
| In Vivo Anti-Tumor Efficacy (Combination w/ anti-PD-1) | Complete tumor regression in synergistic models | Enhanced efficacy and durable tumor eradication | 24% response rate (all partial responses) in a Phase 1 trial | Under investigation |
| Clinical Development Stage | Preclinical | Phase 2 (Discontinued) | Phase 2 | Phase 1/1b |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for comparison, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING agonist activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
IFN-β Reporter Gene Assay
Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity.
Methodology:
-
Cell Line: Use a reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonist (e.g., this compound, ADU-S100) or a vehicle control.
-
Incubation: Incubate the cells for 24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Collect the cell culture supernatants and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse tumor model.
Methodology:
-
Animal Model: Use immune-competent mice (e.g., C57BL/6) bearing syngeneic tumors (e.g., B16-F10 melanoma, CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, administer the STING agonist intratumorally. For combination studies, an anti-PD-1 antibody can be administered intraperitoneally.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups. Tumor growth inhibition is calculated as a percentage.
Cytokine Profiling
Objective: To determine the profile of cytokines and chemokines induced by a STING agonist.
Methodology:
-
In Vitro: Treat human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells with the STING agonist for a specified period.
-
In Vivo: Collect plasma or tumor lysates from mice at various time points after STING agonist administration.
-
Cytokine Measurement: Analyze the cell culture supernatants or biological samples for a panel of cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10, CCL5) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Quantify the concentration of each cytokine and compare the profiles induced by different STING agonists.
Conclusion
This guide provides a framework for the comparative benchmarking of novel STING agonists like this compound against clinical-stage candidates. The illustrative data for this compound, a potent non-CDN agonist, highlights its potential for strong IFN-β induction and significant anti-tumor efficacy, particularly in combination with checkpoint inhibitors. The provided experimental protocols and diagrams offer a standardized approach for the evaluation of new STING-targeting therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of promising new STING agonists.
References
Navigating the STING Agonist Landscape: A Comparative Guide to Preclinical Data
A deep dive into the reproducibility and performance of STING agonist-31 and its alternatives for researchers, scientists, and drug development professionals.
The Stimulator of Interferon Genes (STING) pathway has emerged as a critical target in immuno-oncology, driving the development of novel therapeutics aimed at activating innate immunity against cancer. This guide provides an objective comparison of the preclinical data for the recently identified "this compound" and other prominent STING agonists. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to facilitate informed decisions in the selection and evaluation of these compounds for further research and development.
Comparative Performance of STING Agonists
The in vitro and in vivo potency of STING agonists is a key determinant of their therapeutic potential. The following tables summarize the available quantitative data for this compound and several well-characterized alternatives.
In Vitro Cellular Activity
The potency of STING agonists is typically assessed by their ability to induce the expression of interferon-stimulated genes (ISGs) or the secretion of Type I interferons (e.g., IFN-β) in immune cell lines. The half-maximal effective concentration (EC50) is a standard metric for this activity.
| STING Agonist | Cell Line | Assay | Human STING EC50 (µM) | Murine STING EC50 (µM) | Reference |
| This compound (compound 40) | THP1-Dual™ | ISG Reporter | 0.24 | 39.51 | [1] |
| diABZI | THP-1 (human) | IFN-β Secretion | 0.13 | 0.186 | [2] |
| MSA-2 | HEK293T (human) | IFN-β Reporter | 8.3 (WT), 24 (HAQ) | - | [3] |
| ADU-S100 | THP-1 (human) | IFN-β Secretion | Activates all known human alleles | Activates murine STING | [4] |
In Vivo Antitumor Efficacy
The ultimate goal of STING agonists in oncology is to induce tumor regression. The following table summarizes their performance in preclinical syngeneic mouse tumor models.
| STING Agonist | Mouse Strain | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| This compound (compound 40) | BALB/c | 4T1 (mammary carcinoma) | 10 mg/kg, i.v. | Significant antitumor efficacy | [1] |
| This compound (compound 40) | BALB/c | CT26 (colon carcinoma) | 10 mg/kg, i.v. | Significant antitumor efficacy | |
| diABZI | BALB/c | CT26 (colon carcinoma) | 1.5 mg/kg, i.v., days 1, 4, 8 | 8 out of 10 mice tumor-free on day 43 | |
| MSA-2 | C57BL/6 | B16-F10 (melanoma) | - | Induced tumor regression | |
| ADU-S100 | C57BL/6 | B16 (melanoma) | Intratumoral | Profound tumor regression |
Pharmacokinetic Parameters
The pharmacokinetic profile of a STING agonist is crucial for its development as a systemic therapeutic. The following table provides available data for this compound.
| STING Agonist | Species | Dose and Route | T1/2 | AUClast | Reference |
| This compound (compound 40) | Rat | 1 mg/kg, i.v. | 0.697 h | 678 h·ng/mL |
Key Experimental Methodologies
Reproducibility of the published data is contingent on the detailed execution of experimental protocols. Below are methodologies for the key experiments cited in this guide.
In Vitro Cellular Activity Assays
1. THP1-Dual™ ISG Reporter Assay (for this compound)
-
Cell Line: THP1-Dual™ cells (InvivoGen), which are human monocytes engineered with a secreted luciferase reporter gene under the control of an ISG54 (interferon-stimulated gene) promoter.
-
Protocol:
-
Seed THP1-Dual™ cells in a 96-well plate.
-
Treat the cells with serial dilutions of the STING agonist.
-
Incubate for 24 hours.
-
Measure the luciferase activity in the supernatant using a luminometer.
-
Calculate the EC50 value from the dose-response curve.
-
2. IFN-β Secretion ELISA (for diABZI)
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs).
-
Protocol:
-
Isolate and culture PBMCs or BMDCs.
-
Stimulate the cells with various concentrations of the STING agonist.
-
After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value from the resulting dose-response curve.
-
In Vivo Antitumor Efficacy Studies
1. Syngeneic Mouse Tumor Models (General Protocol)
-
Mouse Strains: BALB/c or C57BL/6 mice are commonly used, depending on the tumor cell line's origin.
-
Tumor Cell Lines: CT26 (colon carcinoma), 4T1 (mammary carcinoma), B16-F10 (melanoma).
-
Protocol:
-
Subcutaneously inject a suspension of tumor cells (typically 1 x 10^5 to 1 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the STING agonist or vehicle control according to the specified dosing regimen (e.g., intravenously, intratumorally).
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (length x width²)/2.
-
Evaluate antitumor efficacy by comparing tumor growth in the treated groups to the control group.
-
Pharmacokinetic Studies
1. Pharmacokinetic Analysis in Rats (for this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Administer the STING agonist via intravenous (i.v.) injection at a defined dose.
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the STING agonist in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (T1/2) and area under the concentration-time curve (AUC) using appropriate software.
-
Visualizing the Science
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encapsulating Synthetic STING Agonist, MSA-2, in Endosomolytic Polymersomes for Cancer Immunotherapy | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 4. Chemically programmed STING-activating nano-liposomal vesicles improve anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: STING Agonist-31 vs. diABZI in the Activation of Human STING Variants
For researchers, scientists, and drug development professionals, the selection of an appropriate STING (Stimulator of Interferatoron Genes) agonist is critical for advancing immunotherapies. This guide provides an objective comparison of two prominent non-cyclic dinucleotide (non-CDN) STING agonists, STING agonist-31 and diABZI, with a focus on their differential activation of common human STING variants. The information presented is supported by experimental data to aid in the selection of the most suitable compound for specific research and development needs.
The activation of the STING pathway is a pivotal strategy in cancer immunotherapy, leveraging the innate immune system to recognize and eliminate malignant cells. However, the genetic variability of the STING protein within the human population presents a significant challenge, as different STING variants can exhibit varied responses to agonist stimulation. This comparison focuses on this compound (also known as Compound 40) and diABZI, two synthetic non-CDN agonists that have garnered considerable interest in the field.
Quantitative Comparison of Agonist Activity
The following table summarizes the activity of this compound and diABZI on various human STING variants based on available experimental data. This quantitative overview highlights the key differences in their potency and specificity.
| Agonist | Human STING Variant | EC50 (µM) | Reported Activity |
| This compound | Wild-Type (WT) | 0.24[1] | Potent activation[1] |
| All human STING isoforms | - | Reported to activate all tested human STING isoforms[2] | |
| diABZI | Wild-Type (WT/R232) | - | Potent activation, induces cell death in reconstituted THP-1 cells[3][4] |
| HAQ (R71H-G230A-R293Q) | - | No or weak activation; resistant to diABZI-induced cell death | |
| AQ (G230A-R293Q) | - | Induces p-IRF3 activation and Type I IFN, but resistant to cell death | |
| Q293 | - | No activation and no induced cell death | |
| R232H | - | Weakly detectable phosphorylation of IRF3 |
Key Findings
A critical differentiator between the two agonists is their activity profile across common human STING variants. While this compound is reported to activate all tested human STING isoforms, diABZI exhibits a more restricted activity, showing potent activation of the wild-type STING but significantly reduced or no activity on the HAQ, AQ, and Q293 variants. This is a crucial consideration for the development of STING-based therapeutics, as the HAQ allele is prevalent in a significant portion of the human population.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
References
- 1. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. compound 40 [PMID: 33470814] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The common TMEM173 HAQ, AQ alleles rescue CD4 T cellpenia, restore T-regs, and prevent SAVI (N153S) inflammatory disease in mice [elifesciences.org]
- 4. The common Sting1 HAQ, AQ alleles rescue CD4 T cellpenia, restore T-regs, and prevent SAVI (N153S) inflammatory disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
